Linoleic acid-13C1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-LKLZSCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling Metabolic Fates: A Technical Guide to Linoleic Acid-13C1 in Research
For Researchers, Scientists, and Drug Development Professionals
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a pivotal role in numerous physiological and pathological processes. Understanding its metabolic fate is crucial for advancing research in areas such as cardiovascular disease, inflammation, and metabolic disorders. The use of stable isotope-labeled linoleic acid, specifically Linoleic acid-13C1, offers a powerful and precise tool for tracing its journey through complex biological systems. This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of this compound in metabolic research.
Core Applications of this compound in Metabolic Research
This compound serves as a stable isotope tracer, allowing researchers to distinguish it from the endogenous, unlabeled linoleic acid pool. This enables the quantitative analysis of its metabolic flux through various pathways without the safety concerns associated with radioactive isotopes. The primary applications include:
-
Quantifying Linoleic Acid Oxidation: By measuring the appearance of 13CO2 in expired breath or the 13C-enrichment in metabolic intermediates of beta-oxidation, researchers can determine the rate at which linoleic acid is used as an energy source.
-
Tracing Conversion to Long-Chain Polyunsaturated Fatty Acids (PUFAs): Linoleic acid is the precursor to arachidonic acid (AA) and other bioactive lipids. Using this compound, it is possible to track the efficiency of this conversion pathway, which is critical in studying inflammation and cell signaling.
-
Investigating Incorporation into Complex Lipids: The tracer can be followed as it is esterified into various lipid classes, such as phospholipids, triglycerides, and cholesterol esters. This provides insights into lipid transport, storage, and membrane composition.
-
Metabolic Flux Analysis (MFA): In conjunction with mass spectrometry and computational modeling, this compound is a key tool in 13C-MFA studies to map and quantify the flow of carbon through interconnected metabolic networks.
Quantitative Insights from In Vivo Human Studies
The use of this compound in human metabolic studies has yielded valuable quantitative data on its fate. The following tables summarize key findings from studies investigating the oral administration of the tracer.
| Parameter | Study Population | Dosage of 13C-Linoleic Acid | Findings |
| Oxidation to CO2 | Healthy Men | Bolus with breakfast | Approximately 7.4% of the ingested dose was oxidized to CO2 over 6 hours in newborn infants. |
| Lactating Women | 1 mg/kg body weight | 17.7% to 24.0% of the ingested dose was oxidized. | |
| Conversion to Arachidonic Acid (AA) | Healthy Men | - | The conversion of linoleic acid to arachidonic acid is estimated to be low. |
| Transfer into Breast Milk | Lactating Women | 1 mg/kg body weight | Approximately 11.7% to 13.1% of the ingested tracer was transferred into milk as linoleic acid. About 0.02% appeared in milk as arachidonic acid. |
| Plasma Enrichment | Newborn Infants | 1 mg/kg body weight | Maximal 13C enrichment in plasma phospholipid linoleic acid was observed 24 hours after administration. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of tracer studies. Below are generalized protocols for in vivo human studies and in vitro cell culture experiments using this compound.
In Vivo Human Study: Oral Administration and Sample Collection
Objective: To determine the in vivo oxidation and conversion of orally administered this compound.
Materials:
-
Uniformly 13C-labeled linoleic acid (U-13C18-Linoleic acid)
-
Carrier oil (e.g., olive oil)
-
Standardized meal
-
Breath collection bags
-
Blood collection tubes (e.g., EDTA-containing)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Subject Preparation: Subjects should fast overnight prior to the study.
-
Tracer Administration: A precisely weighed amount of U-13C18-Linoleic acid is dissolved in a carrier oil and administered orally, often as part of a standardized breakfast to ensure consistent absorption.[1]
-
Breath Sample Collection: Breath samples are collected at baseline (before tracer administration) and at regular intervals (e.g., every 30-60 minutes) for several hours post-administration. The 13CO2/12CO2 ratio is measured by isotope ratio mass spectrometry (IRMS).
-
Blood Sample Collection: Blood samples are collected at baseline and at various time points (e.g., 0, 2, 4, 6, 8, 24, 48, 72 hours) after tracer administration.[1]
-
Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
In Vitro Cell Culture Study: Labeling and Lipid Extraction
Objective: To trace the incorporation of this compound into cellular lipids and its conversion to metabolites in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Centrifuge
-
Nitrogen gas evaporator
Protocol:
-
Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to fatty acid-free BSA. Add the complex to the cell culture medium to achieve the desired final concentration.
-
Cell Seeding and Growth: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Labeling: Remove the growth medium and replace it with the this compound-containing labeling medium. Incubate for the desired period.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any remaining labeling medium. Harvest the cells by scraping or trypsinization.
-
Lipid Extraction: Perform a total lipid extraction using a standard method such as the Folch or Bligh and Dyer method. This involves the addition of a chloroform:methanol mixture to the cell pellet, followed by phase separation to isolate the lipid-containing organic layer.
-
Solvent Evaporation: The solvent from the lipid extract is evaporated under a stream of nitrogen gas. The dried lipid extract is then ready for derivatization and analysis.
Sample Preparation for Mass Spectrometry Analysis
Objective: To prepare fatty acids from the lipid extract for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS:
-
To the dried lipid extract, add a methanolysis reagent such as 14% boron trifluoride in methanol.
-
Heat the mixture (e.g., at 100°C for 30 minutes) to convert the fatty acids to their more volatile methyl esters.
-
After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.
-
The hexane layer containing the FAMEs is collected for GC-MS analysis.
2. Analysis by GC-MS:
-
The FAMEs are separated on a capillary GC column.
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Selected ion monitoring (SIM) is used to detect the specific ions corresponding to the 13C-labeled and unlabeled fatty acids and their metabolites.
3. Analysis by LC-MS/MS:
-
For LC-MS/MS analysis, derivatization is often not required.[2]
-
The dried lipid extract is reconstituted in a solvent compatible with the mobile phase.[2]
-
Separation is achieved using a reverse-phase HPLC column.
-
The mass spectrometer is typically a triple quadrupole instrument operated in negative electrospray ionization (ESI) mode.[2]
-
Multiple reaction monitoring (MRM) is used for the sensitive and specific quantification of the 13C-labeled and unlabeled fatty acids and their metabolites.
Visualization of Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving this compound.
Caption: Workflow for an in vivo 13C-Linoleic Acid tracer study in humans.
Caption: Key metabolic pathways of 13C-Linoleic Acid.
Caption: Workflow for preparing 13C-labeled fatty acids for GC-MS analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Chemical Purity of Linoleic Acid-13C1
This technical guide provides a comprehensive overview of the synthesis and chemical purity analysis of this compound, an isotopically labeled fatty acid crucial for metabolic research. This document details synthetic methodologies, analytical protocols for purity assessment, and the application of this tracer in studying metabolic pathways.
Introduction to Isotopically Labeled Linoleic Acid
Linoleic acid is an essential omega-6 polyunsaturated fatty acid that plays a vital role in numerous physiological processes, including maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of signaling molecules like eicosanoids.[1] Stable isotope-labeled fatty acids, such as this compound, are invaluable tools in metabolic research, allowing scientists to trace the fate of these molecules in biological systems with high precision using mass spectrometry and NMR spectroscopy.[] The use of 13C-labeled tracers offers a safe and reliable alternative to radioactive isotopes for studying lipid metabolism, including synthesis, turnover rates, and metabolic fluxes.[][3]
Synthesis of Site-Specifically 13C Labeled Linoleic Acid
The synthesis of linoleic acid with a 13C label at a specific position is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common strategy involves the use of a Corey-Fuchs reaction to introduce the 13C label from a source like 13C-labeled carbon tetrabromide (13CBr4).[4][5] This approach reduces the number of synthetic steps compared to previous methods.[4]
General Synthetic Workflow
The overall strategy involves the synthesis of two key fragments that are then coupled and further modified to yield the final 13C-labeled linoleic acid. The workflow is designed to precisely place the 13C label at a desired position, for instance, at the C-11 position.
References
Unraveling Lipid Dynamics: An In-depth Technical Guide to 13C-Labeled Linoleic Acid as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, lipids play a multifaceted role, serving as essential structural components of membranes, potent signaling molecules, and crucial energy reservoirs. Understanding the dynamic processes of lipid synthesis, transport, and transformation is paramount for deciphering the complexities of health and disease. Stable isotope labeling, particularly with Carbon-13 (¹³C), coupled with mass spectrometry, has emerged as a powerful and indispensable tool for tracing the metabolic fate of lipids and quantifying their flux through various pathways. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of ¹³C-labeled linoleic acid as a metabolic tracer, offering a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of lipid metabolism.
Linoleic acid (18:2n-6) is an essential omega-6 polyunsaturated fatty acid that serves as a central precursor for the synthesis of a diverse array of bioactive lipids, including arachidonic acid and a cascade of eicosanoids. By introducing ¹³C-labeled linoleic acid into a biological system, researchers can meticulously track the journey of its carbon atoms as they are incorporated into various lipid species, providing a dynamic and quantitative snapshot of lipid metabolism in action. This guide will delve into the core principles of stable isotope tracing, provide detailed experimental protocols for in vitro and in vivo studies, present quantitative data from key research, and visualize the intricate metabolic pathways and experimental workflows.
Core Principles of ¹³C-Linoleic Acid Tracing
The fundamental principle behind using ¹³C-labeled linoleic acid as a metabolic tracer lies in its chemical identity to the endogenous (¹²C) form, ensuring it follows the same metabolic pathways without perturbing the biological system. The key difference is the increased mass due to the ¹³C isotopes, which can be sensitively and specifically detected by mass spectrometry (MS). This allows for the differentiation and quantification of newly synthesized lipids derived from the exogenously supplied tracer from the pre-existing lipid pool.
The process involves introducing a known amount of ¹³C-linoleic acid to a biological system (e.g., cell culture, animal model, or human subject) and, after a specific period, extracting and analyzing the lipidome. By measuring the isotopic enrichment in various lipid molecules, researchers can determine the rate of synthesis, the pathways of conversion, and the distribution of linoleic acid and its metabolites into different lipid classes such as phospholipids (B1166683), triglycerides, and cholesterol esters.
Metabolic Pathways of Linoleic Acid
Linoleic acid is a precursor to a complex network of metabolic pathways. Understanding these pathways is crucial for interpreting the data from ¹³C-tracing experiments. The major metabolic fates of linoleic acid include:
-
Conversion to Arachidonic Acid: Linoleic acid is sequentially desaturated and elongated to produce arachidonic acid (AA), a key precursor for eicosanoids.
-
Incorporation into Complex Lipids: Linoleic acid is activated to linoleoyl-CoA and incorporated into various lipid classes, including triglycerides (for energy storage) and phospholipids (as structural components of membranes).
-
Eicosanoid Synthesis: Arachidonic acid derived from linoleic acid is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a wide range of signaling molecules known as eicosanoids (e.g., prostaglandins, leukotrienes, and thromboxanes) that are involved in inflammation and other physiological processes.
Metabolic fate of linoleic acid.
Experimental Protocols
The successful application of ¹³C-linoleic acid as a metabolic tracer hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments, from cell culture labeling to mass spectrometry analysis.
In Vitro Cell Culture Labeling
Objective: To trace the metabolic fate of ¹³C-linoleic acid in a specific cell line.
Materials:
-
Cell line of interest (e.g., hepatocytes, macrophages, cancer cells)
-
Complete cell culture medium
-
¹³C-labeled linoleic acid (e.g., uniformly labeled [U-¹³C₁₈]-linoleic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold, 80%)
-
Cell scraper
Protocol:
-
Preparation of ¹³C-Linoleic Acid:BSA Complex:
-
Dissolve ¹³C-linoleic acid in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the ¹³C-linoleic acid solution to the BSA solution while gently vortexing to create a complex. The final molar ratio of linoleic acid to BSA should be optimized for the specific cell type, typically between 2:1 and 5:1.
-
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
-
Isotope Labeling:
-
Aspirate the standard culture medium and wash the cells once with sterile PBS.
-
Add the serum-free medium containing the ¹³C-linoleic acid:BSA complex to the cells.
-
Incubate the cells at 37°C for the desired time points to allow for uptake and metabolism of the labeled fatty acid.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To halt metabolic activity, quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Use a cell scraper to detach the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.
-
Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
In vitro ¹³C-linoleic acid tracing workflow.
Lipid Extraction
Objective: To isolate total lipids from biological samples for mass spectrometry analysis.
Modified Bligh and Dyer Method:
-
Homogenization: Homogenize the cell pellet or tissue sample in a chloroform (B151607):methanol (1:2, v/v) solution.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifugation: Centrifuge the mixture to separate the phases.
-
Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of individual fatty acids, complex lipids must first be hydrolyzed, and the resulting free fatty acids derivatized to increase their volatility for GC-MS analysis. A common derivatization method is the formation of fatty acid methyl esters (FAMEs).
FAMEs Derivatization Protocol:
-
Hydrolysis: The dried lipid extract is saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from the glycerol (B35011) backbone.
-
Methylation: The free fatty acids are then methylated using an acidic catalyst (e.g., 14% boron trifluoride in methanol) by heating.
-
Extraction: The resulting FAMEs are extracted into an organic solvent such as hexane (B92381).
-
Analysis: The hexane layer containing the FAMEs is injected into the GC-MS for analysis.
GC-MS Parameters:
-
Column: A polar capillary column (e.g., FAMEWAX) is typically used for the separation of FAMEs.
-
Oven Program: A temperature gradient is employed, starting at a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 240°C) to elute FAMEs of different chain lengths and degrees of unsaturation.
-
Mass Spectrometer: Operated in either full scan mode to identify all compounds or selected ion monitoring (SIM) mode for targeted quantification of specific ¹³C-labeled FAMEs.
Intact Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the analysis of intact lipid molecules without the need for derivatization, providing information on the incorporation of ¹³C-linoleic acid into different lipid species.
LC-MS/MS Protocol:
-
Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent for LC injection (e.g., acetonitrile/isopropanol/water).
-
Chromatographic Separation: A reversed-phase C18 or C8 column is commonly used to separate different lipid classes based on their polarity. A gradient elution with a mobile phase consisting of an aqueous solvent and an organic solvent (e.g., acetonitrile/isopropanol) is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a wide range of lipid classes. A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended to resolve the isotopic peaks of the ¹³C-labeled lipids.
Quantitative Data Presentation
The following tables summarize quantitative data from studies that have utilized ¹³C-labeled linoleic acid to trace its metabolic fate.
| Study Population | Tracer Dose | Duration | Key Findings | Reference |
| Newborn Infants | 1 mg/kg [U-¹³C]-linoleic acid | 3 days | 7.4% of the dose was oxidized to CO₂ within 6 hours. The majority of the tracer remained as linoleic acid in plasma phospholipids (97.3%), with small amounts converted to dihomo-γ-linolenic acid (1.5%) and arachidonic acid (1.2%). | [1] |
| Lactating Women | 1 mg/kg [U-¹³C]-linoleic acid | 5 days | 18-24% of the ingested tracer was oxidized. Approximately 12-13% was transferred into milk as linoleic acid, with 0.2% as dihomo-γ-linolenic acid and 0.02% as arachidonic acid. | N/A |
| Men on Controlled Diets | Single dose of [U-¹³C]-linoleic acid | 12 weeks | The conversion of linoleic acid to arachidonic acid was low (0.2%). | [2] |
| Experimental Model | ¹³C-Labeled Fatty Acid | Incubation Time | Distribution of ¹³C-Label in Lipid Classes | Reference |
| Human Placental Explants | ¹³C-Palmitic Acid | 48 hours | Primarily directed into phosphatidylcholine (PC) synthesis (74% of labeled lipids). | N/A |
| Human Placental Explants | ¹³C-Oleic Acid | 48 hours | Directed almost equally into PC (45%) and triacylglycerol (TAG) synthesis (53%). | N/A |
| Human Placental Explants | ¹³C-Docosahexaenoic Acid (DHA) | 48 hours | Only detectable in TAGs. | N/A |
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for ¹³C-linoleic acid tracing and the detailed metabolic cascade of arachidonic acid to eicosanoids.
References
- 1. A Comprehensive Analysis of Liver Lipidomics Signature in Adults with Metabolic Dysfunction-Associated Steatohepatitis—A Pilot Study | MDPI [mdpi.com]
- 2. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Linoleic Acid-13C1 in Advancing Lipidomics Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics, the precise and accurate quantification and tracing of lipid species are paramount for unraveling their complex roles in health and disease. Stable isotope-labeled compounds, particularly Carbon-13 (¹³C) labeled fatty acids, have emerged as indispensable tools for these investigations. Among these, Linoleic acid-13C1 stands out as a critical probe for dissecting the metabolism and signaling functions of this essential omega-6 fatty acid. This technical guide provides a comprehensive overview of the applications of this compound in lipidomics, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and signaling pathways. The use of ¹³C-labeled linoleic acid allows for the unambiguous tracing of its metabolic fate, from incorporation into complex lipids to its conversion into a diverse array of bioactive signaling molecules. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this compound into their lipidomics workflows, thereby accelerating discoveries in metabolic diseases, inflammation, and drug development.
Data Presentation: Quantitative Insights into this compound Metabolism
The following tables summarize key quantitative parameters related to the metabolic fate of ¹³C-labeled linoleic acid, compiled from various lipidomics studies. These data provide a comparative overview of its oxidation, conversion to other fatty acids, and incorporation into different lipid pools in various biological systems.
| Parameter | Biological System | Dosage/Concentration | Key Findings | Reference |
| Oxidation to CO₂ | Lactating Women | 1 mg/kg body weight of [U-¹³C]linoleic acid | 17.7% to 24.0% of the ingested dose was oxidized. | [1] |
| Conversion to Arachidonic Acid (AA) | Human Adults | Single dose of [U-¹³C]linoleic acid | Approximately 0.2% of the precursor was converted to AA in plasma. | |
| Conversion to Dihomo-γ-linolenic Acid (DGLA) | Lactating Women | 1 mg/kg body weight of [U-¹³C]linoleic acid | About 0.2% of the tracer appeared in milk as DGLA. | |
| Incorporation into Milk Fat (as Linoleic Acid) | Lactating Women | 1 mg/kg body weight of [U-¹³C]linoleic acid | 11.7% to 13.1% of the ingested dose was transferred into milk as linoleic acid. | [1] |
| Incorporation into Plasma Phospholipids | Human Adults | Single dose of [U-¹³C]linoleic acid | Peak enrichment of ¹³C in plasma phospholipid linoleic acid was observed. | [2] |
Table 1: In Vivo Metabolism of ¹³C-Labeled Linoleic Acid in Humans
| Parameter | Cell/Tissue Type | ¹³C-Linoleic Acid Concentration | Key Findings | Reference |
| Incorporation into Cellular Lipids | Human Respiratory Epithelial Cells | 5-150 µg/mL | Dose-dependent incorporation into cell membrane phospholipids, reaching up to 20-30% of total fatty acids. | [3] |
| Conversion to Arachidonic Acid | Cultured Murine and Human Keratinocytes | Not specified (radiolabeled LA used as a proxy) | Demonstrated conversion of linoleic acid to arachidonic acid. | [4] |
| Incorporation into Sphingolipids | Various Mammalian Tissues | Deuterium-labeled linoleic acid used as a tracer | Tracer analysis revealed that C24:2 ceramide is produced via the elongation of linoleic acid. | [5] |
Table 2: In Vitro and Ex Vivo Metabolism of Labeled Linoleic Acid
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in lipidomics studies.
Protocol 1: Stable Isotope Tracing with this compound in Cultured Cells
Objective: To trace the metabolic fate of this compound in cultured cells, including its incorporation into complex lipids and conversion to metabolites.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol (B129727), or methyl-tert-butyl ether (MTBE))
-
Internal standards for lipid classes of interest
Procedure:
-
Cell Culture and Labeling: a. Culture cells to the desired confluency (typically 70-80%). b. Prepare a stock solution of this compound complexed to fatty acid-free BSA. c. Replace the standard culture medium with a medium supplemented with a known concentration of the this compound-BSA complex (e.g., 10-50 µM). d. Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.
-
Cell Harvesting and Lipid Extraction (MTBE Method): a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add a small volume of ice-cold PBS and use a cell scraper to detach the cells. c. Transfer the cell suspension to a glass centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). d. Resuspend the cell pellet in a known volume of PBS. e. Add internal standards for quantification. f. Add cold methanol and vortex. g. Add cold MTBE and vortex for 10 minutes at 4°C. h. Add water to induce phase separation and vortex for 1 minute. i. Centrifuge at 1,000 x g for 10 minutes to separate the phases. j. Carefully collect the upper organic phase containing the lipids into a new glass tube. k. Dry the lipid extract under a stream of nitrogen.
-
Sample Analysis by LC-MS/MS: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol). b. Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. c. Use appropriate chromatographic conditions (e.g., C18 reverse-phase column) to separate different lipid classes. d. Acquire data in both full scan and tandem MS (MS/MS) modes to identify and quantify the ¹³C-labeled lipid species.
Protocol 2: Analysis of Total Fatty Acid Composition by GC-MS
Objective: To determine the total fatty acid profile, including the enrichment of this compound and its metabolites, after hydrolysis from complex lipids.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Methanolic potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) for saponification and transesterification
-
Derivatizing agent (e.g., Boron trifluoride in methanol for FAMEs preparation if saponification is not for total fatty acids)
-
GC-MS system with a suitable capillary column
Procedure:
-
Saponification and Fatty Acid Methyl Ester (FAME) Preparation: a. To the dried lipid extract, add a solution of methanolic KOH. b. Heat the mixture at 60-100°C for 1 hour to hydrolyze the ester linkages and form fatty acid methyl esters. c. After cooling, add water and hexane to the tube. d. Vortex vigorously to extract the FAMEs into the upper hexane layer. e. Carefully transfer the hexane layer to a new vial for GC-MS analysis.
-
GC-MS Analysis: a. Inject the FAMEs sample into the GC-MS. b. Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation. c. The mass spectrometer will detect the different FAMEs, and the presence of the ¹³C isotope will result in a mass shift, allowing for the quantification of labeled fatty acids.
Mandatory Visualization
Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic fate of this compound and its subsequent role in activating major signaling pathways.
Conclusion
This compound is a powerful and versatile tool in the field of lipidomics. Its application as a metabolic tracer provides a dynamic view of lipid metabolism, offering mechanistic insights into the role of this essential fatty acid in health and disease. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary knowledge to design and execute robust tracer studies. The continued application and refinement of these methods will undoubtedly pave the way for new discoveries and the development of novel therapeutic strategies targeting metabolic and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of alpha-linolenic acid and linoleic acid into human respiratory epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Linoleic Acid-13C1 as a Stable Isotope Tracer in Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the intricate pathways of lipid metabolism. Linoleic acid-13C1 (¹³C-LA), a non-radioactive, stable isotope-labeled version of the essential omega-6 fatty acid, serves as a critical tracer for researchers to track the metabolic fate of linoleic acid within a biological system. This technical guide provides an in-depth overview of the mechanism of action of this compound as a stable isotope tracer, complete with quantitative data, detailed experimental protocols, and visual diagrams of key metabolic and experimental workflows.
The core principle behind using ¹³C-LA lies in its chemical identity to endogenous linoleic acid, allowing it to be processed through the same metabolic pathways. However, the heavier ¹³C isotope enables its distinction from the naturally abundant ¹²C-linoleic acid using mass spectrometry-based techniques. This allows for the precise tracking and quantification of the tracer and its downstream metabolites, providing a dynamic view of lipid synthesis, transport, conversion, and degradation.
Mechanism of Action as a Stable Isotope Tracer
Once introduced into a biological system, this compound enters the fatty acid pool and is activated to its coenzyme A (CoA) derivative, linoleoyl-CoA. From this central point, it can be directed into several metabolic pathways:
-
Incorporation into Complex Lipids: ¹³C-Linoleoyl-CoA can be esterified into various lipid classes, including triglycerides (TGs) for energy storage, phospholipids (B1166683) (PLs) as structural components of cell membranes, and cholesteryl esters (CEs). By tracing the ¹³C label, researchers can quantify the rate of synthesis and turnover of these complex lipids.
-
Desaturation and Elongation: Linoleic acid is the precursor for the synthesis of other long-chain polyunsaturated fatty acids (LC-PUFAs). Through a series of desaturation and elongation steps, ¹³C-LA is converted to arachidonic acid (AA), a key signaling molecule. Tracking the ¹³C label through this pathway provides insights into the activity of the desaturase and elongase enzymes.
-
Oxidation for Energy Production: ¹³C-Linoleic acid can undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle (TCA cycle) to generate ATP. The labeled carbon atoms are eventually released as ¹³CO₂, which can be measured in expired breath, providing a measure of whole-body fatty acid oxidation.
-
Formation of Bioactive Mediators: Linoleic acid and its metabolite, arachidonic acid, can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of signaling molecules known as oxylipins. The use of ¹³C-LA allows for the tracing of these specific pathways.
Quantitative Data from Tracer Studies
The following tables summarize quantitative data from studies that have utilized ¹³C-labeled linoleic acid to investigate its metabolism in various contexts.
| Parameter | Lactating Women (2nd week) | Lactating Women (6th week) | Lactating Women (12th week) | Newborn Infants (first week) |
| Oxidation of Ingested ¹³C-LA (% of dose) | 18.9 ± 4.5 | 24.0 ± 3.8 | 17.7 ± 3.5 | 7.4 ± 0.6 (over 6h) |
| Transfer into Milk as ¹³C-LA (% of dose) | 12.7 ± 1.4 | 13.1 ± 2.5 | 11.7 ± 2.7 | N/A |
| Appearance in Milk as ¹³C-Dihomo-gamma-linolenic acid (% of dose) | ~0.2 | ~0.2 | ~0.2 | N/A |
| Appearance in Milk as ¹³C-Arachidonic acid (% of dose) | ~0.02 | ~0.02 | ~0.02 | N/A |
| Maximal ¹³C Enrichment in Plasma Phospholipid LA | N/A | N/A | N/A | 24 hours post-ingestion |
| Relative AUC of Plasma Phospholipid n-6 Fatty Acids | N/A | N/A | N/A | LA: 97.3 ± 0.8%, DGLA: 1.5 ± 0.6%, AA: 1.2 ± 0.6% |
| Data compiled from studies on the metabolism of U-¹³C-labeled linoleic acid in lactating women and newborn infants.[1][2] |
Experimental Protocols
The following are generalized protocols for in vivo and in vitro studies using this compound. Specific parameters may need to be optimized based on the experimental model and research question.
In Vivo Human/Animal Studies
-
Tracer Administration:
-
Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Breath: Breath samples are collected into specialized bags or tubes for the analysis of ¹³CO₂ enrichment.[1]
-
Milk (for lactation studies): Milk samples are collected at various time points post-tracer ingestion.[1]
-
Tissues (for animal studies): At the end of the study, tissues of interest (e.g., liver, adipose tissue) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
-
Sample Preparation and Analysis:
-
Lipid Extraction: Total lipids are extracted from plasma, milk, or tissue homogenates using methods such as the Folch or Bligh-Dyer procedures.
-
Fatty Acid Methylation: The extracted lipids are saponified and methylated to produce fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Intact Lipid Analysis: For lipidomics studies, the lipid extract can be directly analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of ¹³C-LA into different lipid species.
-
GC-MS Analysis of FAMEs: FAMEs are separated on a GC column and detected by a mass spectrometer. The enrichment of ¹³C in linoleic acid and its metabolites is determined by monitoring the appropriate mass-to-charge (m/z) ratios.
-
Breath ¹³CO₂ Analysis: The ratio of ¹³CO₂ to ¹²CO₂ is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectroscopy.
-
In Vitro Cell Culture/Tissue Explant Studies
-
Cell/Tissue Culture: Cells or tissue explants are cultured in appropriate media.
-
Tracer Incubation: The culture medium is supplemented with a known concentration of this compound complexed with fatty acid-free bovine serum albumin (BSA). Incubation times can range from hours to days.
-
Harvesting:
-
Cells: Cells are washed with cold PBS, scraped, and pelleted by centrifugation.
-
Tissue Explants: Explants are washed with cold PBS to remove any non-internalized tracer.[3]
-
Media: The culture medium can be collected to analyze secreted metabolites.
-
-
Sample Preparation and Analysis: The procedures for lipid extraction, derivatization, and mass spectrometric analysis are similar to those described for in vivo studies.
Visualization of Pathways and Workflows
Metabolic Fate of this compound
Caption: Metabolic pathways of this compound as a stable isotope tracer.
General Experimental Workflow for ¹³C-LA Tracer Studies
Caption: A generalized workflow for stable isotope tracer studies using this compound.
Conclusion
This compound is an invaluable tool for researchers in the fields of metabolism, nutrition, and drug development. Its use as a stable isotope tracer allows for the safe and detailed investigation of the dynamic aspects of fatty acid metabolism in vivo and in vitro. By combining ¹³C-LA administration with modern mass spectrometric techniques, scientists can gain quantitative insights into the metabolic fate of this essential fatty acid, contributing to a deeper understanding of its role in health and disease. This technical guide provides a foundational framework for the application of this compound in metabolic research.
References
Linoleic Acid-1-¹³C: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Linoleic acid-1-¹³C, a stable isotope-labeled fatty acid crucial for metabolic research. This document details its core characteristics, outlines experimental protocols for its use, and illustrates its role in biological pathways, serving as a comprehensive resource for professionals in life sciences and drug development.
Core Physical and Chemical Properties
Linoleic acid-1-¹³C is a version of linoleic acid where the carbon atom at the first position (the carboxylic acid) is replaced by a heavy carbon isotope (¹³C). This isotopic labeling makes it an invaluable tracer for studying fatty acid metabolism, uptake, and incorporation into complex lipids without altering its biological activity.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Linoleic acid-1-¹³C and its unlabeled analogue for comparison.
| Property | Linoleic acid-1-¹³C | Unlabeled Linoleic Acid | Data Source(s) |
| Synonyms | (9Z,12Z)-(1-¹³C)Octadeca-9,12-dienoic acid | (9Z,12Z)-octadeca-9,12-dienoic acid, Telfairic acid | [1] |
| CAS Number | 98353-71-0 | 60-33-3 | [1][2][3][4] |
| Molecular Formula | C₁₇¹³CH₃₂O₂ | C₁₈H₃₂O₂ | [1][2][3] |
| Molecular Weight | 281.44 g/mol | 280.45 g/mol | [1][2][3] |
| Appearance | Colorless to straw-colored liquid | Colorless liquid | [5] |
| Melting Point | Approx. -5 °C | -5 °C | [6] |
| Boiling Point | Approx. 229-230 °C at 16 mmHg | 229-230 °C at 16 mmHg | [6] |
| Density | Approx. 0.902 g/mL at 25 °C | 0.902 g/mL at 25 °C | [6] |
| Solubility | Soluble in DMSO, DMF, and ethanol (B145695) (~100 mg/mL). Insoluble in water. | Soluble in organic solvents like ethanol, DMSO, and DMF.[7] Insoluble in water.[5][8] | [7][9] |
| Storage Conditions | Store at -20°C as a powder or in an organic solvent. Recommended storage for up to 2 years as a powder. Solutions in DMSO can be stored at -80°C for up to 6 months. | Store at -20°C.[6] | [2][3][4] |
Applications in Research
Linoleic acid-1-¹³C is primarily used as a tracer in metabolic studies to investigate:
-
De Novo Fatty Acid Synthesis: Tracking the incorporation of labeled precursors into newly synthesized lipids.[10]
-
Fatty Acid Oxidation (FAO): Quantifying the rate at which fatty acids are broken down for energy production.[11]
-
Lipidomics: Serving as an internal standard for the accurate quantification of linoleic acid and its metabolites in complex biological samples by mass spectrometry.[9][12]
-
Metabolic Flux Analysis (MFA): Measuring the flow of carbon atoms through metabolic pathways to understand cellular metabolism under various conditions.[13]
Experimental Protocols
The use of ¹³C-labeled compounds is central to modern metabolic research. Below are detailed methodologies for common experiments involving Linoleic acid-1-¹³C.
Protocol: Stable Isotope Tracing in Cell Culture
This protocol describes the general procedure for labeling cells with Linoleic acid-1-¹³C to trace its metabolic fate.
Materials:
-
Linoleic acid-1-¹³C
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
Methodology:
-
Preparation of Labeling Medium: a. Prepare a stock solution of Linoleic acid-1-¹³C complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 2:1 and 6:1. b. Warm the cell culture medium and supplement it with the Linoleic acid-1-¹³C-BSA complex to the desired final concentration.
-
Cell Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells twice with pre-warmed PBS to remove any remaining unlabeled metabolites.[14] c. Add the pre-warmed ¹³C-labeling medium to the cells.[14] d. Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fatty acid.
-
Harvesting: a. To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice. b. Immediately wash the cells twice with ice-cold PBS. c. Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.[14] d. Transfer the cell suspension to a microcentrifuge tube and proceed with lipid extraction.
Protocol: Lipid Extraction for Mass Spectrometry Analysis
This protocol outlines a modified Bligh and Dyer method for extracting lipids from labeled cells.[14]
Materials:
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen or Argon gas evaporator
Methodology:
-
Homogenization: Resuspend the cell pellet from the previous protocol in a suitable buffer or water.[14]
-
Solvent Addition: a. Add methanol to the cell suspension and vortex for 1 minute. b. Add chloroform and vortex again.[14]
-
Phase Separation: a. Add deionized water to induce phase separation and vortex for 1 minute. b. Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: a. The lower organic phase, containing the lipids, is carefully collected and transferred to a new glass tube. b. The solvent is evaporated under a stream of nitrogen or argon gas.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis.
Protocol: GC-MS Analysis of Fatty Acids
This protocol is for analyzing ¹³C-enrichment in individual fatty acids, which requires hydrolysis from complex lipids and derivatization.
Materials:
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
Solvents (e.g., acetonitrile (B52724), iso-octane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Hydrolysis (if necessary): If analyzing fatty acids from complex lipids (e.g., triglycerides), perform a saponification/hydrolysis step to release the free fatty acids.
-
Derivatization: a. Derivatize the fatty acids to make them volatile for GC analysis. For example, add pentafluorobenzyl bromide in acetonitrile and diisopropylethylamine in acetonitrile to the dried extract.[15][16] b. Incubate at room temperature for approximately 20 minutes.[16] c. Dry the sample under vacuum.[15][16]
-
Sample Preparation for GC-MS: Dissolve the derivatized sample in iso-octane and transfer it to a GC-MS sample vial.[15][16]
-
GC-MS Analysis: a. Inject the sample onto the GC-MS system. b. Use a suitable oven program to separate the fatty acid derivatives.[17] c. The mass spectrometer is used to detect the different isotopologues (M+0, M+1, etc.) to determine the extent of ¹³C incorporation.[17]
Signaling and Metabolic Pathways
Linoleic acid is an essential omega-6 fatty acid that serves as a precursor for the synthesis of arachidonic acid and a variety of signaling molecules called eicosanoids.[18]
Linoleic Acid Metabolism to Arachidonic Acid
The conversion of linoleic acid to arachidonic acid involves a series of desaturation and elongation steps.[18][19][20] This pathway is critical for producing pro-inflammatory and anti-inflammatory molecules.
Caption: Metabolic pathway of Linoleic Acid to Arachidonic Acid.
Experimental Workflow for ¹³C-Labeled Lipid Analysis
The general workflow for analyzing ¹³C-labeled lipids involves several key stages, from sample preparation to data analysis.[14][17] This process allows for the precise quantification of metabolic fluxes.
Caption: General workflow for ¹³C-labeled lipid analysis.
References
- 1. Linoleic Acid-1-13C | C18H32O2 | CID 12311286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linoleic acid-13C1|CAS 98353-71-0|DC Chemicals [dcchemicals.com]
- 3. This compound|98353-71-0|COA [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Linoleic acid Sigma CAS No.60-33-3 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Linoleic Acid-13C18 | CAS 287111-25-5 | Cayman Chemical | Biomol.com [biomol.com]
- 10. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. benchchem.com [benchchem.com]
- 18. news-medical.net [news-medical.net]
- 19. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. SMPDB [smpdb.ca]
The Role of 13C-Labeled Linoleic Acid in Elucidating Fatty Acid Oxidation Pathways
An in-depth technical guide on the role of Linoleic acid-13C1 in studying fatty acid oxidation for researchers, scientists, and drug development professionals.
Introduction
Fatty acid oxidation (FAO) is a critical metabolic process for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in certain cancers. The study of FAO dynamics in vivo and in vitro is therefore of paramount importance for understanding disease pathophysiology and for the development of novel therapeutics. Stable isotope tracers, such as this compound, have emerged as powerful tools for quantitatively assessing the flux through FAO pathways. This guide provides a technical overview of the application of this compound in studying fatty acid metabolism, with a focus on experimental design and data interpretation for a scientific audience.
Principles of Stable Isotope Tracing with this compound
This compound is a form of linoleic acid where one of the carbon atoms, typically the carboxyl carbon (C1), is replaced with the stable, non-radioactive isotope ¹³C. When introduced into a biological system, this labeled fatty acid is metabolized through the same pathways as its unlabeled counterpart. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can trace the metabolic fate of linoleic acid and quantify the rate of its oxidation.
The primary pathway for fatty acid oxidation is mitochondrial β-oxidation. During this process, fatty acids are sequentially cleaved to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for further oxidation and energy production in the form of ATP. When this compound is used as a tracer, the ¹³C label is incorporated into acetyl-CoA and subsequently into TCA cycle intermediates and ultimately expired as ¹³CO₂. The rate of ¹³CO₂ exhalation or the enrichment of ¹³C in various metabolites can be measured to determine the rate of linoleic acid oxidation.
Experimental Workflow: From Administration to Analysis
The experimental workflow for a typical study involving this compound can be broken down into several key stages. The following diagram illustrates a generalized experimental pipeline.
Caption: Generalized workflow for a stable isotope tracer study using this compound.
Metabolic Fate of this compound in Fatty Acid Oxidation
Once administered, this compound enters the fatty acid metabolic network. The diagram below outlines the core pathway of its catabolism via mitochondrial β-oxidation and subsequent entry into the TCA cycle.
Caption: Metabolic pathway of this compound through β-oxidation and the TCA cycle.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of tracer studies. Below are outlines for common in vivo and in vitro experimental setups.
1. In Vivo Breath Test for Whole-Body Fatty Acid Oxidation
This protocol measures the rate of ¹³CO₂ exhalation following the administration of this compound, providing an index of whole-body linoleic acid oxidation.
-
Subject Preparation: Subjects typically fast overnight (10-12 hours) to ensure a metabolic steady state and to maximize reliance on fatty acid metabolism.
-
Baseline Sample Collection: A baseline breath sample is collected into a collection bag to determine the natural abundance of ¹³C in expired CO₂.
-
Tracer Administration: A known amount of this compound, often co-ingested with a small amount of a carrier fat to aid absorption, is administered orally.
-
Post-Administration Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.
-
Sample Analysis: The ¹³C/¹²C ratio in the expired CO₂ is measured using Isotope Ratio Mass Spectrometry (IRMS).
-
Data Calculation: The rate of ¹³CO₂ production is calculated and often expressed as a percentage of the administered dose recovered per hour.
2. In Vitro FAO Measurement in Cultured Cells
This protocol is used to assess the rate of linoleic acid oxidation in a specific cell type, which is useful for mechanistic studies and drug screening.
-
Cell Culture: Cells (e.g., hepatocytes, myotubes) are cultured to the desired confluency in standard growth media.
-
Pre-incubation: Cells are switched to a serum-free medium containing a low concentration of glucose for a short period to stimulate fatty acid uptake and oxidation.
-
Tracer Incubation: The medium is replaced with a fresh medium containing a known concentration of this compound conjugated to bovine serum albumin (BSA) to facilitate its solubility and uptake. Cells are incubated for a defined period (e.g., 2-4 hours).
-
Metabolite Extraction: The incubation is stopped, and both the cells and the medium are collected. Intracellular metabolites are extracted using a solvent system (e.g., methanol/chloroform).
-
Sample Analysis: The enrichment of ¹³C in key metabolites (e.g., TCA cycle intermediates, acetyl-CoA) is determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Presentation
The data derived from this compound tracer studies are quantitative and can be used to compare FAO rates between different experimental groups.
Table 1: Example Data from an In Vivo Breath Test
| Treatment Group | Peak ¹³CO₂ Exhalation (% dose/hr) | Total ¹³C Recovery (% of dose over 6h) |
| Control | 5.2 ± 0.4 | 25.8 ± 2.1 |
| Drug X | 7.8 ± 0.6 | 38.1 ± 3.5 |
| Genetic Model Y | 3.1 ± 0.3 | 15.4 ± 1.9 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to Control. |
Table 2: Example Data from an In Vitro Cell-Based Assay
| Condition | ¹³C-Enrichment in Citrate (Fold Change vs. Control) | ¹³C-Enrichment in Malate (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| FAO Activator | 2.5 ± 0.3 | 2.3 ± 0.2 |
| FAO Inhibitor | 0.4 ± 0.1 | 0.5 ± 0.1 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to Control. |
Applications in Drug Development
The use of this compound is highly valuable in the field of drug development for metabolic diseases.
-
Target Engagement and Pharmacodynamics: By measuring changes in the oxidation of this compound, researchers can determine if a drug candidate is effectively engaging its molecular target and modulating FAO in vivo.
-
Efficacy Studies: This technique can be used in preclinical models of metabolic disease to assess the therapeutic efficacy of a drug in restoring normal fatty acid metabolism.
-
Patient Stratification: In clinical trials, baseline FAO rates, as measured by a ¹³C-linoleic acid breath test, could potentially be used to stratify patients and identify those most likely to respond to a particular therapy.
Conclusion
This compound is a versatile and powerful tool for the quantitative investigation of fatty acid oxidation. Its use in both preclinical and clinical research settings allows for a detailed understanding of the dynamics of fatty acid metabolism in health and disease. The methodologies described in this guide provide a framework for the robust application of this technology in academic research and in the development of new therapeutics for metabolic disorders. The ability to directly measure metabolic flux provides a significant advantage over static measurements of metabolite concentrations, offering deeper insights into the functional consequences of genetic modifications or pharmacological interventions.
A Technical Guide to the Preliminary Investigation of Linoleic Acid-¹³C₁₈ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, allowing for the precise tracing of the metabolic fate of molecules within complex biological systems.[1] Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a variety of signaling molecules, including arachidonic acid and a class of bioactive lipid mediators known as oxylipins.[2][3][4] The use of uniformly ¹³C-labeled linoleic acid (Linoleic acid-¹³C₁₈) in cell culture, coupled with mass spectrometry, enables researchers to track its uptake, incorporation into complex lipids, and conversion into downstream metabolites.[5][6] This provides a dynamic view of lipid metabolism, offering invaluable insights into cellular physiology in both health and disease states.[1][6]
This technical guide provides a comprehensive overview of the preliminary investigation of Linoleic acid-¹³C₁₈ in cell culture. It details experimental protocols for cell labeling and lipid analysis, presents quantitative data in a structured format, and visualizes key metabolic and signaling pathways.
Experimental Workflow Overview
The general workflow for a ¹³C-labeled linoleic acid tracing experiment involves several key stages, from introducing the labeled fatty acid into the cell culture to the final analysis and interpretation of mass spectrometry data.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and obtaining reliable data. The following sections outline key experimental protocols.
Preparation of Linoleic Acid-¹³C₁₈-BSA Complex
Fatty acids have low solubility in aqueous culture media and are often complexed to fatty acid-free bovine serum albumin (BSA) for efficient delivery to cells.[7][8]
Materials:
-
Linoleic acid-¹³C₁₈
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium (e.g., DMEM)
Protocol:
-
Prepare a stock solution of Linoleic acid-¹³C₁₈: Dissolve the labeled fatty acid in ethanol to create a concentrated stock solution.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a desired concentration (e.g., 10% w/v).
-
Complexation: While gently vortexing the BSA solution, add the Linoleic acid-¹³C₁₈ stock solution dropwise to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.
-
Sterilization and Storage: Sterilize the final complex by passing it through a 0.22 µm filter. The complex can be stored at -20°C.
Cell Culture Labeling with Linoleic Acid-¹³C₁₈
Protocol:
-
Cell Seeding: Plate the cells of interest at a suitable density in culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).[7]
-
Medium Preparation: Prepare the final labeling medium by diluting the Linoleic acid-¹³C₁₈-BSA complex into the complete cell culture medium to the desired final concentration.[7] Typical concentrations range from 10 µM to 100 µM.[7]
-
Labeling: Aspirate the standard culture medium, wash the cells once with warm PBS, and replace it with the pre-warmed ¹³C-labeling medium.[7][9]
-
Incubation: Incubate the cells for a specified period (e.g., 24 to 72 hours) to allow for the uptake and metabolism of the labeled fatty acid.[7] The incubation time is critical for achieving steady-state labeling.[7]
Sample Harvesting and Lipid Extraction
This protocol is designed to halt metabolic activity and efficiently extract lipids for analysis.[1][9]
Protocol:
-
Quenching Metabolism: Aspirate the labeling medium. To rapidly halt metabolic processes, immediately wash the cells with ice-cold PBS.[1] Then, add an ice-cold quenching solution, such as 80% methanol (B129727) cooled to -80°C.[9]
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a glass tube.[7]
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension in methanol, add chloroform (B151607) and water in a ratio that results in a final single-phase mixture of chloroform:methanol:water (e.g., 1:2:0.8, v/v/v).
-
Vortex the mixture thoroughly and allow it to sit for a period to ensure complete extraction.
-
Induce phase separation by adding additional chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).
-
Centrifuge the sample to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.[7]
-
-
Drying: Dry the extracted lipid phase under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.
Analysis by Mass Spectrometry
The analysis of ¹³C-labeled lipids can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid composition or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for intact lipid species.[1]
GC-MS for Fatty Acid Analysis:
-
Derivatization: The dried lipid extract must be derivatized to form fatty acid methyl esters (FAMEs) to make them volatile for GC analysis. This is typically done by heating the extract with methanol/HCl.[7]
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a nonpolar solvent like hexane.[7]
-
GC-MS Analysis: Inject the FAMEs into the GC-MS system. The GC separates the different fatty acids based on their properties, and the MS detects the mass-to-charge ratio of the eluting compounds.[1]
-
Data Analysis: Analyze the mass spectra to determine the isotopologue distribution (M+0, M+1, M+2, etc.) for each fatty acid, which reveals the extent of ¹³C incorporation.[1]
LC-MS/MS for Intact Lipid Analysis:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase.
-
LC Separation: Inject the sample into an LC system, often using a C18 reversed-phase column, to separate the different lipid classes and species.[10]
-
MS/MS Analysis: The eluting lipids are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. A high-resolution instrument like an Orbitrap or FT-ICR is often used to resolve the small mass differences between isotopologues.[1] Tandem mass spectrometry (MS/MS) can be used to fragment the lipid molecules and confirm their identity.
-
Data Analysis: Specialized software is used to identify lipid species and quantify the intensity of each isotopologue, correcting for the natural abundance of ¹³C.[1]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative parameters relevant to the use of Linoleic acid-¹³C₁₈ in cell culture experiments, compiled from various lipidomics studies.
Table 1: Typical Experimental Parameters for Fatty Acid Labeling in Cell Culture
| Parameter | Value Range | Rationale/Comment | Source(s) |
| ¹³C-Fatty Acid Concentration | 10 - 100 µM | Balances sufficient labeling with potential lipotoxicity. | [7] |
| Incubation Time | 24 - 72 hours | Allows for incorporation into cellular lipids and achievement of metabolic steady-state. | [7] |
| Fatty Acid:BSA Molar Ratio | 2:1 - 6:1 | Ensures solubility and efficient delivery of the fatty acid to cells. | N/A |
| Cell Confluency at Harvest | 70 - 90% | Ensures cells are in an active metabolic state. | [11] |
Table 2: Observed Incorporation of Labeled Fatty Acids into Lipid Classes
Data from studies using various ¹³C-labeled fatty acids in placental explants, demonstrating the principle of differential incorporation.
| Lipid Class | ¹³C-Palmitic Acid | ¹³C-Oleic Acid | Comment | Source(s) |
| Phosphatidylcholines (PC) | ~74% of labeled lipids | ~45% of labeled lipids | Saturated fatty acids are preferentially directed into phospholipid synthesis. | [10] |
| Triacylglycerols (TAG) | - | ~53% of labeled lipids | Monounsaturated fatty acids are directed into both PC and TAG synthesis. TAGs serve as a key reservoir for fatty acid storage. | [10] |
| Phosphatidylethanolamines (PE) | Detected | Detected | Major membrane phospholipid component. | [10] |
| Lysophosphatidylcholines (LPC) | Detected | Detected | Found in both explants and conditioned media, indicating lipid remodeling and secretion. | [10] |
Signaling and Metabolic Pathways
Linoleic acid is not merely a structural component; it is a precursor to potent signaling molecules and is itself involved in activating key cellular pathways.
Linoleic Acid Metabolism
Linoleic acid is metabolized through a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids, most notably arachidonic acid.[2][4] It can also be directly oxidized to form oxylipins.[4]
Pro-inflammatory Signaling
There is substantial evidence that linoleic acid can activate pro-inflammatory signaling cascades in various cell types, such as vascular endothelial cells.[12] Key pathways involved include the PI3K/Akt and ERK1/2 pathways, which converge on the activation of the transcription factor NF-κB.[12]
Regulation of mTOR Signaling by an LA Metabolite
Recent studies have uncovered a link between linoleic acid metabolism and the mTOR signaling pathway, a central regulator of cell growth and metabolism. The LA metabolite 13-S-hydroxyoctadecadienoic acid (13-S-HODE) has been shown to directly bind to and inhibit the kinase activity of mTOR, thereby suppressing cancer cell growth.[13][14][15]
Conclusion
The use of Linoleic acid-¹³C₁₈ as a metabolic tracer offers a powerful approach to dissect the complexities of fatty acid metabolism in a cellular context. By employing the detailed protocols and analytical strategies outlined in this guide, researchers can gain quantitative insights into the flux of linoleic acid through various metabolic and signaling pathways. This methodology is invaluable for understanding the role of lipid metabolism in disease and for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactome | Linoleic acid (LA) metabolism [reactome.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
A Comprehensive Technical Guide to the Safe Handling and Application of 13C-Labeled Fatty Acids in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols, handling procedures, and experimental applications of 13C-labeled fatty acids. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, making it a safe and powerful tool for tracing the metabolic fate of fatty acids in biological systems. The primary safety considerations for ¹³C-labeled compounds are determined by the chemical and toxicological properties of the fatty acid molecule itself, not the isotope. Therefore, standard laboratory safety practices for handling the unlabeled version of the compound are applicable.
Safety and Handling
The use of ¹³C-labeled fatty acids does not introduce radiological hazards, distinguishing them from their radioactive counterparts like ¹⁴C. The safety protocols are therefore aligned with general chemical safety guidelines.
General Laboratory Safety Precautions
Adherence to standard good laboratory practices is crucial when working with any chemical, including ¹³C-labeled fatty acids.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For handling fatty acid powders, which can be irritating, or when working with volatile solvents, additional protection such as a face shield or respiratory protection may be necessary.
-
Ventilation: All handling of ¹³C-labeled fatty acids, especially weighing of powders and preparation of solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Chemical Hygiene: Avoid ingestion, inhalation, and direct skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compounds.
Storage and Stability
Proper storage is essential to maintain the integrity and stability of ¹³C-labeled fatty acids.
| Compound Type | Storage Condition | Stability Notes |
| Solid (Neat) ¹³C-Labeled Fatty Acids | Store at room temperature away from light and moisture.[2] | Stable for extended periods when stored correctly in tightly sealed containers. |
| Stock Solutions in Organic Solvents | Store at -20°C or -80°C in tightly sealed, light-protected vials.[3] | Stability can vary depending on the solvent and the specific fatty acid. It is recommended to prepare fresh working solutions. |
| Fatty Acid-BSA Complexes for Cell Culture | Aliquots can be stored at -20°C.[4] | Avoid repeated freeze-thaw cycles. |
Spill Management
In the event of a spill, follow these general procedures, adapting them to the specific hazards of the fatty acid and any solvents involved.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill involves a large quantity of volatile and/or flammable solvent, evacuate the area.
-
Containment: Wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.
-
Cleanup: For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. For liquid spills, use an absorbent material to soak up the liquid.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.[1]
Waste Disposal
Waste containing ¹³C-labeled fatty acids is not considered radioactive and should be disposed of as standard chemical waste.
-
Segregation: Do not mix with general laboratory trash. Segregate waste streams based on the chemical properties (e.g., halogenated vs. non-halogenated solvents).[1]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name of the ¹³C-labeled compound and any solvents, along with appropriate hazard symbols.[1]
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. This typically involves collection by a licensed hazardous waste disposal company.[1]
Experimental Protocols
¹³C-labeled fatty acids are invaluable tools for metabolic research, particularly in studies involving fatty acid uptake, synthesis, oxidation, and incorporation into complex lipids.
In Vitro Metabolic Labeling of Cultured Cells with ¹³C-Labeled Fatty Acids
This protocol describes the general procedure for labeling cultured mammalian cells to trace the metabolic fate of a ¹³C-labeled fatty acid.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Stable isotope-labeled fatty acid (e.g., [U-¹³C₁₆]-Palmitic acid)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., methanol (B129727), chloroform)
-
Cell culture plates
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.[3]
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the ¹³C-labeled fatty acid complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 2:1 and 6:1.
-
Prepare the final labeling medium by supplementing the base cell culture medium with the fatty acid-BSA complex to the desired final concentration (e.g., 50-200 µM).[4]
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.[3]
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (this can range from minutes to several hours or days depending on the metabolic process being studied).
-
-
Cell Harvest and Lipid Extraction:
-
At the end of the incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.[3]
-
Add ice-cold methanol to the wells and use a cell scraper to detach the cells.[3]
-
Transfer the cell suspension to a glass tube for lipid extraction (e.g., using a modified Bligh and Dyer method).[3]
-
Quantitative Parameters for In Vitro Labeling:
| Parameter | Typical Range/Value | Reference |
| Cell Seeding Density | Achieve ~80% confluency at harvest | [3] |
| ¹³C-Fatty Acid Concentration | 5 µM - 600 µM | [4] |
| Fatty Acid:BSA Molar Ratio | 2:1 to 6:1 | [4] |
| Labeling Incubation Time | Minutes to 72 hours | [5] |
Sample Preparation for Mass Spectrometry Analysis
Following lipid extraction, samples are typically processed for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid composition or Liquid Chromatography-Mass Spectrometry (LC-MS) for intact lipid analysis.
Protocol for Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis:
This protocol converts fatty acids into their more volatile methyl esters for GC-MS analysis.
Materials:
-
Dried lipid extract
-
Methanol with 2.5% H₂SO₄[3]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Derivatization: Add methanol with 2.5% H₂SO₄ to the dried lipid extract.[3]
-
Heating: Tightly cap the tube and heat the mixture at 80°C for 1 hour.[6]
-
Extraction: After cooling, add hexane and saturated NaCl solution to the tube and vortex to extract the FAMEs into the hexane layer.
-
Drying and Analysis: Transfer the upper hexane layer to a new tube, dry with anhydrous sodium sulfate, and transfer to a GC vial for analysis.
Visualizing Metabolic Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts in the application of ¹³C-labeled fatty acids.
The diagram above illustrates the primary metabolic pathways for a ¹³C-labeled fatty acid following cellular uptake. It can be activated to fatty acyl-CoA, which can then be transported into the mitochondria for β-oxidation to produce ¹³C-acetyl-CoA for the TCA cycle, or it can be incorporated into various complex lipids such as triacylglycerols and phospholipids (B1166683) in the cytoplasm.[3]
This workflow outlines the key steps in a typical metabolic labeling experiment using ¹³C-labeled fatty acids, from cell culture to data analysis.[3]
Conclusion
¹³C-labeled fatty acids are safe and highly effective tools for elucidating the complexities of lipid metabolism. By adhering to standard chemical safety protocols and employing robust experimental designs, researchers can safely generate high-quality data to advance our understanding of metabolic diseases and aid in the development of novel therapeutics. The primary safety principle is to treat these compounds with the same precautions as their unlabeled counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitic acid (U-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-409-0.5 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Commercial Sources and Availability of Linoleic Acid-¹³C₁
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of ¹³C-labeled linoleic acid. This crucial research tool is instrumental in a wide array of applications, from metabolic flux analysis and lipidomics to drug development and nutritional science. This guide offers detailed information to assist researchers in selecting the appropriate isotopic tracer for their specific experimental needs.
Commercial Availability and Supplier Specifications
Linoleic acid labeled with carbon-13 is commercially available from several reputable suppliers, primarily as Linoleic acid-1- C₁ (labeled at the carboxyl carbon) and Linoleic acid-¹³C₁₈ (uniformly labeled). The choice between these isotopes depends on the specific research application, such as tracing the fatty acid backbone versus the carboxyl group in metabolic studies.
Below are tables summarizing the quantitative data for commercially available ¹³C-labeled linoleic acid from prominent suppliers.
Table 1: Commercial Sources of Linoleic acid-1-¹³C₁
| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Formulation |
| DC Chemicals | Linoleic acid-¹³C₁ | 98353-71-0 | 281.44 | Not Specified | Not Specified | Powder |
| Santa Cruz Biotechnology | Linoleic Acid-1-¹³C | 98353-71-0 | 281.44 | Not Specified | Not Specified | Not Specified |
| VIVAN Life Sciences | Linoleic Acid-1-¹³C | 98353-71-0 | 281.44 | Not Specified | Not Specified | Not Specified |
Table 2: Commercial Sources of Linoleic acid-¹³C₁₈
| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Formulation |
| Sigma-Aldrich | Linoleic acid-¹³C₁₈ | 287111-25-5 | 298.31 | 99 atom % ¹³C | 97% (CP) | Liquid |
| Cayman Chemical | Linoleic Acid-¹³C₁₈ | 287111-25-5 | 298.3 | >95% | Not Specified | A solution in ethanol |
| Cambridge Isotope Laboratories, Inc. | Linoleic acid (18:2) (U-¹³C₁₈, 98%) | 287111-25-5 | 298.3 | 98% | 94% | Neat |
Experimental Protocols: Utilization as an Internal Standard in LC-MS/MS
One of the primary applications of ¹³C-labeled linoleic acid is as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol for this application.
Objective: To quantify the concentration of linoleic acid in a biological sample (e.g., plasma, tissue homogenate) using Linoleic acid-¹³C₁₈ as an internal standard.
Materials:
-
Biological sample
-
Linoleic acid-¹³C₁₈ (from a commercial source)
-
Solvents for extraction (e.g., methanol (B129727), chloroform (B151607), isopropanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of Linoleic acid-¹³C₁₈ in a suitable solvent (e.g., ethanol) at a known concentration.
-
Sample Preparation and Spiking:
-
Thaw biological samples on ice.
-
To a known volume or weight of the sample, add a precise volume of the Linoleic acid-¹³C₁₈ internal standard stock solution. The amount of internal standard added should be comparable to the expected amount of endogenous linoleic acid.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction. This typically involves the addition of a mixture of chloroform and methanol to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.
-
Carefully collect the organic phase containing the lipids.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS mobile phase (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatographic gradient.
-
Detect and quantify the parent and fragment ions for both unlabeled linoleic acid and the ¹³C-labeled internal standard using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of unlabeled linoleic acid spiked with a constant amount of the internal standard.
-
Determine the ratio of the peak area of the endogenous linoleic acid to the peak area of the Linoleic acid-¹³C₁₈ internal standard in the biological samples.
-
Calculate the concentration of linoleic acid in the samples by comparing their peak area ratios to the calibration curve.
-
Signaling Pathways and Metabolic Fate of Linoleic Acid
Linoleic acid is an essential omega-6 polyunsaturated fatty acid that serves as a precursor for the synthesis of a variety of signaling molecules, most notably through the arachidonic acid cascade. Understanding these pathways is critical for research in inflammation, immunology, and cardiovascular disease.
The Core Principles of Stable Isotope Tracing with Linoleic Acid-13C1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of stable isotope tracing using Linoleic acid-13C1. This powerful technique allows for the precise tracking of the metabolic fate of linoleic acid, an essential omega-6 polyunsaturated fatty acid, through various biochemical pathways. By replacing a single carbon atom (at the C1 position) with its stable, non-radioactive isotope, 13C, researchers can follow the journey of this molecule and its metabolites in both in vitro and in vivo systems. This guide details the experimental design, analytical methodologies, and data interpretation required to leverage this technique for advancing our understanding of lipid metabolism in health and disease.
Introduction to Stable Isotope Tracing
Stable isotope tracing is a robust analytical method used to elucidate metabolic pathways and quantify metabolic fluxes. The technique involves introducing a substrate, in this case, this compound, into a biological system and monitoring its incorporation into downstream metabolites. Unlike radioactive isotopes, stable isotopes are non-hazardous and do not require special handling, making them ideal for a wide range of studies, including those in humans. The subtle mass difference introduced by the 13C label allows for the differentiation of the tracer and its metabolic products from their endogenous, unlabeled counterparts using mass spectrometry.
The Metabolic Journey of Linoleic Acid
Linoleic acid (LA) is a precursor to a variety of bioactive molecules. Upon entering the cell, it can undergo several metabolic transformations:
-
Elongation and Desaturation: LA is the parent compound of the omega-6 fatty acid family and can be converted into longer-chain polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA). This process involves a series of enzymatic reactions catalyzed by elongases and desaturases.[1][2]
-
Beta-Oxidation: Like other fatty acids, linoleic acid can be broken down in the mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of other molecules. A portion of ingested 13C-labeled linoleic acid is oxidized to CO2.[3]
-
Incorporation into Complex Lipids: Linoleic acid is a key component of various lipid species, including phospholipids, triglycerides, and cholesterol esters, which are essential for membrane structure, energy storage, and signaling.
-
Conversion to Eicosanoids: Its metabolite, arachidonic acid, is a precursor to a large family of signaling molecules called eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are potent mediators of inflammation and other physiological processes.[4]
The following diagram illustrates the primary metabolic pathway of linoleic acid:
Experimental Design and Protocols
A successful stable isotope tracing study with this compound requires careful planning and execution. The general workflow is depicted below:
In Vitro Studies: Cell Culture Labeling
Objective: To trace the metabolic fate of this compound in cultured cells.
Protocol:
-
Cell Culture: Plate cells at a suitable density and allow them to reach the desired confluency.
-
Preparation of Labeled Medium: Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA) in a serum-free medium. The molar ratio of linoleic acid to BSA typically ranges from 2:1 to 5:1.
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared medium containing this compound.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C.
-
Metabolic Quenching and Harvesting: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
In Vivo Studies: Animal Models
Objective: To investigate the whole-body metabolism of this compound in an animal model.
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions and diet for at least one week prior to the study.
-
Tracer Administration: Administer this compound orally (e.g., by gavage mixed with a carrier oil) or via intravenous infusion. The dosage will depend on the specific research question and animal model. A common oral dose for infants in one study was 1 mg/kg body weight.[3]
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48, 72 hours). At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
Sample Processing: Process blood to obtain plasma or serum. Flash-freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.
Lipid Extraction
The Folch or Bligh-Dyer methods are commonly used for total lipid extraction.
Modified Folch Method Protocol:
-
Homogenization: Homogenize cell pellets or pulverized tissue in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Phase Separation: Add water or a saline solution to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis.
Analytical Techniques
Mass spectrometry is the cornerstone for analyzing stable isotope tracing experiments. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.
GC-MS for Fatty Acid Analysis
GC-MS is highly effective for the analysis of total fatty acid composition and isotopic enrichment.
Protocol:
-
Derivatization: Fatty acids in the lipid extract are converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification using reagents like methanol with an acid or base catalyst.
-
GC Separation: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column.
-
MS Detection: The mass spectrometer detects the FAMEs as they elute from the GC column. By monitoring the mass-to-charge ratio (m/z) of the molecular ions, the incorporation of 13C into each fatty acid can be quantified.
LC-MS/MS for Lipidomics and Metabolite Analysis
LC-MS/MS is ideal for analyzing intact lipid species and polar metabolites of linoleic acid, such as eicosanoids.
Protocol:
-
LC Separation: The lipid extract is injected into a liquid chromatograph, and different lipid classes are separated based on their polarity using a reversed-phase or normal-phase column.
-
MS/MS Detection: A tandem mass spectrometer is used for detection. The first mass analyzer selects a specific parent ion (e.g., 13C-labeled linoleic acid), which is then fragmented. The second mass analyzer detects the characteristic fragment ions, providing high specificity and sensitivity.
Data Analysis and Interpretation
The analysis of data from stable isotope tracing experiments involves several key steps:
-
Peak Integration and Isotopologue Distribution: The chromatographic peaks corresponding to the labeled and unlabeled metabolites are integrated. The mass spectrometer provides the distribution of mass isotopologues (M+0, M+1, M+2, etc.), where M+0 is the unlabeled molecule, and M+1, M+2, etc., represent molecules containing one, two, or more 13C atoms.
-
Correction for Natural Abundance: It is crucial to correct for the natural abundance of 13C (approximately 1.1%) to accurately determine the enrichment from the tracer.
-
Calculation of Isotopic Enrichment: The percentage of a metabolite pool that is labeled with the tracer is calculated.
-
Metabolic Flux Analysis: By applying mathematical models, the rates of metabolic reactions (fluxes) can be quantified. This provides a dynamic view of the metabolic system.
The data analysis workflow can be summarized as follows:
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using 13C-labeled linoleic acid.
| Study Parameter | Organism/System | Tracer Dose | Key Finding | Citation |
| Oxidation to CO2 | Newborn Infants | 1 mg/kg (oral) | 7.4 ± 0.6% of the ingested tracer was oxidized to CO2 over 6 hours. | [3] |
| Conversion to DGLA | Newborn Infants | 1 mg/kg (oral) | 1.5 ± 0.6% of the total plasma n-6 phospholipid fatty acid area under the curve was 13C-dihomo-gamma-linolenic acid. | [3] |
| Conversion to AA | Newborn Infants | 1 mg/kg (oral) | 1.2 ± 0.6% of the total plasma n-6 phospholipid fatty acid area under the curve was 13C-arachidonic acid. | [3] |
| Conversion to AA | Adult Rats | Intravenous Infusion | The conversion rate of unesterified linoleic acid to esterified arachidonic acid was 16.1 µmol/day. | [1][5] |
| Conversion to AA | Adult Humans | Oral Bolus | The fractional conversion of linoleic acid to arachidonic acid was estimated to be between 0.3% and 0.6%. | [6] |
| Long-chain Conversion | Hyperlipidemic Men | Oral Bolus | Long-chain conversion of [U-13C]LA to arachidonic acid was low (0.2%). | [7] |
Linoleic Acid and Cellular Signaling
Linoleic acid and its metabolites are not just structural components or energy sources; they are also potent signaling molecules that can influence various cellular processes, including inflammation.
Pro-inflammatory Signaling
Studies have shown that linoleic acid can activate pro-inflammatory signaling pathways in vascular endothelial cells, contributing to vascular inflammation.[8] Two key pathways involved are the PI3K/Akt and ERK1/2 pathways.[8] Activation of these pathways can lead to the activation of the transcription factor NF-κB, which upregulates the expression of adhesion molecules and other pro-inflammatory genes.[8]
The following diagram illustrates the proposed signaling cascade:
Conclusion
Stable isotope tracing with this compound is an invaluable tool for dissecting the complex and multifaceted roles of this essential fatty acid in biological systems. By providing a dynamic and quantitative view of its metabolism, this technique empowers researchers to gain deeper insights into the mechanisms underlying various physiological and pathological processes. The detailed protocols and data interpretation workflows presented in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust stable isotope tracing studies, ultimately accelerating discoveries in lipid research and the development of novel therapeutic strategies.
References
- 1. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing dietary linoleic acid does not increase tissue arachidonic acid content in adults consuming Western-type diets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Linoleic Acid-13C1: An In-depth Technical Guide to In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a cornerstone of cellular structure and function, serving as a vital component of cell membranes and a precursor to a complex network of signaling molecules. Understanding its metabolic fate is paramount for elucidating the pathophysiology of numerous metabolic and inflammatory diseases and for the development of novel therapeutic interventions. The use of stable isotope-labeled linoleic acid, specifically Carbon-13 (¹³C) labeled linoleic acid (Linoleic acid-¹³C₁), coupled with advanced analytical techniques, provides a powerful tool to trace its absorption, distribution, metabolism, and excretion (ADME) in vivo with high precision. This technical guide offers a comprehensive overview of the methodologies employed to explore the metabolic fate of Linoleic acid-¹³C₁, presents key quantitative data from in vivo studies, and discusses the implications for drug development.
Metabolic Pathways of Linoleic Acid
Once ingested and absorbed, linoleic acid embarks on a series of metabolic transformations. The primary pathways include its incorporation into complex lipids, conversion to longer-chain polyunsaturated fatty acids (PUFAs), and catabolism through beta-oxidation for energy production.
Esterification into Complex Lipids
Following absorption, linoleic acid is readily esterified into various lipid classes, including triacylglycerols (TAGs) for storage in adipose tissue and liver, and phospholipids, which are essential components of cellular membranes.[1]
Conversion to Arachidonic Acid and Eicosanoids
A critical metabolic route for linoleic acid is its conversion to arachidonic acid (AA) through a series of desaturation and elongation reactions. This pathway, primarily occurring in the liver, is of significant interest as arachidonic acid is the precursor to a vast array of potent signaling molecules known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are key mediators of inflammation.[2][3][4][5] The conversion process is a key target for anti-inflammatory drug development.[6]
Beta-Oxidation for Energy Production
Linoleic acid can also be catabolized through mitochondrial and peroxisomal beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.[7][8][9] The rate of beta-oxidation can be influenced by physiological states such as obesity and weight loss.[9]
Experimental Protocols for In Vivo ¹³C-Linoleic Acid Studies
Tracing the metabolic fate of ¹³C-linoleic acid in vivo requires a meticulously planned experimental workflow, from administration of the labeled tracer to the analysis of biological samples.
Administration of ¹³C-Linoleic Acid
-
Oral Administration: ¹³C-linoleic acid is typically administered orally as a single bolus, often mixed with a carrier oil or a standardized meal to ensure proper absorption.[10][11][12]
-
Intravenous Administration: For studies focusing on systemic metabolism without the influence of intestinal absorption, intravenous infusion of ¹³C-linoleic acid can be employed.[13]
Sample Collection
-
Breath Samples: To measure the rate of beta-oxidation, breath samples are collected at regular intervals to determine the enrichment of ¹³CO₂ using Isotope Ratio Mass Spectrometry (IRMS).[10][14][15]
-
Blood Samples: Serial blood samples are drawn to analyze the enrichment of ¹³C in plasma and erythrocyte lipids over time.[2][16]
-
Tissue Biopsies: In preclinical studies, tissue samples (e.g., liver, adipose tissue, muscle, brain) are collected at the end of the study to determine the distribution and incorporation of the ¹³C label.[1][7][17][18]
Sample Preparation: Lipid Extraction and Derivatization
Lipid Extraction from Plasma and Tissues: A crucial first step is the efficient extraction of total lipids from the biological matrix. Commonly used methods include:
-
Folch Method: A biphasic extraction using chloroform (B151607) and methanol.[3][19][20]
-
Bligh-Dyer Method: A modification of the Folch method, also using chloroform and methanol.[19]
-
Methyl-tert-butyl ether (MTBE) Method: A safer and often more efficient alternative to chloroform-based methods.[3]
Protocol for Lipid Extraction (Modified Bligh-Dyer):
-
Homogenize tissue samples (20-50 mg) or use plasma (e.g., 100 µL) in a glass tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.
-
Add deionized water to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis: To increase volatility for gas chromatography, fatty acids are converted to their methyl esters. Protocol for FAME Preparation:
-
Resuspend the dried lipid extract in a solvent like toluene.
-
Add a methylating agent, such as 14% boron trifluoride in methanol.[19][21]
-
Heat the mixture at 80-100°C for 1 hour.
-
After cooling, add water and hexane (B92381) to extract the FAMEs into the hexane layer.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and quantifying individual fatty acids and determining their ¹³C enrichment. After derivatization to FAMEs, the samples are injected into the GC-MS system.[11][21][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for analyzing intact complex lipids and polar metabolites of linoleic acid without the need for derivatization.[23][24]
-
Isotope Ratio Mass Spectrometry (IRMS): IRMS is used for the high-precision measurement of ¹³CO₂ in breath samples to determine the rate of fatty acid oxidation.[25]
Quantitative Data on the Metabolic Fate of ¹³C-Linoleic Acid
The following tables summarize key quantitative findings from in vivo studies using ¹³C-linoleic acid.
Table 1: Absorption and Oxidation of ¹³C-Linoleic Acid in Humans
| Parameter | Value | Study Population | Reference |
| Intestinal Absorption Efficiency | 99.9% ± 0.1% | Healthy Men | [10] |
| Cumulative Oxidation (% of absorbed dose in 9 hours) | ~15-25% | Healthy Men | |
| Beta-oxidation during weight loss | Exceeds intake by 2.5-fold | Obese Men | [26] |
Table 2: Conversion of ¹³C-Linoleic Acid to Longer-Chain PUFAs in Humans
| Metabolite | Conversion Rate (% of administered ¹³C-LA) | Study Population | Reference |
| Arachidonic Acid (AA) | 0.2% | Hyperlipidemic Men | [16][27] |
| Dihomo-γ-Linolenic Acid (DGLA) | Low, but detectable | Hyperlipidemic Men | [27] |
Table 3: Distribution of Labeled Linoleic Acid in Animal Tissues (48 hours post-oral dose)
| Tissue | Relative Labeling (Specific Activity) | Animal Model | Reference |
| Liver | Highest | Guinea Pig | [1] |
| Brain | High | Guinea Pig | [1] |
| Lung and Spleen | Moderate | Guinea Pig | [1] |
| Heart, Kidney, Adrenal | Moderate | Guinea Pig | [1] |
| Adipose Tissue | Lower | Guinea Pig | [1] |
| Heart | Preferential incorporation | Rat | [7][17][18] |
Implications for Drug Development
The metabolism of linoleic acid and its downstream products, particularly arachidonic acid-derived eicosanoids, are deeply implicated in inflammatory processes and the pathogenesis of various diseases, including atherosclerosis, obesity, and some cancers.[1][21]
Targeting Inflammatory Pathways
The conversion of linoleic acid to arachidonic acid and the subsequent production of pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are well-established targets for anti-inflammatory drugs.[4][5][6] Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, act by inhibiting COX enzymes.[6] By using ¹³C-linoleic acid as a tracer, researchers can quantify the flux through this pathway and assess the efficacy of novel inhibitors of Δ6-desaturase, elongase, or Δ5-desaturase in a preclinical or clinical setting.
Modulating Lipid Metabolism in Metabolic Diseases
Dysregulation of fatty acid metabolism is a hallmark of metabolic syndrome, obesity, and type 2 diabetes.[21] Understanding how dietary linoleic acid is partitioned between storage, oxidation, and conversion to signaling molecules can provide insights into disease mechanisms and identify new therapeutic targets. For instance, pharmacological agents that promote the beta-oxidation of fatty acids are being explored as potential treatments for obesity.[9] ¹³C-linoleic acid breath tests can be a valuable tool to assess the in vivo efficacy of such drugs.
Linoleic Acid Metabolism and Atherosclerosis
The role of linoleic acid in atherosclerosis is complex. While replacing saturated fats with linoleic acid can lower plasma cholesterol, some of its oxidized metabolites may contribute to inflammation within atherosclerotic plaques.[19][20] Tracing the metabolic fate of ¹³C-linoleic acid can help to dissect these opposing effects and inform the development of therapies that promote its beneficial effects while mitigating any pro-inflammatory consequences.
Conclusion
In vivo studies utilizing ¹³C-labeled linoleic acid have provided invaluable insights into its intricate metabolic journey. The combination of stable isotope tracing with sophisticated analytical techniques like GC-MS, LC-MS/MS, and IRMS allows for a detailed and quantitative understanding of linoleic acid's absorption, tissue distribution, and conversion into a myriad of bioactive molecules. This knowledge is not only fundamental to our understanding of lipid metabolism in health and disease but also provides a robust platform for the development and evaluation of new therapeutic agents targeting the pathways of linoleic acid metabolism. As our understanding of the nuanced roles of linoleic acid and its metabolites continues to evolve, the application of these powerful tracer techniques will undoubtedly remain at the forefront of research in nutrition, metabolic diseases, and pharmacology.
References
- 1. 1-14C-linoleic acid distribution in various tissue lipids of guinea pigs following an oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of linoleic acid and its metabolites in the lowering of plasma cholesterol and the prevention of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 7. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemicals in regulating fatty acid β-oxidation: Potential underlying mechanisms and their involvement in obesity and weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increasing dietary linoleic acid does not increase tissue arachidonic acid content in adults consuming Western-type diets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia [frontiersin.org]
- 12. Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The noninvasive determination of linoleic acid content of human adipose tissue by natural abundance carbon-13 nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of lipid metabolism and vitamin A by conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. escholarship.org [escholarship.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Atheroprotective effects of conjugated linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conjugated Linoleic Acid Effects on Cancer, Obesity, and Atherosclerosis: A Review of Pre-Clinical and Human Trials with Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of conjugated linoleic acid supplementation on glycemic control, adipokines, cytokines, malondialdehyde and liver function enzymes in patients at risk of cardiovascular disease: a GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scialert.net [scialert.net]
- 23. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Linoleic acid-rich fats reduce atherosclerosis development beyond its oxidative and inflammatory stress-increasing effect in apolipoprotein E-deficient mice in comparison with saturated fatty acid-rich fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. dovepress.com [dovepress.com]
- 27. The effects of dietary linoleic acid on reducing serum cholesterol and atherosclerosis development are nullified by a high-cholesterol diet in male and female apoE-deficient mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Technical Guide to Linoleic Acid-13C₁ for Metabolic Flux Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By tracing the flow of atoms from a labeled substrate through a metabolic network, MFA provides a detailed snapshot of cellular metabolism.[1] Stable isotope tracers, such as those enriched with Carbon-13 (¹³C), are non-radioactive and safe for a wide range of applications, including studies in humans.[3] In ¹³C-MFA, a ¹³C-labeled substrate, like glucose or a specific fatty acid, is introduced to cells or an organism. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the isotopic enrichment in these metabolites, allowing for the calculation of metabolic fluxes.[2][3]
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cell membranes and a precursor to various signaling molecules.[4] Understanding its metabolic fate is vital for research in numerous fields, including cancer biology, immunology, and drug development. This guide provides a comprehensive overview of the application of uniformly ¹³C-labeled linoleic acid (Linoleic Acid-13C₁) as a tracer in metabolic flux analysis for those new to the field.
Core Principles of Tracing Linoleic Acid Metabolism
Using Linoleic Acid-13C₁ allows researchers to track the journey of linoleic acid as it is taken up by cells and subsequently metabolized. The primary metabolic fates of linoleic acid that can be investigated using this tracer include:
-
Elongation and Desaturation: The conversion of linoleic acid into longer-chain polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA).[4][5] This pathway is critical for the production of precursors for eicosanoids, a class of potent signaling molecules.
-
Beta-Oxidation: The breakdown of linoleic acid in the mitochondria to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[6]
-
Incorporation into Complex Lipids: The esterification of linoleic acid into various lipid species, such as phospholipids, triglycerides, and cholesterol esters, which are essential for membrane structure, energy storage, and transport.
-
Formation of Oxylipins: The direct enzymatic oxidation of linoleic acid by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to form a diverse array of bioactive oxylipins.[4]
By measuring the incorporation of ¹³C from Linoleic Acid-13C₁ into these downstream metabolites, researchers can quantify the flux through each of these pathways.
Experimental Workflow for Linoleic Acid-13C₁ Metabolic Flux Analysis
A typical MFA experiment using Linoleic Acid-13C₁ involves several key stages, from the introduction of the tracer to the final data analysis. The following diagram illustrates a generalized experimental workflow.
Detailed Experimental Protocols
In Vitro Labeling of Cultured Cells
This protocol describes the general steps for labeling adherent cells with Linoleic Acid-13C₁.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Linoleic Acid-13C₁
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol
-
Phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Linoleic Acid-BSA Conjugate:
-
Dissolve Linoleic Acid-13C₁ in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the ethanolic solution of Linoleic Acid-13C₁ to the BSA solution while vortexing to create a stock solution of the tracer.
-
-
Cell Seeding:
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase during the labeling period.
-
-
Labeling:
-
Once the cells have adhered and reached the desired confluency, replace the growth medium with a fresh medium containing the Linoleic Acid-13C₁-BSA conjugate at the desired final concentration.
-
Incubate the cells for a predetermined period. It is crucial to perform a time-course experiment to ensure that isotopic steady-state is reached.[7]
-
-
Sample Collection:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a microcentrifuge tube.
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Store the cell pellets at -80°C until lipid extraction.
-
Lipid Extraction and Sample Preparation for Mass Spectrometry
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Vortex the mixture vigorously and incubate at room temperature with agitation for at least 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis:
For the analysis of individual fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted lipids must be hydrolyzed and the fatty acids derivatized to their more volatile methyl esters.
-
Add a solution of methanolic HCl or BF₃-methanol to the dried lipid extract.
-
Incubate the mixture at 60-100°C for 1-2 hours.
-
After cooling, add water and hexane (B92381) to the tube and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs and transfer it to a new vial for GC-MS analysis.
Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is well-suited for the analysis of FAMEs, providing excellent separation and sensitive detection.
-
Column: A long, non-polar capillary column is typically used for FAME analysis.
-
Injection: Samples are injected in splitless mode to maximize sensitivity.
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the eluting FAMEs are recorded. The incorporation of ¹³C will result in a mass shift in the molecular ion and characteristic fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful technique for the analysis of intact lipid species, allowing for the determination of which complex lipids have incorporated the ¹³C-labeled linoleic acid.
-
Column: A reverse-phase C18 or C30 column is commonly used for lipidomic analysis.
-
Mobile Phases: A gradient of aqueous and organic solvents, often containing ammonium (B1175870) formate (B1220265) or acetate, is used to separate the different lipid classes.
-
Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a wide range of lipid classes.
-
Mass Spectrometer: A high-resolution mass spectrometer is advantageous for resolving the isotopic peaks of the labeled lipids. Tandem mass spectrometry (MS/MS) can be used to identify the specific fatty acyl chains within a complex lipid.
Data Presentation: Quantitative Insights into Linoleic Acid Metabolism
The following tables summarize quantitative data from studies that have utilized ¹³C-labeled linoleic acid to investigate its metabolic fate.
Table 1: In Vivo Conversion of ¹³C-Linoleic Acid in Humans
| Parameter | Value | Experimental System | Reference |
| Conversion to Arachidonic Acid (AA) | 0.2% | Men on a sunflower oil-enriched diet | [8][9] |
| Conversion to Eicosapentaenoic Acid (EPA) | 0.3% | Men on a sunflower oil-enriched diet | [8][9] |
| Conversion to Docosapentaenoic Acid (DPA) | 0.02% | Men on a sunflower oil-enriched diet | [8][9] |
| Conversion to Docosahexaenoic Acid (DHA) | <0.01% | Men on a sunflower oil-enriched diet | [8][9] |
Table 2: In Vivo Conversion of ¹³C-Linoleic Acid in Rats
| Parameter | Value | Experimental System | Reference |
| Synthesis-Secretion Rate to Esterified Arachidonic Acid | 16.1 µmol/day | Unanesthetized adult rats | [5] |
| Synthesis-Secretion Rate to Esterified γ-Linolenic Acid | 42.4 µmol/day | Unanesthetized adult rats | [5] |
| Synthesis-Secretion Rate to Esterified Eicosatrienoic Acid | 29.8 µmol/day | Unanesthetized adult rats | [5] |
Table 3: Oxidation of ¹³C-Labeled Fatty Acids in Humans
| Fatty Acid | Cumulative Oxidation (9 hours) | Experimental System | Reference |
| Linoleic Acid | ~19.8% | Normal-weight men | [10] |
| Oleic Acid | ~17.9% | Normal-weight men | [10] |
| Palmitic Acid | ~16% | Normal-weight men | [10] |
| Stearic Acid | ~13% | Normal-weight men | [10] |
| Lauric Acid | ~41% | Normal-weight men | [10] |
Table 4: Oxidation of ¹³C-Labeled Fatty Acids in Bats
| Fatty Acid | Maximal Tracer Oxidation Rate | Experimental System | Reference |
| Linoleic Acid | 19.4 ± 7.7 nmol/min | Pre-hibernating common noctule bats | [11] |
| Palmitic Acid | 1.6 ± 0.4 nmol/min | Pre-hibernating common noctule bats | [11] |
Visualization of Metabolic Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to Linoleic Acid-13C₁ tracing studies.
Linoleic Acid Elongation and Desaturation Pathway
This diagram shows the enzymatic steps involved in the conversion of linoleic acid to arachidonic acid.
Major Oxylipin Formation Pathways from Linoleic Acid
This diagram illustrates the main enzymatic pathways for the direct oxidation of linoleic acid to form oxylipins.
Beta-Oxidation of Linoleic Acid
This diagram provides a simplified overview of the breakdown of linoleic acid via beta-oxidation.
Conclusion
Metabolic flux analysis using Linoleic Acid-13C₁ is a powerful methodology for dissecting the complex metabolic pathways of this essential fatty acid. By combining stable isotope tracing with modern analytical techniques such as GC-MS and LC-MS/MS, researchers can gain quantitative insights into the flux of linoleic acid through its various metabolic routes in both health and disease. This in-depth technical guide provides a foundational understanding and practical protocols for researchers, scientists, and drug development professionals who are new to the field of metabolic flux analysis. The ability to quantify the dynamic processes of fatty acid metabolism will undoubtedly continue to be a valuable tool in advancing our understanding of cellular physiology and pathology.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. twinwoodcattle.com [twinwoodcattle.com]
- 11. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to Natural Abundance Correction for Linoleic Acid-¹³C₁ Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing using ¹³C-labeled compounds is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1] In studies involving ¹³C-linoleic acid, researchers can track the conversion of this essential fatty acid into various downstream metabolites, providing critical insights into lipid metabolism in health and disease.[2][3] However, the accurate interpretation of data from these experiments is contingent upon a crucial data processing step: the correction for the natural abundance of stable isotopes.[4]
Carbon in nature is a mixture of isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%).[5][6] This means that even in an unlabeled biological sample, a certain fraction of molecules will naturally contain one or more ¹³C atoms. When a ¹³C-labeled tracer like linoleic acid-¹³C₁ is introduced, the mass spectrometer detects the total ¹³C content in a given metabolite. This measurement includes both the ¹³C incorporated from the tracer and the ¹³C that was already present due to natural abundance.[6]
The Theory of Natural Abundance Correction
The fundamental principle of natural abundance correction is to mathematically distinguish the isotopic enrichment derived from the ¹³C-labeled tracer from the baseline isotopic distribution present in nature.[6] This is typically achieved using a matrix-based method.[6][7]
The measured mass isotopomer distribution (MID) is a vector representing the relative abundances of a molecule with zero (M+0), one (M+1), two (M+2), and so on, heavy isotopes.[7] This measured MID is a combination of the true enrichment from the tracer and the natural abundance of all heavy isotopes in the molecule (including not just ¹³C, but also ²H, ¹⁷O, ¹⁸O, etc.).[6]
The correction algorithm uses the known natural abundances of all isotopes and the elemental formula of the analyte to construct a "correction matrix".[6] This matrix essentially models the contribution of natural isotopes to the measured MID. By multiplying the measured MID by the inverse of this correction matrix, the contribution of natural isotopes is removed, yielding the corrected MID which reflects the true incorporation of the ¹³C label from the tracer.[6]
Quantitative Data for Correction
Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements composing the analyte. For linoleic acid (C₁₈H₃₂O₂) and its derivatives, the key elements are carbon, hydrogen, and oxygen.
| Isotope | Natural Abundance (%) |
| ¹²C | ~98.9 |
| ¹³C | ~1.1 |
| ¹H | ~99.985 |
| ²H (D) | ~0.015 |
| ¹⁶O | ~99.76 |
| ¹⁷O | ~0.04 |
| ¹⁸O | ~0.20 |
| Table 1: Natural abundance of stable isotopes of carbon, hydrogen, and oxygen.[5][6] |
Experimental Protocols
The following sections detail common experimental protocols for tracing the metabolism of ¹³C-linoleic acid.
Lipid Extraction
A crucial first step is the efficient extraction of total lipids from the biological sample (e.g., cells, tissues, plasma). The Bligh and Dyer method is a classic and widely used protocol.
Modified Bligh and Dyer Protocol: [2]
-
Homogenization: Homogenize the biological sample in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) to the homogenate. A common ratio is 1:2 (v/v) chloroform:methanol.
-
Phase Separation: Add chloroform and water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to facilitate the separation of the aqueous and organic layers.
-
Lipid Collection: The lower chloroform layer, containing the lipids, is carefully collected.
-
Drying: The collected chloroform extract is dried under a stream of nitrogen gas to remove the solvent.
Fatty Acid Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be derivatized to increase their volatility. The most common method is the conversion to Fatty Acid Methyl Esters (FAMEs).[8]
FAME Derivatization Protocol: [9]
-
Esterification: To the dried lipid extract, add a solution of 12% Boron Trichloride (BCl₃) in methanol.
-
Heating: Heat the mixture at 60°C for 10 minutes.[9]
-
Extraction: After cooling, add water and hexane (B92381) to the mixture and vortex thoroughly. The FAMEs will partition into the upper hexane layer.
-
Collection: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
Mass Spectrometry Analysis
Typical GC-MS Parameters: [8][10]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Column: A non-polar capillary column is typically used for FAME separation.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs, for example, starting at 100°C and ramping up to 250°C.[10]
-
Ionization Mode: Electron Ionization (EI)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the analysis of underivatized fatty acids.
Typical LC-MS/MS Parameters: [10][11]
-
LC System: A reverse-phase C18 column is commonly used.[10]
-
Mobile Phase A: Acetonitrile:Water (e.g., 60:40) with an additive like 10 mM ammonium (B1175870) formate.[10]
-
Mobile Phase B: Isopropyl alcohol:Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[10]
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for fatty acid analysis.[10]
Data Analysis Workflow
The following diagram illustrates the typical workflow for processing data from a ¹³C-linoleic acid tracing experiment.
Caption: A flowchart outlining the key steps in processing mass spectrometry data from ¹³C-linoleic acid experiments.
Signaling Pathways of Linoleic Acid Metabolism
¹³C-linoleic acid tracing is instrumental in studying the conversion of linoleic acid into arachidonic acid and the subsequent biosynthesis of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.[12][13]
Conversion of Linoleic Acid to Arachidonic Acid
Caption: The enzymatic pathway for the conversion of linoleic acid to arachidonic acid.[12]
Arachidonic Acid Cascade: Eicosanoid Biosynthesis
Arachidonic acid is the precursor to a wide range of eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[13][14]
Caption: The major pathways of eicosanoid biosynthesis from arachidonic acid.[13]
Conclusion
Natural abundance correction is an indispensable step in ¹³C-linoleic acid tracer studies to ensure the accuracy of metabolic flux calculations. By carefully following established experimental protocols and applying the appropriate correction algorithms, researchers can confidently quantify the contribution of linoleic acid to various metabolic pathways. This in-depth understanding of linoleic acid metabolism is crucial for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies for a range of diseases.
References
- 1. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Biosynthesis of eicosanoids - WikiLectures [wikilectures.eu]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The preferred metabolic pathway from linoleic acid to arachidonic acid in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
The Theoretical Framework and Practical Application of Linoleic Acid-¹³C₁ in Nutritional Research
A Technical Guide for Researchers and Drug Development Professionals
The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways in vivo. Among these, ¹³C-labeled linoleic acid (Linoleic Acid-¹³C₁) has emerged as a powerful and safe tool for researchers, scientists, and drug development professionals to quantitatively assess the complex metabolism of this essential omega-6 polyunsaturated fatty acid. This technical guide provides an in-depth exploration of the theoretical basis for using Linoleic Acid-¹³C₁ in nutritional studies, detailed experimental protocols, and a summary of key quantitative data.
Core Principles: Why Use a Stable Isotope Tracer?
The fundamental principle behind using Linoleic Acid-¹³C₁ is the ability to distinguish the exogenously administered (labeled) fatty acid from the endogenous (unlabeled) pool already present in the body.[1] Carbon-13 (¹³C) is a naturally occurring, non-radioactive (stable) isotope of carbon. By enriching linoleic acid with ¹³C at a specific position (in this case, the first carbon), it becomes a tracer that behaves biochemically and physiologically identically to its unlabeled counterpart.[1] Mass spectrometry can then be used to detect the mass difference between the labeled tracer and the unlabeled tracee, allowing for precise tracking and quantification of its metabolic fate.[1]
This approach enables the investigation of several key metabolic processes in vivo:
-
Tracer Dilution: By measuring the dilution of the infused ¹³C-labeled tracer by the appearance of unlabeled linoleic acid in the bloodstream, researchers can calculate the rate of appearance of linoleic acid from sources like lipolysis.
-
Tracer Incorporation: This method tracks the incorporation of ¹³C-linoleic acid into various lipid pools, such as triglycerides, phospholipids (B1166683), and cholesterol esters, providing insights into lipid synthesis and storage in different tissues.[2]
-
Tracer Conversion: The conversion of ¹³C-linoleic acid into its downstream metabolites, such as arachidonic acid and other long-chain polyunsaturated fatty acids, can be quantified.[3]
-
Oxidation: By measuring the appearance of ¹³CO₂ in expired breath after administration of ¹³C-linoleic acid, the rate of fatty acid oxidation for energy production can be determined.
The Metabolic Journey of Linoleic Acid
Once consumed and absorbed, linoleic acid embarks on a complex metabolic journey, serving multiple critical functions. The use of ¹³C-linoleic acid allows for the quantitative tracing of this pathway.
Linoleic acid is first incorporated into chylomicrons and transported through the circulation. It can then be taken up by various tissues and undergo one of several fates:
-
Incorporation into Cell Membranes: Linoleic acid is a key structural component of phospholipids in cell membranes, influencing membrane fluidity and function.
-
Storage in Adipose Tissue: It can be esterified into triglycerides and stored in adipose tissue as an energy reserve.
-
β-Oxidation for Energy: Linoleic acid can be broken down in the mitochondria to produce acetyl-CoA, which enters the Krebs cycle to generate ATP.
-
Conversion to Bioactive Metabolites: Linoleic acid is the precursor for the synthesis of arachidonic acid (ARA), which is then converted into a diverse group of signaling molecules called eicosanoids (prostaglandins, thromboxanes, and leukotrienes) that are involved in inflammation and other physiological processes.[4][5][6][7]
Quantitative Insights from Tracer Studies
Studies utilizing ¹³C-linoleic acid have provided valuable quantitative data on its metabolism in various populations. The following tables summarize key findings.
| Study Population | Tracer Dose | % of Dose Oxidized | Duration of Measurement | Reference |
| Healthy Men | Bolus of [1-¹³C]linoleic acid | Not specified, but absorption was 99.9% | 9-day fecal collection | [8] |
| Preterm Infants | 2 mg/kg [¹³C]-linoleic acid | Lower in MCT-fed group | Not specified | [7] |
| Lactating Women | 1 mg/kg [U-¹³C]linoleic acid | 17.7% - 24.0% | 5 days | [9] |
| Healthy Adults | 45 mg [U-¹³C]linoleic acid | 16.8% - 25.1% | 12 hours | [10] |
| Newborn Infants | 1 mg/kg [U-¹³C]linoleic acid | 7.4% | 6 hours | [11] |
Table 1: Oxidation of Ingested ¹³C-Linoleic Acid
| Study Population | Tracer Administered | Peak Plasma Concentration of Tracer (Time) | Conversion to Arachidonic Acid (% of dose) | Reference |
| Healthy Adults | ¹³C-Linoleic Acid | ~17 hours | ~0.05% | [12] |
| Lactating Women | ¹³C-Linoleic Acid | Not specified | ~0.02% recovered in milk | [12] |
Table 2: Conversion of Linoleic Acid to Arachidonic Acid in Humans
| Tissue | Time (hours) | Linoleic Acid-¹³C (% of total ¹³C in tissue) | Arachidonic Acid-¹³C (% of total ¹³C in tissue) |
| Liver | 24 | 25.6 ± 3.1 | 4.2 ± 0.7 |
| 96 | 4.1 ± 0.7 | 2.8 ± 0.5 | |
| Adipose Tissue | 24 | 55.2 ± 7.8 | 1.1 ± 0.2 |
| 96 | 48.9 ± 6.5 | 1.5 ± 0.3 | |
| 168 | 40.1 ± 5.1 | 1.8 ± 0.4 | |
| Brain | 24 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| 96 | 0.4 ± 0.1 | 0.5 ± 0.1 | |
| 168 | 0.3 ± 0.1 | 0.6 ± 0.1 |
Table 3: Incorporation of Orally Administered Linoleic Acid-¹³C into Rat Tissues (Hypothetical Data Based on[12]) Note: This table is a representative example based on findings that linoleic acid is incorporated into various tissues. The data are illustrative.
Experimental Protocols
A typical tracer study using ¹³C-linoleic acid involves several key stages, from the administration of the labeled compound to the final analysis of its metabolic products.
In Vivo Administration of Linoleic Acid-¹³C₁
Objective: To introduce the labeled tracer into the biological system for metabolic tracking.
Protocol (Human Studies):
-
Participant Preparation: Participants typically fast overnight (8-12 hours) to ensure a metabolic steady state.
-
Tracer Preparation: A precisely weighed amount of Linoleic Acid-¹³C₁ is dissolved in a suitable vehicle, such as olive oil or mixed with a standardized meal. The dose is often based on the participant's body weight (e.g., 1 mg/kg).
-
Administration: The tracer is administered orally as a single bolus.[8] The exact time of administration is recorded as time zero.
Sample Collection
Objective: To collect biological samples at various time points to track the appearance and metabolism of the tracer.
-
Blood Samples: Venous blood is collected into tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-tracer) and at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, 24, 48, 72 hours). Plasma is separated by centrifugation and stored at -80°C.
-
Breath Samples: For oxidation studies, breath samples are collected at regular intervals (e.g., every 30-60 minutes) for several hours.[13] Participants exhale into collection bags or tubes.
-
Tissue Biopsies: In some preclinical or clinical studies, tissue biopsies (e.g., adipose tissue) may be obtained to measure tracer incorporation directly.
Sample Preparation for Mass Spectrometry
Objective: To extract lipids from biological samples and prepare them for analysis.
Lipid Extraction from Plasma/Tissues:
-
Homogenization: Tissue samples are homogenized.
-
Solvent Extraction: Lipids are extracted using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch or Bligh-Dyer methods).
-
Phase Separation: An aqueous solution (e.g., 0.9% NaCl) is added to separate the mixture into an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
Drying: The chloroform layer is collected, and the solvent is evaporated under a stream of nitrogen. The dried lipid extract is stored at -80°C.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):
Since fatty acids are not volatile, they must be derivatized before GC-MS analysis. The most common method is conversion to fatty acid methyl esters (FAMEs).[14]
-
Saponification/Methylation: The dried lipid extract is treated with a reagent like boron trifluoride in methanol and heated to convert fatty acids to FAMEs.[12]
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane (B92381).
-
Analysis: The hexane layer containing the FAMEs is collected for GC-MS analysis.[12]
Mass Spectrometry Analysis
Objective: To separate and quantify the ¹³C-labeled and unlabeled fatty acids and their metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for fatty acid analysis. The FAMEs are separated based on their boiling points and retention times on the GC column. The mass spectrometer then detects the mass-to-charge ratio of the eluting compounds, allowing for the quantification of ¹³C enrichment.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the analysis of intact lipids, eliminating the need for derivatization. This is particularly useful for studying the incorporation of ¹³C-linoleic acid into different lipid classes.[16]
Breath ¹³CO₂ Analysis:
-
Isotope Ratio Mass Spectrometry (IRMS): The ¹³CO₂ to ¹²CO₂ ratio in breath samples is measured using a gas isotope ratio mass spectrometer. The enrichment of ¹³CO₂ above baseline is used to calculate the rate of linoleic acid oxidation.
Conclusion
Linoleic Acid-¹³C₁ is a versatile and powerful tool in nutritional and metabolic research. Its use as a stable isotope tracer provides a safe and effective means to quantitatively investigate the intricate pathways of linoleic acid absorption, storage, oxidation, and conversion in vivo. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at understanding the role of linoleic acid in health and disease. As analytical technologies continue to advance, the application of stable isotope tracers like Linoleic Acid-¹³C₁ will undoubtedly yield further critical insights into human metabolism.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. researchgate.net [researchgate.net]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Linoleic Acid-13C1 Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique to elucidate the in vivo metabolic fate of nutrients and therapeutic agents. Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological and pathological processes, including inflammation and lipid metabolism. By administering linoleic acid labeled with a single stable isotope of carbon ([1-13C]linoleic acid, hereafter referred to as LA-13C1), researchers can precisely track its absorption, distribution, and transformation into various metabolites within a biological system. These application notes provide detailed experimental protocols for the administration of LA-13C1 to mice via oral gavage and dietary supplementation, subsequent tissue processing, and analysis by mass spectrometry.
Experimental Protocols
Preparation of Linoleic Acid-13C1 for Administration
2.1.1. Oral Gavage Solution
For acute dosing studies, LA-13C1 can be administered via oral gavage. Corn oil is a common and palatable vehicle for mice.[1]
-
Materials:
-
This compound
-
Corn oil
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Determine the desired dose of LA-13C1 per mouse (e.g., 10-50 mg/kg body weight).
-
Weigh the appropriate amount of LA-13C1 into a microcentrifuge tube.
-
Add the required volume of corn oil to achieve the final desired concentration. A typical gavage volume for a mouse is 100-200 µL.[2]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
If the LA-13C1 is not fully dissolved, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is homogenous before administration.
-
2.1.2. Custom Diet Formulation
For chronic studies, LA-13C1 can be incorporated into a custom rodent diet.
-
Materials:
-
This compound
-
Standard rodent chow base mix (fat-free)
-
Other dietary fats (e.g., safflower oil, soybean oil) to achieve the desired total fat content and fatty acid profile.
-
-
Procedure:
-
Consult with a reputable vendor for custom diet formulation (e.g., Envigo Teklad, Research Diets, Inc.).
-
Specify the desired percentage of LA-13C1 in the total dietary fat content. For example, a diet with 10% total fat could have 1% of that fat as LA-13C1.
-
Provide the vendor with the LA-13C1 or have them source it.
-
The vendor will mix the LA-13C1 and other fats into the base chow mix and pellet the diet.
-
Store the custom diet at 4°C in a sealed, light-protected container to prevent oxidation of the fatty acids.
-
Animal Handling and LA-13C1 Administration
-
Animals: C57BL/6 mice are a commonly used strain for metabolic studies.
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: For oral gavage studies, fast the mice for 4-6 hours prior to dosing to ensure gastric emptying and consistent absorption. Water should be available ad libitum. For dietary studies, no fasting is required before introducing the custom diet.
2.2.1. Oral Gavage Administration
-
Weigh the fasted mouse to calculate the precise volume of the LA-13C1 solution to administer.
-
Gently restrain the mouse and administer the prepared LA-13C1 in corn oil solution using a proper-sized oral gavage needle (e.g., 20-gauge, 1.5-inch curved).
-
Return the mouse to its cage with free access to food and water.
-
Monitor the animal for any signs of distress post-procedure.
2.2.2. Dietary Administration
-
Replace the standard chow with the custom-formulated diet containing LA-13C1.
-
Provide ad libitum access to the custom diet and water for the duration of the study (e.g., 1-8 weeks).
-
Monitor food intake and body weight regularly.
Sample Collection and Processing
-
Time Points: Collect samples at predetermined time points post-administration (e.g., for oral gavage: 30 minutes, 1, 2, 4, 8, 24 hours; for dietary studies: 1, 2, 4, 8 weeks).
-
Euthanasia: Euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Tissue Collection: Harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain). Rinse tissues with ice-cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen.
-
Storage: Store all plasma and tissue samples at -80°C until lipid extraction.
Lipid Extraction from Tissues
The following is a modified Bligh and Dyer method for lipid extraction.
-
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Chloroform
-
Methanol
-
Type 1 Water
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Glass centrifuge tubes
-
-
Procedure:
-
Weigh the frozen tissue sample.
-
Add the tissue to a homogenizer with 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.25 mL of Type 1 water to the homogenate to induce phase separation.
-
Vortex the mixture for 30 seconds and centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for mass spectrometry analysis (e.g., 200 µL of a 90:5:5 mixture of isopropyl alcohol:chloroform:methanol).
-
Analytical Methods
LC-MS/MS Analysis of Intact Lipids
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system.
-
Column: A reverse-phase C18 column suitable for lipidomics.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropyl alcohol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient: A suitable gradient to separate different lipid classes.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition:
-
Full Scan: To detect all ions and their isotopologues.
-
Targeted Analysis (MRM/dMRM): To specifically quantify the incorporation of LA-13C1 into different lipid species. The transitions would be from the M+1 precursor ion of the lipid to a specific fragment ion. For example, for a phospholipid containing LA-13C1, the precursor ion would be the mass of the unlabeled phospholipid + 1. The product ion would be the m/z of the LA-13C1 fatty acid fragment.[3][4]
-
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This method is used to analyze the 13C-enrichment in individual fatty acids after hydrolysis from complex lipids.
-
Derivatization to FAMEs:
-
Hydrolyze the dried lipid extract with methanolic HCl or BF3-methanol at 80°C for 1 hour.
-
Extract the resulting FAMEs with hexane.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-Wax).
-
Oven Program: A temperature gradient to separate the FAMEs.
-
Data Acquisition:
-
Selected Ion Monitoring (SIM): Monitor the molecular ion cluster for each FAME to determine the isotopologue distribution (M+0 and M+1) and calculate 13C enrichment.[3]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Dosing Regimen for LA-13C1 Administration
| Parameter | Oral Gavage (Acute Study) | Dietary Administration (Chronic Study) |
| Vehicle | Corn Oil | Fat-free chow base |
| Dose | 20 mg/kg body weight | 1% of total dietary fat |
| Administration Frequency | Single bolus | Ad libitum for 4 weeks |
| Fasting | 4-6 hours pre-dose | None |
Table 2: Example of 13C-Enrichment in Liver Phospholipids 24 hours Post-Gavage
| Lipid Class | M+1/M+0 Ratio (Mean ± SD) | % 13C Enrichment |
| Phosphatidylcholine (PC) | 0.05 ± 0.01 | 4.5% |
| Phosphatidylethanolamine (PE) | 0.03 ± 0.005 | 2.7% |
| Triacylglycerols (TAG) | 0.12 ± 0.02 | 10.7% |
Note: Data are hypothetical and for illustrative purposes. Actual enrichment will vary based on experimental conditions.
Table 3: Example of LA-13C1 Incorporation into Adipose Tissue TAGs Over Time (Dietary Study)
| Time Point | M+1/M+0 Ratio in TAGs (Mean ± SD) | % 13C Enrichment |
| Week 1 | 0.02 ± 0.004 | 1.8% |
| Week 2 | 0.05 ± 0.008 | 4.5% |
| Week 4 | 0.10 ± 0.015 | 9.1% |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LA-13C1 administration and analysis in mice.
Linoleic Acid Metabolic and Signaling Pathway
References
- 1. The palatability of corn oil and linoleic acid to mice as measured by short-term two-bottle choice and licking tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid metabolism: Fat Tolerance Test (oral gavage with olive or corn oil) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Quantifying ¹³C Enrichment in Fatty Acids by GC-MS: An Application Note and Protocol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using Carbon-13 (¹³C) is a powerful methodology to interrogate the metabolic fate of fatty acids within biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for these investigations, offering high sensitivity, selectivity, and the capability to resolve complex fatty acid mixtures.[1] This application note provides a detailed protocol for the quantification of ¹³C enrichment in fatty acids, covering lipid extraction, chemical derivatization, and GC-MS analysis. The subsequent data analysis enables the elucidation of fatty acid synthesis, elongation, and desaturation dynamics, providing critical insights for metabolic research and therapeutic development.
The fundamental principle involves introducing a ¹³C-labeled substrate, such as [U-¹³C]glucose or a specific ¹³C-labeled fatty acid, into a biological system. The labeled carbon atoms are incorporated into various metabolic pathways, including de novo fatty acid synthesis.[1] By extracting lipids and analyzing the fatty acid profiles by GC-MS, it is possible to determine the mass isotopomer distribution for each fatty acid. This distribution reveals the extent of ¹³C incorporation, offering a quantitative measure of metabolic pathway activity.[1] Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile compounds suitable for GC analysis. The most common method is the conversion to fatty acid methyl esters (FAMEs).[1][2][3]
Experimental Workflow
The overall experimental workflow for quantifying ¹³C enrichment in fatty acids by GC-MS is a multi-step process that begins with sample collection and culminates in data analysis and interpretation.
Metabolic Pathway: De Novo Fatty Acid Synthesis
The diagram below illustrates the incorporation of ¹³C from [U-¹³C]glucose into palmitate, a common saturated fatty acid, through the de novo fatty acid synthesis pathway. This process is central to many metabolic studies.
Experimental Protocols
Lipid Extraction (Adapted from Folch Method)
This protocol is suitable for the extraction of total lipids from biological samples such as cell pellets or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Sonicator (for tissue homogenization)
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
For cell pellets (e.g., 1-5 million cells), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. For tissue samples (10-50 mg), homogenize in the same solvent mixture.
-
Vortex the mixture vigorously for 1 minute. For tissues, sonication on ice may be required to ensure complete homogenization.
-
Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for every 2 mL of solvent mixture).[4]
-
Vortex again for 30 seconds and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[1]
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract to completeness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes an acid-catalyzed esterification using boron trichloride-methanol, a common and effective method for preparing FAMEs from total lipids.[2]
Materials:
-
Boron trichloride-methanol (BCl₃-methanol) solution, 12% w/w
-
Deionized water
-
Heating block or water bath
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
To the dried lipid extract, add 2 mL of 12% BCl₃-methanol solution.[2][5]
-
Cap the tube tightly and heat the mixture at 60°C for 10 minutes.[2][5] For more complex lipids, heating at 80°C for 1 hour may be necessary.[4]
-
After cooling to room temperature, add 1 mL of water and 1 mL of hexane.[2][5]
-
Shake the tube vigorously to extract the FAMEs into the upper hexane layer.[5]
-
Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
GC-MS Analysis
The following table provides typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and applications.
| Parameter | Typical Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| GC Column | Polar capillary column (e.g., DB-23, CP-Sil 88) |
| Oven Temperature Program | Initial temperature of 100°C, ramp up to 240-250°C.[4] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Full Scan (to observe the entire isotopologue distribution) or Selected Ion Monitoring (SIM) for increased sensitivity.[6] |
| Mass Range (Full Scan) | m/z 50-500 |
| SIM Ions | Monitored ions should encompass the molecular ion (M⁺) and all expected isotopologues (e.g., for palmitate M⁺ at m/z 270, monitor up to m/z 286).[6] |
Data Analysis and Quantification
The quantification of ¹³C enrichment involves determining the relative abundance of each mass isotopologue for a given fatty acid.
Mass Isotopomer Distribution Analysis (MIDA)
MIDA is a technique used to measure the biosynthesis and turnover of polymers, such as fatty acids.[7] It involves administering a stable isotopically enriched precursor and measuring the relative abundances of different mass isotopomers in the product.[7] By comparing the observed distribution to statistical distributions predicted from binomial or multinomial expansion, the enrichment of the biosynthetic precursor pool can be calculated.[7]
Calculation of Atom Percent Excess (APE)
A common way to express the total ¹³C enrichment is by calculating the Atom Percent Excess (APE). This is determined from the fractional abundance of each isotopologue.
The fractional abundance of an isotopologue (mᵢ) is calculated by dividing its peak area by the sum of the peak areas of all its isotopologues.
The total ¹³C enrichment (APE) can then be calculated using the following formula:[1]
APE = [ Σ (i * mᵢ) / n ] * 100
Where:
-
i is the number of ¹³C atoms in the isotopologue (M+i).
-
mᵢ is the fractional abundance of the isotopologue with i ¹³C atoms.
-
n is the total number of carbon atoms in the fatty acid molecule.
Correction for Natural ¹³C Abundance
It is crucial to correct the measured isotopologue abundances for the natural abundance of ¹³C (approximately 1.1%). This can be achieved by analyzing an unlabeled control sample and subtracting its isotopologue distribution from the labeled samples.
Quantitative Data Summary
The following table illustrates how quantitative data on ¹³C enrichment in palmitate (C16:0) might be presented. The values are hypothetical and for illustrative purposes only.
| Sample Group | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | ... | M+16 | Atom Percent Excess (APE) |
| Control | 0.821 | 0.163 | 0.015 | 0.001 | 0.000 | ... | 0.000 | 0.00% |
| Treated | 0.654 | 0.130 | 0.085 | 0.056 | 0.037 | ... | 0.001 | 5.25% |
Alternative Derivatization and Analysis Techniques
While FAMEs are the most common derivatives for GC-MS analysis of fatty acids, other methods exist.
| Derivatization Method | Reagent | Ionization Mode | Key Advantages |
| Pentafluorobenzyl (PFB) Esterification | Pentafluorobenzyl bromide (PFBBr) | Negative Ion Chemical Ionization (NCI) | Produces an unfragmented molecular ion, useful for stable isotope enrichment studies.[8] High sensitivity.[8] |
| Silylation | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Electron Ionization (EI) | Effective for creating volatile derivatives. |
Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative, particularly for the analysis of long-chain and very-long-chain fatty acids, as it often does not require derivatization and uses softer ionization techniques that produce intact molecular ions.[5]
Conclusion
The quantification of ¹³C enrichment in fatty acids by GC-MS is a robust and informative technique for studying lipid metabolism. Careful sample preparation, appropriate derivatization, and meticulous data analysis are paramount for obtaining accurate and reproducible results. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these methods in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fatty Acid 13C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Sample Preparation for ¹³C-Labeled Lipid Analysis by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stable isotope tracing with Carbon-13 (¹³C) is a powerful technique for elucidating the dynamics of lipid metabolism. By introducing ¹³C-labeled precursors into biological systems, researchers can track the synthesis, modification, and turnover of individual lipid species, providing critical insights into metabolic fluxes in health and disease. Liquid chromatography-mass spectrometry (LC-MS) offers the sensitivity and specificity required to analyze complex lipidomes and differentiate between labeled and unlabeled lipids.[1] This application note provides a detailed protocol for the sample preparation of ¹³C-labeled lipids from cultured cells for LC-MS analysis, a comparison of common lipid extraction methods, and an overview of relevant metabolic pathways.
Overall Experimental Workflow
The analysis of ¹³C-labeled lipids follows a multi-step workflow, beginning with the introduction of a stable isotope precursor into a biological system and culminating in data analysis. Each step is critical for ensuring high-quality, reproducible results. The general process involves culturing cells with a ¹³C-labeled precursor, harvesting and quenching metabolic activity, extracting lipids, and analyzing the extract by LC-MS.[1]
Detailed Experimental Protocols
Protocol 1: Cell Culture and ¹³C-Labeling
This protocol is designed for adherent cell cultures and can be adapted for suspension cultures.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Standard cell culture medium
-
¹³C-labeling medium: Standard medium with unlabeled precursor (e.g., glucose) replaced by its ¹³C-labeled counterpart (e.g., [U-¹³C₆]glucose).
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Plating: Plate cells and grow them to the desired confluency (typically 70-80%). Ensure enough replicates are prepared for each condition and time point.
-
Medium Exchange: Aspirate the standard culture medium. To remove residual unlabeled metabolites, wash the cells twice with pre-warmed PBS.[2]
-
Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. The concentration of the labeled substrate should be consistent with the standard medium to avoid metabolic perturbations.[2]
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and lipid species being investigated.
Protocol 2: Harvesting and Quenching Metabolism
Rapidly halting metabolic activity is crucial to capture an accurate snapshot of the lipidome.
Materials:
-
Ice-cold PBS
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Quenching: To stop metabolic processes, quickly aspirate the labeling medium and place the culture dish on ice.[2]
-
Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.[2]
-
Harvesting: Add a small volume of ice-cold PBS and use a cell scraper to detach the adherent cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[2]
-
Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[2]
-
Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS to ensure complete removal of extracellular contaminants. Re-pellet the cells.[2] The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.
Protocol 3: Lipid Extraction using Methyl-tert-butyl ether (MTBE)
Lipid extraction is a critical step that can introduce bias.[2] While traditional methods like Folch and Bligh-Dyer are considered gold standards, the MTBE method offers improved safety, speed, and suitability for high-throughput applications.[2][3]
Materials:
-
Methanol (B129727) (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Ultrapure water
-
Internal standards mixture (optional, but highly recommended for quantitative analysis)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Resuspend the cell pellet in 100 µL of ultrapure water or PBS.
-
Standard Spiking (Optional): Add an appropriate internal standard mixture to the sample to correct for extraction efficiency and instrument variability.
-
Solvent Addition: Add 360 µL of methanol and vortex thoroughly. Then, add 1.2 mL of MTBE and vortex for 10 minutes at 4°C.[2]
-
Phase Separation: Induce phase separation by adding 300 µL of ultrapure water. Vortex for 1 minute and then centrifuge at 4,000 x g for 10 minutes.[2]
-
Collection: Two distinct phases will be visible. The upper, MTBE-rich phase contains the lipids. Carefully collect the upper organic phase and transfer it to a new glass tube, avoiding the protein interface.[2][3]
-
Drying: Dry the lipid extract under a gentle stream of nitrogen or argon.
-
Storage: The dried lipid extract can be stored at -80°C until LC-MS analysis.[2]
Quantitative Data Presentation: Comparison of Lipid Extraction Methods
The choice of extraction method significantly impacts lipid recovery. The efficiency varies depending on the lipid class and the sample matrix. Below is a summary of recovery data for common extraction methods.
| Lipid Class | Folch / Bligh & Dyer | MTBE Method | Hexane/Isopropanol | Key Considerations |
| Triacylglycerides (TG) | High Recovery (>90%) | High Recovery | Highest Recovery | Hexane/Isopropanol is optimal for nonpolar lipids.[4] |
| Cholesteryl Esters (CE) | High Recovery (>90%) | High Recovery | Highest Recovery | Nonpolar lipids are well-extracted by most biphasic methods.[4][5] |
| Phosphatidylcholines (PC) | High Recovery (>90%) | Comparable to Folch | Good Recovery | Folch and MTBE are both highly effective for major phospholipids.[4][6] |
| Phosphatidylethanolamines (PE) | High Recovery (>90%) | Comparable to Folch | Good Recovery | Recoveries are generally robust across these methods.[6] |
| Lysophosphatidylcholines (LPC) | Good Recovery (~80%) | Lower Recovery | Variable | MTBE can show significantly lower recovery for some polar lipids like LPCs.[7] |
| Lysophosphatidylethanolamines (LPE) | Good Recovery (~80%) | Lower Recovery | Variable | Similar to LPCs, LPE recovery can be reduced with the MTBE method.[7] |
| Phosphatidylinositols (PI) | Highest Recovery | Lower Recovery | Lower Recovery | The acidic environment of the Folch method enhances the extraction of acidic lipids like PIs.[4] |
| Ceramides (Cer) | Good Recovery | Good Recovery | Variable | The Folch method is generally most effective for a broad range of lipids.[4] |
Recovery percentages are approximate and can vary based on the specific biological matrix and protocol execution. Data compiled from multiple sources.[4][5][7]
Application: Tracing ¹³C in Metabolic Pathways
¹³C-labeled precursors can be used to trace carbon flux through various metabolic pathways. De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors like glucose, is a key pathway studied using this technique.
De Novo Lipogenesis Pathway
When cells are supplied with [U-¹³C₆]glucose, the labeled carbons are incorporated into acetyl-CoA in the cytoplasm. This ¹³C-labeled acetyl-CoA then serves as the building block for fatty acid synthesis, allowing researchers to measure the rate of new lipid production.
Conclusion
The successful analysis of ¹³C-labeled lipids by LC-MS is highly dependent on meticulous sample preparation. The provided protocols for cell labeling, harvesting, and lipid extraction using the MTBE method offer a robust and high-throughput workflow. The choice of lipid extraction technique should be guided by the specific lipid classes of interest, as their recoveries can vary significantly between methods. By combining stable isotope labeling with sensitive analytical techniques, researchers can gain profound insights into the complex and dynamic world of lipid metabolism.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Linoleic Acid-13C1 to Human Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the safe and effective administration of Linoleic acid-13C1 to human subjects for metabolic research purposes. The protocols cover both oral and intravenous administration routes, sample collection, and analysis to trace the metabolism of linoleic acid.
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid crucial for numerous physiological functions. Stable isotope labeling with carbon-13 (¹³C) at the first carbon position (this compound) allows for the in-vivo tracing of its absorption, distribution, metabolism, and excretion without the use of radioactive isotopes. These studies are vital for understanding lipid metabolism in health and disease, and for the development of novel therapeutics targeting lipid pathways.
Quantitative Data Summary
The following table summarizes key quantitative data from studies involving the administration of ¹³C-labeled linoleic acid to human subjects.
| Parameter | Oral Administration | Intravenous Infusion | Reference(s) |
| Tracer Dose | 45 mg (single bolus) or 1 mg/kg body weight | 0.5 - 2 nmol/kg/min | [1][2][3] |
| Administration Vehicle | Dissolved in edible oil (e.g., 8 g olive oil) or mixed with a meal component (e.g., butter) | Complexed with human serum albumin in sterile saline | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | ~17 hours | Not applicable (continuous infusion) | [1] |
| Peak Plasma Concentration (Cmax) of ¹³C-LA | 3.4 ± 0.8 mg (7.6% of dose) | Dependent on infusion rate and study duration | [1] |
| Cumulative ¹³CO₂ Recovery in Breath (Oxidation) | 16.8 - 25.1% over 12 hours | Dependent on metabolic state and infusion duration | [1] |
| Fractional Conversion to Arachidonic Acid | 0.3% - 0.6% | Not typically measured via this route | [2] |
Experimental Protocols
Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects should be screened based on the specific study objectives. Generally, healthy, non-smoking adults are recruited. Exclusion criteria may include metabolic disorders, liver or kidney disease, and use of medications known to interfere with lipid metabolism.
-
Informed Consent: Obtain written informed consent from all subjects after a thorough explanation of the study procedures, potential risks, and benefits.
-
Dietary Control: Subjects should follow a controlled diet for a specified period (e.g., 3-7 days) prior to the study to standardize baseline fatty acid profiles. The diet should have a known and consistent composition of fats, carbohydrates, and proteins.
-
Fasting: Subjects should fast overnight (typically 10-12 hours) before the administration of the tracer. Water is usually permitted ad libitum.
Protocol for Oral Administration of this compound
-
Tracer Preparation:
-
Accurately weigh the desired dose of this compound (e.g., 45 mg).
-
Dissolve the tracer in a suitable vehicle, such as 8 g of olive oil. Ensure complete dissolution by gentle vortexing.[1]
-
The tracer can also be mixed into a small amount of a standardized meal component, such as butter, to be spread on a bagel.
-
-
Administration:
-
The subject ingests the tracer-containing vehicle or meal component at the beginning of the study period.
-
Record the exact time of ingestion.
-
-
Post-Administration:
-
Subjects should remain in a resting or semi-resting state for a defined period post-administration.
-
Standardized meals, free of ¹³C enrichment, may be provided at specified time points after tracer administration, depending on the study design.
-
Protocol for Intravenous Infusion of this compound
-
Tracer Preparation (Sterile):
-
Complexing with Albumin: Since free fatty acids have low solubility in aqueous solutions, this compound must be complexed with human serum albumin for intravenous infusion.[5]
-
Under sterile conditions in a laminar flow hood, dissolve the potassium salt of this compound in a small volume of sterile, pyrogen-free water.
-
Add this solution to a sterile solution of human serum albumin (e.g., 5% or 25% in 0.9% saline). The final solution should be clear and free of particulates.[6][7] Caution: Do not dilute with sterile water alone, as this can cause hemolysis.[8]
-
The final preparation should be passed through a sterile, non-pyrogenic filter (0.22 µm) into a sterile infusion bag or syringe.
-
-
Administration:
-
Establish intravenous access in the subject.
-
Administer the this compound-albumin complex via a calibrated infusion pump at a constant rate (e.g., 0.5 nmol/kg/min at rest).[3]
-
The infusion is typically maintained for a period of hours to achieve isotopic steady-state in the plasma.
-
-
Post-Administration:
-
Monitor the subject for any adverse reactions throughout the infusion period.
-
Sample Collection and Handling
Blood Samples
-
Collection:
-
Collect venous blood samples at predetermined time points before and after tracer administration.
-
Use blood collection tubes containing an appropriate anticoagulant. EDTA (purple top) tubes are generally preferred for fatty acid analysis as they preserve cellular components well.[9][10] Heparin (green top) tubes are also used, particularly for plasma chemistry.[11]
-
-
Processing:
-
Centrifuge the blood samples at 2000-3000 x g for 15 minutes at 4°C to separate plasma or serum.
-
Aliquot the plasma or serum into cryovials.
-
-
Storage:
-
Store the plasma or serum samples at -80°C until analysis. Samples can be stored for at least 7 days at 4°C without significant degradation of docosahexaenoic acid (DHA), a related polyunsaturated fatty acid.[12] For longer-term stability, -80°C is recommended.
-
Breath Samples
-
Collection:
-
Storage:
Analytical Methodologies
Lipid Extraction and Derivatization
-
Lipid Extraction:
-
Extract total lipids from plasma or serum using a method such as the Folch or Bligh-Dyer procedure with a chloroform/methanol mixture.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Saponify the lipid extract to release free fatty acids.
-
Methylate the free fatty acids to form FAMEs using a reagent such as boron trifluoride-methanol or acetyl chloride in methanol.[10] This step is crucial to increase the volatility of the fatty acids for gas chromatography.
-
Isotopic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Separate the FAMEs on a suitable capillary column.
-
Use mass spectrometry to detect and quantify the ¹³C-labeled linoleic acid and its metabolites.
-
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS):
-
This technique provides higher precision for measuring ¹³C enrichment.
-
The FAMEs are separated by GC and then combusted to CO₂. The isotopic ratio of ¹³CO₂/¹²CO₂ is then measured by an isotope ratio mass spectrometer.
-
-
Breath ¹³CO₂ Analysis:
-
Analyze the ¹³C enrichment in expired CO₂ using an isotope ratio mass spectrometer.
-
Visualizations
Caption: Experimental workflow for administering this compound to human subjects.
Caption: Metabolic pathway of Linoleic Acid.
References
- 1. kdlnc.com [kdlnc.com]
- 2. Comparison of bolus versus fractionated oral applications of [13C]-linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. fda.gov [fda.gov]
- 7. globalrph.com [globalrph.com]
- 8. Hemolysis Associated with 25% Human Albumin Diluted with Sterile Water -- United States, 1994-1998 [cdc.gov]
- 9. needle.tube [needle.tube]
- 10. edtatube.com [edtatube.com]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. How long may a breath sample be stored for at -80 °C? A study of the stability of volatile organic compounds trapped onto a mixed Tenax:Carbograph trap adsorbent bed from exhaled breath - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Calculating Fatty Acid Turnover Rates Using ¹³C-Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism, or lipidomics, is critical for understanding cellular processes in both health and disease states, including metabolic syndrome, atherosclerosis, and cancer.[1][2] Fatty acid (FA) turnover, the rate at which FAs are released into and removed from the plasma pool, is a key indicator of lipid dynamics. Stable isotope tracing, particularly using Carbon-13 (¹³C) labeled fatty acids, coupled with mass spectrometry, has become an essential tool for quantifying metabolic fluxes and tracing the metabolic fate of lipids in vivo.[2][3]
This application note provides a detailed overview and protocols for using ¹³C-Linoleic Acid (¹³C-LA) to calculate fatty acid turnover rates. Linoleic acid (18:2n-6) is an essential omega-6 polyunsaturated fatty acid, and tracking its metabolism provides insights into pathways of oxidation, esterification into complex lipids, and conversion to long-chain polyunsaturated fatty acids (LCPUFAs) like arachidonic acid (AA).[4][5]
Core Principles: Stable Isotope Tracing
The fundamental principle involves introducing a known amount of ¹³C-LA into a biological system and measuring its dilution by the endogenous, unlabeled linoleic acid pool. By achieving a steady state, where the rate of the tracer entering the system equals its rate of dilution, the rate of appearance (Ra) of the endogenous FA can be calculated.[6] Under steady-state conditions, the rate of appearance equals the rate of disappearance (uptake from the plasma), which represents the fatty acid turnover rate.[6]
The primary analytical techniques for this method are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which can accurately distinguish and quantify the labeled and unlabeled fatty acid species.[2][7]
Experimental and Data Analysis Workflow
A typical workflow for a ¹³C-Linoleic Acid tracer study involves several key stages, from subject preparation and tracer administration to sample analysis and data interpretation.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracking Linoleic Acid-13C1 in Plasma Lipids
Introduction
Stable isotope tracing is a powerful methodology for investigating the dynamics of lipid metabolism.[1][2] The use of molecules labeled with stable isotopes, such as Carbon-13 (¹³C), allows researchers to track the metabolic fate of precursors as they are incorporated into complex lipids.[1][3] This technique provides quantitative insights into the rates of lipid biosynthesis, transport, and turnover, which are often not discernible from static concentration measurements alone.[1][2] Linoleic acid (18:2n-6) is an essential omega-6 polyunsaturated fatty acid obtained from the diet and serves as a precursor for the synthesis of various bioactive lipids, including arachidonic acid and a range of signaling molecules.[4][5] Dysregulation of linoleic acid metabolism has been implicated in numerous metabolic diseases.[6] This application note provides a detailed methodology for tracking the incorporation of linoleic acid-13C1 (¹³C-LA) into plasma lipids, offering a robust framework for researchers in metabolic disease and drug development.
Core Applications in Lipid Metabolism Research
-
De Novo Lipogenesis (DNL): Quantifying the rate of new fatty acid synthesis.[2]
-
Fatty Acid Turnover: Assessing the rates of synthesis and breakdown of fatty acids within different lipid pools.[1]
-
Lipid Trafficking and Storage: Tracking the movement and deposition of lipids between tissues.[1][2]
-
Drug Efficacy Evaluation: Evaluating the impact of therapeutic interventions on lipid metabolic pathways.[1][2]
Experimental Workflow Overview
The general workflow for an in vivo stable isotope tracing experiment involves several key stages, from the administration of the tracer to data analysis. The ¹³C-labeled linoleic acid enters the body's metabolic pools and is incorporated into various lipid species through distinct metabolic pathways.
Linoleic Acid Metabolic Pathway
Linoleic acid is metabolized through a series of desaturation and elongation steps primarily in the endoplasmic reticulum to produce longer-chain polyunsaturated fatty acids like arachidonic acid.[4][7] These products are then precursors for eicosanoids, which are potent signaling molecules.
Detailed Protocols
Protocol 1: In Vivo Stable Isotope Tracing of this compound
This protocol is adapted from established methods for fatty acid tracing in mice.[2][8]
1. Animal Preparation:
-
Use C57BL/6 mice and acclimate them to the experimental conditions for at least one week.
-
Fast the mice for 4-6 hours before tracer administration to ensure a consistent metabolic state.[3]
-
Record the body weight of each mouse for accurate dose calculation.
2. Tracer Administration:
-
Prepare a formulation of this compound mixed with a suitable vehicle like corn oil.
-
Administer the tracer via oral gavage. A typical dose can range from 20 mg to 150 mg/kg body weight.[8][9]
3. Sample Collection:
-
Collect serial blood samples (approximately 10-20 µL) at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).[2]
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.[3]
-
Store plasma samples at -80°C until lipid extraction.[3]
Protocol 2: Total Lipid Extraction from Plasma
This protocol uses a modified Folch or Bligh-Dyer method for efficient extraction of total lipids.[10][11]
1. Reagent Preparation:
-
Prepare a chloroform (B151607):methanol (B129727) solution (2:1, v/v).
-
Prepare a 0.9% NaCl solution in water.
2. Extraction Procedure:
-
To a 2 mL glass vial, add 100 µL of plasma.
-
Add a known amount of an appropriate internal standard, such as a deuterated linoleic acid (e.g., Linoleic acid-d5), to each sample for quantification.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex for 30 seconds.[10]
-
Incubate on ice for 15 minutes to allow for protein precipitation.[10]
-
Add 125 µL of chloroform and vortex for 30 seconds.[10]
-
Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[10]
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.[10]
-
Carefully collect the lower organic phase containing the lipids using a glass syringe and transfer it to a new glass vial.[10]
-
Dry the lipid extract under a stream of nitrogen.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
For GC-MS analysis, fatty acids must be derivatized to their more volatile methyl esters.
1. Derivatization:
-
To the dried lipid extract, add 2 mL of 14% Boron Trifluoride in methanol (BF₃-Methanol).[9]
-
Cap the tube tightly and heat at 60°C for 30 minutes.[9]
-
Cool the tube to room temperature and add 1 mL of saturated NaCl solution.[9]
-
Add 2 mL of heptane (B126788), vortex for 1 minute, and centrifuge to separate the layers.[9]
-
Transfer the upper heptane layer containing the FAMEs to a GC vial for analysis.[9]
Protocol 4: LC-MS/MS and GC-MS Analysis
LC-MS/MS Analysis (for intact lipids):
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/toluene 9:1, v/v).[12]
-
Use a reverse-phase C18 column for chromatographic separation.[11][13]
-
Employ a gradient of mobile phases, for example, acetonitrile:water and isopropanol:acetonitrile, both containing ammonium (B1175870) formate (B1220265) and formic acid.[11]
-
Analyze samples using a high-resolution mass spectrometer (e.g., Q-Exactive HF or Q-TOF) in both positive and negative electrospray ionization (ESI) modes.
-
Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer to trace the appearance of ¹³C-linoleate in specific lipid species.[8]
GC-MS Analysis (for FAMEs):
-
Use a suitable capillary column for FAME analysis (e.g., DB-225).[9]
-
Set an appropriate oven temperature program, for example, starting at 100°C and ramping to 220°C.[9]
-
Use selected ion monitoring (SIM) to monitor the characteristic ions for the methyl esters of unlabeled and ¹³C-labeled linoleic acid.[9]
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental groups.
Table 1: Hypothetical Isotopic Enrichment of Linoleic Acid in Plasma Lipid Fractions
| Time Point (minutes) | Free Fatty Acids (% Enrichment) | Triglycerides (% Enrichment) | Phosphatidylcholines (% Enrichment) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 15 | 8.5 ± 1.2 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| 30 | 12.3 ± 1.8 | 3.5 ± 0.6 | 1.1 ± 0.2 |
| 60 | 9.8 ± 1.5 | 5.8 ± 0.9 | 2.4 ± 0.4 |
| 120 | 5.1 ± 0.8 | 7.2 ± 1.1 | 4.6 ± 0.7 |
| 240 | 2.3 ± 0.4 | 6.5 ± 1.0 | 5.8 ± 0.9 |
| Note: Data are hypothetical and presented as mean ± SD. Isotopic enrichment is calculated from the mass isotopologue distribution after correction for natural ¹³C abundance. |
Table 2: Hypothetical Concentration of ¹³C-Linoleate Labeled Lipids in Plasma
| Analyte | Control Group (µg/mL) | Treatment Group (µg/mL) | p-value |
| ¹³C-Linoleoyl-Triglyceride (TG 52:2) | 15.2 ± 3.1 | 8.7 ± 2.2 | <0.05 |
| ¹³C-Linoleoyl-Cholesteryl Ester (CE 18:2) | 5.8 ± 1.1 | 3.1 ± 0.8 | <0.05 |
| ¹³C-Linoleoyl-Phosphatidylcholine (PC 34:2) | 22.4 ± 4.5 | 19.8 ± 3.9 | >0.05 |
| Note: Data are hypothetical and presented as mean ± SD. Concentrations are determined at a specific time point (e.g., 120 minutes) post-tracer administration. |
Conclusion
In vivo stable isotope tracing provides an unparalleled view of the dynamic nature of lipid metabolism. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers to design, execute, and interpret studies aimed at understanding the metabolic fate of linoleic acid in plasma lipids in both health and disease. The use of ¹³C-linoleic acid as a tracer, coupled with modern mass spectrometry techniques, enables precise quantification of lipid kinetics, providing critical insights for metabolic research and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Measuring De Novo Lipogenesis: A Guide to Stable Isotope Tracer Methodology
Application Notes on the Use of Stable Isotopes to Quantify De Novo Lipogenesis
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] This process is a key element in energy homeostasis and is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3] Accurate measurement of DNL rates is therefore crucial for researchers, scientists, and drug development professionals investigating metabolic disorders and developing novel therapeutics.
Stable isotope tracers are powerful tools for quantifying the dynamic process of DNL in vivo. By introducing a labeled substrate and tracking its incorporation into newly synthesized fatty acids, researchers can obtain a direct measure of the DNL rate. Commonly used stable isotope tracers for DNL measurement include deuterated water (D₂O) and ¹³C-labeled acetate.[3]
A Note on Tracer Selection: Why Linoleic Acid-13C1 is Not Used for DNL Measurement
It is critical to select a tracer that labels the precursor pool for the pathway of interest. For DNL, the primary building block is acetyl-CoA, which is derived from precursors like glucose.[1] Therefore, tracers that label the acetyl-CoA pool, such as ¹³C-acetate or deuterium (B1214612) from D₂O, are appropriate for measuring the synthesis of new fatty acids.[2][3]
Linoleic acid, on the other hand, is an essential polyunsaturated fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Consequently, administering ¹³C-labeled linoleic acid would allow researchers to trace the metabolic fate of dietary linoleic acid, such as its elongation, desaturation, and incorporation into complex lipids.[4] However, it would not provide a measure of de novo fatty acid synthesis.
Established Protocols for Measuring De Novo Lipogenesis
This section outlines the protocols for two of the most established methods for measuring DNL: the deuterated water (D₂O) labeling method and the ¹³C-acetate infusion method.
Protocol 1: De Novo Lipogenesis Measurement Using Deuterated Water (D₂O)
This method is convenient for long-term studies due to the simple oral administration of the tracer.[3]
Experimental Protocol:
-
Baseline Sample Collection: Collect a baseline blood sample from the subject after an overnight fast.
-
D₂O Administration: Administer a single oral dose of deuterated water (e.g., 1 gram/kg of body water). For longer-term studies, D₂O can be provided in drinking water to maintain a stable enrichment.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 4, 8, 24 hours) to measure the incorporation of deuterium into plasma lipids.[2]
-
Precursor Enrichment Measurement: Measure the deuterium enrichment in total body water from plasma, saliva, or urine samples.[2]
-
Lipid Extraction and Derivatization:
-
Extract total lipids from plasma or isolated lipoprotein fractions (e.g., VLDL-triglycerides).
-
Saponify the lipid extract to release fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the FAMEs by GC-MS to determine the deuterium enrichment in newly synthesized fatty acids, such as palmitate.
-
-
Calculation of Fractional DNL: Calculate the fractional DNL rate based on the deuterium enrichment in the product (fatty acids) relative to the precursor (body water).
Experimental Workflow for D₂O Labeling
Caption: Workflow for measuring DNL using D₂O.
Protocol 2: De Novo Lipogenesis Measurement Using ¹³C-Acetate Infusion
This method is well-suited for shorter-term, repeated measurements of DNL.[3]
Experimental Protocol:
-
Subject Preparation: Subjects should undergo an overnight fast. Standardized meals may be provided prior to the fast.[3]
-
Baseline Sample Collection: Collect a baseline blood sample.
-
¹³C-Acetate Infusion: Initiate a continuous intravenous infusion of [1-¹³C]acetate. A priming dose may be administered to reach isotopic equilibrium more rapidly.
-
Stimulation of DNL (Optional but Recommended): To increase the DNL rate to a more readily measurable level, subjects can be given a high-carbohydrate or high-fructose diet during the infusion.[2]
-
Timed Blood Sampling: Collect blood samples at regular intervals during the infusion to measure the incorporation of ¹³C into plasma VLDL-triglycerides.
-
Lipid Extraction and Preparation:
-
Isolate VLDL from plasma samples by ultracentrifugation.
-
Extract lipids from the VLDL fraction.
-
Hydrolyze the triglycerides to release fatty acids.
-
Derivatize the fatty acids to FAMEs.
-
-
Mass Spectrometry Analysis:
-
Analyze the FAMEs by GC-MS to determine the ¹³C enrichment in newly synthesized fatty acids.
-
-
Precursor Pool Enrichment: The enrichment of the hepatic acetyl-CoA pool can be estimated using mass isotopomer distribution analysis (MIDA) of the newly synthesized fatty acids.[2]
-
Calculation of Fractional DNL: The fractional DNL is calculated from the enrichment of the product (VLDL-palmitate) and the precursor (hepatic acetyl-CoA).
Signaling Pathway of De Novo Lipogenesis
Caption: Simplified pathway of de novo lipogenesis.
Data Presentation
The quantitative data from DNL studies are typically presented as the fractional contribution of DNL to the total VLDL-triglyceride fatty acid pool.
| Tracer Method | Subject Group | Condition | Fractional DNL (%) (Mean ± SD) | Reference |
| ¹³C-Acetate | Normal Men | Fasted | 0.91 ± 0.27 (VLDL-Palmitate) | [5] |
| ¹³C-Acetate | Normal Men | Fed (Glucose) | 1.64 (VLDL-Palmitate) | [5] |
| ¹³C-Acetate | Normal Men | Fed (Ensure) | 1.97 (VLDL-Palmitate) | [5] |
| ¹³C-Acetate | Normal Men | Fasted | 0.37 ± 0.08 (VLDL-Stearate) | [5] |
| ¹³C-Acetate | Normal Men | Fed (Glucose) | 0.47 (VLDL-Stearate) | [5] |
| ¹³C-Acetate | Normal Men | Fed (Ensure) | 0.64 (VLDL-Stearate) | [5] |
Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to measure the isotopic enrichment of fatty acids.
| Analytical Step | Description |
| Sample Preparation | Isolation of plasma or specific lipoprotein fractions (e.g., VLDL), followed by lipid extraction. |
| Saponification | Hydrolysis of triglycerides to release free fatty acids. |
| Derivatization | Conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) to improve their volatility for GC analysis. |
| GC Separation | Separation of individual FAMEs based on their boiling points and polarity on a capillary column. |
| MS Detection | Ionization of the eluted FAMEs and measurement of the mass-to-charge ratio of the resulting ions to determine the isotopic enrichment. |
Conclusion
The measurement of de novo lipogenesis using stable isotope tracers is a powerful technique for investigating metabolic health and disease. While ¹³C-labeled linoleic acid is a valuable tool for tracing the metabolism of this essential fatty acid, it is not a suitable tracer for quantifying DNL. Instead, researchers should employ established methods using tracers such as deuterated water or ¹³C-acetate, which accurately label the precursors of the DNL pathway. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively measure DNL and advance our understanding of metabolic regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. prosciento.com [prosciento.com]
- 4. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Linoleic Acid-¹³C₁ Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with ¹³C is a powerful technique for tracing the metabolic fate of fatty acids, providing critical insights into cellular metabolism and the mechanisms of disease. Linoleic acid (LA), an essential omega-6 fatty acid, is a precursor to a diverse array of signaling molecules involved in inflammation and other physiological processes. Tracking the metabolism of ¹³C-labeled linoleic acid (Linoleic Acid-¹³C₁) and its metabolites is therefore of significant interest in drug development and biomedical research.
This document provides detailed application notes and protocols for the detection and quantification of Linoleic Acid-¹³C₁ metabolites using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques: A Comparative Overview
Both GC-MS and LC-MS/MS are robust methods for the analysis of fatty acids and their metabolites. The choice between them often depends on the specific research question, the properties of the analytes of interest, and the desired level of molecular detail.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution, making it ideal for separating isomeric fatty acid methyl esters (FAMEs). However, it requires derivatization to increase the volatility of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is well-suited for the analysis of a wide range of metabolites without the need for derivatization. Its soft ionization techniques allow for the analysis of intact molecules, which is particularly useful for studying complex lipids and thermolabile compounds.
A summary of the quantitative performance of these techniques for relevant analytes is presented below.
Table 1: Quantitative Performance Data for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) |
| Various FAs | >0.99 | 1 - 30 | - | - | <15 |
| Various FAMEs | >0.99 | 0.003 - 0.72 | - | - | <15 |
Data compiled from multiple sources. Specific performance may vary based on instrumentation and matrix.
Table 2: Quantitative Performance Data for LC-MS/MS Analysis of Linoleic Acid and its Metabolites
| Analyte/Metabolite Class | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) |
| Linoleic Acid | >0.9990 | 0.4 ppb | 1.0 ppb | 87.25 - 119.44 | < 6.96 |
| Oxidized LA Metabolites (HODEs, oxoODEs) | >0.991 | - | 9.7 - 35.9 nmol/L | - | < 18.5 |
| Eicosanoids | >0.9959 | 0.1 - 10 pg | 0.2 - 3 ng/mL | 40 - 90 | < 8 |
Data compiled from multiple sources. Specific performance may vary based on instrumentation and matrix.
Experimental Workflows and Signaling Pathways
To aid in the experimental design and data interpretation, the following diagrams illustrate the typical analytical workflows and the metabolic pathway of linoleic acid.
Figure 1. GC-MS workflow for ¹³C-linoleic acid metabolite analysis.
Figure 2. LC-MS/MS workflow for ¹³C-linoleic acid metabolite analysis.
Application Notes and Protocols for a Linoleic Acid-13C1 Infusion Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for conducting a linoleic acid-13C1 infusion study to investigate fatty acid metabolism. The protocols cover subject preparation, tracer infusion, sample collection, and analysis using mass spectrometry.
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in various physiological processes. Stable isotope tracer studies, utilizing compounds like this compound, are powerful tools for quantifying the in vivo kinetics of LA, including its rate of appearance (Ra), disappearance (Rd), and oxidation.[1][2][3] This information is vital for understanding the metabolic fate of linoleic acid in health and disease, and for evaluating the efficacy of therapeutic interventions targeting lipid metabolism.[4]
This guide details the protocol for a primed-constant infusion of this compound, a technique designed to achieve isotopic steady-state in the plasma free fatty acid pool, allowing for accurate kinetic measurements.
Experimental Protocols
Subject Preparation
-
Subject Screening: Recruit healthy volunteers or a specific patient population based on the study's objectives. Exclude individuals with metabolic disorders that could interfere with lipid metabolism, unless they are the focus of the study.
-
Dietary Control: For three days prior to the study, provide subjects with a standardized diet to minimize variations in endogenous fatty acid pools. The diet should have a known and consistent composition of fats, carbohydrates, and proteins.
-
Fasting: Subjects should fast for 10-12 hours overnight before the infusion study. Water is permitted ad libitum.
Tracer Preparation and Infusion
-
Tracer: Use a sterile, pyrogen-free solution of [1-¹³C]Linoleic Acid complexed with human albumin. The tracer should be prepared by a qualified pharmacy or laboratory.
-
Priming Dose: To rapidly achieve isotopic equilibrium, a priming dose of the tracer is administered at the beginning of the infusion. The priming dose is calculated based on the estimated pool size and turnover rate of linoleic acid.
-
Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of the tracer is initiated and maintained at a constant rate for a predetermined period, typically 2-4 hours, to maintain isotopic steady-state.[1] The infusion rate is typically low to avoid perturbing the natural fatty acid pool.[5]
Sample Collection and Processing
-
Catheter Placement: Insert two intravenous catheters: one for tracer infusion and one in the contralateral arm for blood sampling.
-
Baseline Sampling: Collect a baseline blood sample before starting the tracer infusion (t=0).
-
Steady-State Sampling: During the last 30-60 minutes of the infusion, when isotopic steady-state is expected, collect blood samples at regular intervals (e.g., every 10-15 minutes).
-
Sample Handling: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
Analytical Methodology: Lipid Extraction and Fatty Acid Analysis
-
Lipid Extraction: Extract total lipids from plasma samples using a modified Folch or Bligh-Dyer method with chloroform (B151607) and methanol.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization is necessary to increase the volatility of the fatty acids for GC analysis.[4]
-
GC-MS Analysis: Analyze the FAMEs using a GC-MS system.[4][6][7]
-
Gas Chromatography: Use a capillary column suitable for FAME separation. A typical oven program starts at a lower temperature and ramps up to a final temperature to ensure good separation of different fatty acids.[7]
-
Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode. Use selected ion monitoring (SIM) to monitor the molecular ions of unlabeled (m/z) and ¹³C-labeled (m/z+1) linoleic acid methyl ester to determine the isotopic enrichment.[7][8]
-
Data Presentation and Calculations
Isotopic Enrichment Calculation
The isotopic enrichment (IE) of plasma linoleic acid is calculated as the ratio of the abundance of the ¹³C-labeled tracer to the total abundance of linoleic acid.
Kinetic Calculations
At isotopic steady-state, the rate of appearance (Ra) of linoleic acid into the plasma equals its rate of disappearance (Rd). The Ra can be calculated using the following formula:
Ra (μmol/kg/min) = Tracer Infusion Rate (μmol/kg/min) / Plasma Linoleic Acid Enrichment
Sample Data Tables
Table 1: Subject Characteristics
| Subject ID | Age (years) | Sex | BMI ( kg/m ²) |
| 001 | 35 | M | 24.5 |
| 002 | 42 | F | 22.8 |
| 003 | 38 | M | 25.1 |
Table 2: Plasma Linoleic Acid Kinetics
| Subject ID | Infusion Rate (μmol/kg/min) | Steady-State Enrichment (MPE) | Rate of Appearance (Ra) (μmol/kg/min) |
| 001 | 0.05 | 0.045 | 1.11 |
| 002 | 0.05 | 0.051 | 0.98 |
| 003 | 0.05 | 0.048 | 1.04 |
MPE: Mole Percent Excess
Visualization of Pathways and Workflows
Caption: Metabolic pathway of linoleic acid.
Caption: Experimental workflow for the infusion study.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. benchchem.com [benchchem.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving ¹³C Labeled Lipid Isotopologues: Application Notes and Protocols for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed analysis of ¹³C labeled lipid isotopologues. The following sections detail the principles, experimental protocols, and data analysis techniques for resolving and quantifying lipid species, making it an invaluable tool for metabolic research and drug development.
Introduction to ¹³C NMR for Lipid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and quantitative analysis of lipids.[1] By exploiting the magnetic properties of atomic nuclei, NMR allows for the determination of fatty acid composition, positional distribution (regiospecificity) on the glycerol (B35011) backbone, and the tracing of metabolic pathways using ¹³C-labeled substrates.[1] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, providing a wealth of structural information.[1]
Heteronuclear NMR methods, such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for analyzing the composition of unsaturated fatty acids (UFAs).[2] While natural abundance ¹³C detection is feasible, its low sensitivity often requires long acquisition times.[2] Therefore, uniform ¹³C isotope labeling is highly advantageous for in vivo experiments and for tracking metabolic pathways.[2][3]
Key NMR Methods for Lipid Isotopologue Analysis
Several NMR techniques can be employed to resolve ¹³C labeled lipid isotopologues. The choice of method depends on the specific research question, the level of ¹³C enrichment, and the complexity of the lipid mixture.
-
1D ¹H NMR: Provides a rapid overview of the lipid profile. While sensitive, severe signal overlap in the acyl chain region can make quantification of individual species challenging.[3][4]
-
1D ¹³C NMR: Offers better signal dispersion than ¹H NMR, with distinct chemical shift regions for carbonyl, olefinic, glycerol, and aliphatic carbons.[1] This allows for the quantification of different fatty acid classes. However, it has low sensitivity at natural abundance.[5]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique for resolving and assigning signals from protons directly attached to ¹³C atoms.[2] It provides excellent resolution and is particularly useful for analyzing the double bond region of unsaturated fatty acids.[2] The cross-peaks in an HSQC spectrum correlate the chemical shifts of a proton and its directly bonded carbon.[6]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify longer-range correlations between protons and carbons (typically 2-3 bonds).[7] It is valuable for establishing the connectivity within a molecule and can aid in the structural elucidation of complex lipids.[6][7]
-
2D TOCSY (Total Correlation Spectroscopy): A homonuclear correlation experiment that reveals couplings between all protons within a spin system. In lipid analysis, it can be used to determine ¹³C incorporation into the glycerol subunit.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from various studies utilizing NMR for ¹³C lipid analysis.
Table 1: Comparison of NMR Techniques for Lipid Analysis
| NMR Technique | Advantages | Disadvantages | Typical Acquisition Time (¹³C labeled) |
| 1D ¹H NMR | High sensitivity, rapid acquisition.[3] | Significant signal overlap, difficult to quantify individual species.[4] | Minutes |
| 1D ¹³C NMR | Good signal dispersion, allows for quantification of fatty acid classes.[1] | Low sensitivity at natural abundance, requires higher concentrations or longer acquisition times.[5][8] | 30 minutes to several hours[5][9] |
| 2D ¹H-¹³C HSQC | Excellent resolution, powerful for analyzing unsaturated fatty acids.[2] | Less sensitive than ¹H NMR, requires ¹³C labeling for optimal performance.[2] | 30 minutes to a few hours[2][3] |
| 2D ¹H-¹³C HMBC | Provides long-range connectivity information, aids in structural elucidation.[7] | Lower sensitivity than HSQC. | Several hours |
| 2D TOCSY | Determines proton-proton coupling networks, useful for glycerol backbone analysis.[3] | Can be complex to interpret in crowded spectral regions. | Hours |
Table 2: ¹³C Incorporation Analysis in Cancer Cell Lines
| Cell Line | ¹³C Tracer | Lipid Subunit | ¹³C Incorporation (%) | Coefficient of Variation (CoV) | Reference |
| PC3 (Prostate Cancer) | [U-¹³C]-glucose | Glycerol | >50% | <5% | [3][4] |
| PC3 (Prostate Cancer) | [U-¹³C]-glucose | Acyl Chains | Lower level | <10% | [3][4] |
| PC3 (Prostate Cancer) | [U-¹³C]-glucose | Cholesterol Methyls | Lower level | 5-7% | [3][4] |
| UMUC3 (Bladder Cancer) | [U-¹³C]-glucose | Glycerol | >50% | <5% | [3][4] |
| UMUC3 (Bladder Cancer) | [U-¹³C]-glucose | Acyl Chains | Lower level | <10% | [3][4] |
| UMUC3 (Bladder Cancer) | [U-¹³C]-glucose | Cholesterol Methyls | Lower level | 5-7% | [3][4] |
Experimental Protocols
Lipid Extraction from Cells or Tissues
A modified Folch method is commonly used for lipid extraction.[1]
Protocol:
-
Homogenize the cell pellet or tissue sample.
-
Add a 2:1 mixture of chloroform:methanol to the homogenate.
-
Vortex thoroughly and allow the mixture to separate into two phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a 0.9% NaCl solution.
-
Evaporate the solvent under a stream of nitrogen to obtain the dry lipid extract.[1]
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]
Protocol:
-
Dissolve the dried lipid extract in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄.[1][4] The solvent should contain a reference standard like tetramethylsilane (B1202638) (TMS) for chemical shift calibration.[1]
-
For quantitative ¹³C NMR, aim for a higher concentration to achieve a good signal-to-noise ratio.[1][5] A typical sample for ¹³C NMR contains 10-50 mg of lipid extract in 0.6-1 mL of solvent.[10]
-
Filter the solution through a Pasteur pipette packed with glass wool directly into a clean, dry 5 mm NMR tube to remove any solid particles.[1][5][10]
-
Ensure the sample height in the NMR tube is at least 4.5 cm.[10]
-
Cap the NMR tube securely.[5]
NMR Data Acquisition
The following are example acquisition parameters for common NMR experiments. These may need to be optimized for your specific sample and instrument.
4.3.1. 1D ¹H NMR
-
Pulse Sequence: zg30 (30° flip angle hard pulse)[2]
-
Acquisition Time (AQ): 2 s[4]
-
Relaxation Delay (D1): 4 s[4]
4.3.2. 1D ¹³C NMR
-
Pulse Sequence: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[11]
-
Spectral Width (SW): 200-300 ppm[2]
-
Number of Scans (NS): 1000 or more[11]
-
Acquisition Time (AQ): 1-2 s[11]
-
Relaxation Delay (D1): Can be up to 20 s to ensure full relaxation, or a relaxation agent like Cr(acac)₃ can be added.[11]
4.3.3. 2D ¹H-¹³C HSQC
-
Pulse Sequence: hsqcetgpsisp2.2 (sensitivity-enhanced)[2]
-
Spectral Width (SW): ¹H: 16 ppm, ¹³C: 150 ppm[2]
-
Number of Increments: ¹H: 2048, ¹³C: 256[2]
-
Number of Scans (NS): 4-40[2]
-
¹³C Decoupling: GARP sequence[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing ¹³C-labeled lipids using NMR spectroscopy.
Metabolic Pathway: De Novo Lipogenesis
This diagram illustrates the incorporation of ¹³C from uniformly labeled glucose ([U-¹³C₆]-glucose) into triglycerides through de novo lipogenesis.[1]
Conclusion
¹³C NMR spectroscopy is a versatile and powerful tool for the analysis of triglycerides and other lipids.[1] It provides detailed information on fatty acid composition, positional distribution, and metabolic pathways, which is invaluable for researchers in nutrition, food science, and drug development.[1] The protocols and data presented in these application notes provide a solid foundation for the successful application of this technique.
References
- 1. benchchem.com [benchchem.com]
- 2. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. youtube.com [youtube.com]
- 7. 1 H-13 C HMBC NMR experiments as a structural and analytical tool for the characterization of elusive trans/cis hydroperoxide isomers from oxidized unsaturated fatty acids in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. aocs.org [aocs.org]
developing a standard operating procedure for Linoleic acid-13C1 experiments
Application Notes and Protocols for Linoleic Acid-13C1 Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for conducting experiments using stable isotope-labeled linoleic acid (¹³C-Linoleic Acid). These guidelines are designed to assist researchers in tracing the metabolic fate of linoleic acid, quantifying its incorporation into various lipid species, and elucidating its role in cellular signaling pathways.
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid that plays a critical role in numerous physiological and pathological processes. As a key component of cell membranes, it influences membrane fluidity and function. Furthermore, LA is a precursor to a cascade of signaling molecules, including arachidonic acid (AA) and various eicosanoids, which are involved in inflammation, immunity, and cell signaling.[1]
Stable isotope tracing using ¹³C-labeled linoleic acid, coupled with mass spectrometry, offers a powerful method to track the metabolic journey of LA within a biological system.[2] This technique allows for the precise quantification of LA uptake, its conversion to downstream metabolites, and its incorporation into complex lipids, providing a dynamic view of lipid metabolism.[2][3]
Core Applications
-
Metabolic Flux Analysis: Tracing the flow of carbon from linoleic acid through various metabolic pathways.
-
Lipidomics: Identifying and quantifying the incorporation of ¹³C-linoleic acid into different lipid classes such as phospholipids, triglycerides, and cholesterol esters.[4]
-
Signaling Pathway Elucidation: Investigating the role of linoleic acid and its metabolites in cellular signaling cascades.[5]
-
Drug Discovery and Development: Evaluating the effect of therapeutic agents on linoleic acid metabolism and related pathways.
Experimental Workflow
A typical experiment involving ¹³C-linoleic acid follows a multi-step workflow, from the introduction of the tracer to data analysis.[2]
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Culture Experiment
This protocol is designed for tracing the metabolism of ¹³C-linoleic acid in cultured cells.
Materials:
-
¹³C-Linoleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol (B129727), isopropanol)[4]
-
Internal standards for mass spectrometry
Procedure:
-
Preparation of ¹³C-Linoleic Acid-BSA Complex:
-
Dissolve ¹³C-linoleic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the ¹³C-linoleic acid solution to the BSA solution while stirring to form a complex. This improves the solubility and delivery of the fatty acid to the cells.
-
-
Cell Seeding and Growth:
-
Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Allow cells to adhere and grow under standard culture conditions.
-
-
¹³C-Linoleic Acid Administration:
-
Remove the growth medium and wash the cells with PBS.
-
Add the cell culture medium containing the desired concentration of the ¹³C-linoleic acid-BSA complex. Typical concentrations can range from 10 to 100 µM, but should be optimized for the specific cell type and experimental goals.[4]
-
-
Incubation and Time Points:
-
Incubate the cells for various time points (e.g., 0, 3, 6, 12, 24 hours) to monitor the dynamic changes in lipid metabolism.[4]
-
-
Sample Collection:
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells, and store the cell pellets at -80°C until lipid extraction.
-
Protocol 2: In Vivo Animal Experiment
This protocol outlines a general procedure for in vivo tracing of ¹³C-linoleic acid in a rodent model.
Materials:
-
¹³C-Linoleic acid (or a suitable ester form like ethyl linoleate-¹³C)
-
Vehicle for administration (e.g., olive oil, corn oil)[3]
-
Oral gavage needles or supplies for intravenous injection
-
Anesthesia as required by animal protocols
-
Blood collection tubes (e.g., containing EDTA)
-
Surgical tools for tissue harvesting
Procedure:
-
Animal Acclimation and Fasting:
-
Tracer Preparation and Administration:
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 10, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods.[6]
-
At the final time point, euthanize the animals according to approved protocols and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain).[6][8]
-
Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Sample Preparation for Mass Spectrometry
Lipid Extraction
A modified Bligh and Dyer method is commonly used for lipid extraction.[4]
-
Homogenize cell pellets or tissues in a mixture of chloroform and methanol (e.g., 1:2 v/v).
-
Add water to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for analysis and store at -80°C.[3]
Derivatization for GC-MS Analysis
For the analysis of fatty acid composition, complex lipids are often transesterified to fatty acid methyl esters (FAMEs).
-
To the dried lipid extract, add a reagent such as 1% sulfuric acid in methanol or 12% boron trichloride-methanol.[9]
-
After cooling, add hexane (B92381) and a saturated NaCl solution to extract the FAMEs into the hexane layer.[3][10]
-
The upper hexane layer containing the FAMEs is then collected for GC-MS analysis.[3][10]
Mass Spectrometry Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for the analysis of intact lipid species.
-
LC System: A reverse-phase C18 column is commonly used for lipidomics.
-
Mobile Phases: A typical mobile phase system consists of an aqueous solvent (A) and an organic solvent (B), both containing a modifier like ammonium (B1175870) formate (B1220265) to improve ionization.[2]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of lipid classes.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of FAMEs to determine the isotopic enrichment in individual fatty acids.[2]
-
GC System: A long capillary column is used to achieve good separation of different fatty acids.
-
Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to elute all FAMEs.[2]
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used to monitor the specific mass-to-charge ratios of the labeled and unlabeled fatty acids to determine isotopic enrichment.[2]
Data Presentation
Quantitative data from ¹³C-linoleic acid tracing experiments should be summarized in a clear and structured manner.
Table 1: In Vitro Incorporation of ¹³C-Linoleic Acid into Cellular Lipids
| Time (hours) | ¹³C-Enrichment in Phosphatidylcholine (%) | ¹³C-Enrichment in Triacylglycerols (%) | ¹³C-Enrichment in Cholesteryl Esters (%) |
| 0 | 0 | 0 | 0 |
| 3 | Data | Data | Data |
| 6 | Data | Data | Data |
| 12 | Data | Data | Data |
| 24 | Data | Data | Data |
Table 2: In Vivo Distribution of ¹³C-Label in Tissues after Oral Administration
| Tissue | Time Post-Administration (hours) | Total ¹³C-Enrichment (atom percent excess) |
| Plasma | 1 | Data |
| 4 | Data | |
| 24 | Data | |
| Liver | 24 | Data |
| Adipose Tissue | 24 | Data |
| Heart | 24 | Data |
| Muscle | 24 | Data |
Table 3: Conversion of ¹³C-Linoleic Acid to Downstream Metabolites
| Metabolite | ¹³C-Enrichment in Plasma (%) | ¹³C-Enrichment in Liver (%) |
| ¹³C-γ-Linolenic Acid | Data | Data |
| ¹³C-Dihomo-γ-Linolenic Acid | Data | Data |
| ¹³C-Arachidonic Acid | Data | Data |
Signaling Pathways and Visualization
Linoleic Acid Metabolism Pathway
Linoleic acid is metabolized through a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids, most notably arachidonic acid.[9]
Linoleic Acid-Induced Pro-inflammatory Signaling
Linoleic acid can activate several signaling pathways that contribute to inflammatory responses in cells like vascular endothelial cells.[5]
References
- 1. Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 7. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dose-Response Studies Using Linoleic Acid-13C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a critical component of cellular membranes and a precursor to a variety of signaling molecules involved in inflammation and cellular growth. The use of stable isotope-labeled linoleic acid, specifically Linoleic acid-13C1, offers a powerful tool for tracing its metabolic fate and understanding its mechanism of action in vitro. By incorporating a 13C label, researchers can accurately quantify the uptake and conversion of linoleic acid into its various metabolites using mass spectrometry-based techniques. This allows for precise measurement of how different doses of linoleic acid affect cellular pathways, providing valuable insights for drug development and metabolic research.
These application notes provide a comprehensive overview and detailed protocols for conducting dose-response studies with this compound in vitro. The focus is on establishing a robust experimental workflow, from cell culture and treatment to sample analysis and data interpretation.
Data Presentation: Dose-Response of Linoleic Acid
The following table summarizes quantitative data from in vitro studies on the effects of unlabeled linoleic acid on cell viability. These values can serve as a starting point for designing dose-response experiments with this compound.
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HEC-1A (Endometrial Cancer) | MTT | Cell Viability | 617.21 | [1] |
| KLE (Endometrial Cancer) | MTT | Cell Viability | 987.56 | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the steps for preparing and treating cells with this compound for a dose-response study.
Materials:
-
Cell line of interest (e.g., HEC-1A, KLE)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
96-well and 6-well cell culture plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates (for viability assays) at a density of 4,000 cells/well and in 6-well plates (for metabolomic analysis) at an appropriate density to reach ~70-80% confluency at the time of harvest.[1]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
To prepare a working stock, conjugate the this compound to fatty acid-free BSA. A common molar ratio is 2:1 to 4:1 (fatty acid:BSA). Briefly, warm the BSA solution (e.g., 10% in PBS) to 37°C and slowly add the ethanolic stock of this compound while vortexing.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
-
Cell Treatment:
-
Prepare serial dilutions of the this compound-BSA complex in serum-free or low-serum medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM). A vehicle control containing the same concentration of BSA and ethanol should also be prepared.
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on cell proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Following the treatment period (e.g., 72 hours), add 5 µL of MTT solution to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 562 nm using a microplate reader.[1]
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Sample Preparation for LC-MS/MS Metabolomic Analysis
This protocol describes the extraction of metabolites from cells treated with this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
Cells treated with this compound in 6-well plates
-
Ice-cold PBS
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Harvesting:
-
Place the 6-well plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell suspension vigorously.
-
Incubate on ice for 5 minutes.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the LC-MS system (e.g., 90:10 methanol/water).
-
LC-MS/MS Analysis
This is a general guideline for the analysis of this compound and its metabolites. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
LC Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate linoleic acid and its expected metabolites.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its unlabeled counterpart, as well as for expected 13C-labeled metabolites (e.g., hydroxyoctadecadienoic acid - HODE). These transitions need to be determined empirically by infusing pure standards.
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vitro dose-response studies.
Caption: Simplified signaling pathways affected by linoleic acid.
References
Application Notes and Protocols for Tissue-Specific Analysis of Linoleic Acid-13C1 Incorporation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing studies on the tissue-specific incorporation and metabolism of linoleic acid using stable isotope labeling. The protocols and data presented are essential for research in nutrition, metabolic diseases, and drug development, offering insights into the complex pathways of fatty acid utilization.
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological processes, including maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of signaling molecules.[1] Understanding the tissue-specific fate of dietary linoleic acid is vital for elucidating its role in health and disease. Stable isotope tracing, utilizing compounds like Linoleic acid-13C1, coupled with mass spectrometry, offers a powerful methodology to track the absorption, distribution, and metabolic conversion of linoleic acid in vivo.[2] This document outlines the experimental protocols for such studies and presents quantitative data on the tissue-specific incorporation of labeled linoleic acid.
Data Presentation: Quantitative Tissue-Specific Incorporation of Labeled Linoleic Acid
The following tables summarize quantitative data from a study investigating the distribution of orally administered [1-¹⁴C]linoleic acid in rats. This data provides valuable insights into the tissue-specific retention and incorporation of linoleic acid into different lipid classes.
Table 1: Retention of [1-¹⁴C]Linoleic Acid in Rat Tissues 20 Hours After Oral Administration [3]
| Tissue Group | % of Administered Dose Retained |
| Skeletal Muscle | 10.2 |
| Skin | 6.5 |
| Liver | 5.1 |
| White Adipose Tissue | 4.3 |
| Gastrointestinal Tract & Contents | 2.9 |
| Blood | 2.1 |
| Skeleton | 1.8 |
| Heart, Lungs, Kidneys, Spleen | 0.9 |
| Brown Adipose Tissue | 0.2 |
| Total in Tissues | 34.0 |
*Data represents the mean retention in rats fed a normal essential fatty acid (EFA) diet. The total retention in tissues was significantly higher in rats on a low EFA diet (51%) and lower in rats on a high EFA diet (27%).[3]
Table 2: Incorporation of [1-¹⁴C]Linoleic Acid into Phospholipids (B1166683) and Triglycerides in Rat Tissues [3]
| Tissue | % of Administered Dose in Phospholipids | % of Administered Dose in Triglycerides |
| Skeletal Muscle | 5.4 | 4.3 |
| Skin | 1.9 | 4.4 |
| Liver | 2.8 | 1.9 |
| White Adipose Tissue | 0.2 | 4.0 |
| Gastrointestinal Tract | 0.9 | 1.3 |
| Blood | 0.5 | Not Reported |
| Skeleton | 0.6 | Not Reported |
| Heart, Lungs, Kidneys, Spleen | 0.4 | Not Reported |
| Brown Adipose Tissue | 0.1 | Not Reported |
| Total | 12.8 | 17.2 |
*Data is for rats on a normal EFA diet. The proportion of radioactivity in phospholipids increased in most tissues with decreasing dietary EFA levels, while the opposite was observed for triglycerides.[3]
Table 3: Long-Chain Conversion of [U-¹³C]Linoleic Acid in Men [4]
| Metabolite | Conversion (%) |
| Arachidonic Acid (AA) | 0.2 |
| Eicosapentaenoic Acid (EPA) | 0.3 |
| Docosapentaenoic Acid (DPA) | 0.02 |
| Docosahexaenoic Acid (DHA) | <0.01 |
*Calculated from peak plasma ¹³C concentrations after modeling for tracer dilution. This demonstrates the limited but measurable conversion of linoleic acid to its longer-chain metabolites.[4]
Experimental Protocols
The following protocols provide a detailed methodology for an in vivo study to analyze the tissue-specific incorporation of this compound.
Protocol 1: In Vivo Administration and Tissue Collection
1. Animal Model and Acclimation:
-
Use adult male Sprague-Dawley rats (or a similar model) weighing 200-250g.
-
House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment to allow for acclimation.
-
Provide standard chow and water ad libitum.
2. Preparation of this compound Dose:
-
Obtain uniformly labeled [U-¹³C]linoleic acid.
-
Prepare a dosing solution by dissolving the labeled linoleic acid in a suitable vehicle, such as olive oil or corn oil, to a final concentration of 10 mg/mL.
3. Administration of Labeled Linoleic Acid:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Administer a single oral gavage of the [U-¹³C]linoleic acid solution at a dose of 50 mg/kg body weight.
4. Sample Collection:
-
At predetermined time points (e.g., 2, 6, 24, and 48 hours) post-administration, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Promptly dissect and collect tissues of interest (liver, epididymal white adipose tissue, interscapular brown adipose tissue, skeletal muscle, heart, and brain).
-
Rinse the tissues with ice-cold phosphate-buffered saline (PBS), blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store all plasma and tissue samples at -80°C until lipid extraction.
Protocol 2: Lipid Extraction and Analysis
1. Lipid Extraction from Tissues:
-
Homogenize a known weight of frozen tissue (e.g., 100 mg) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) using a tissue homogenizer.
-
Add an internal standard, such as a known amount of a non-endogenous odd-chain fatty acid (e.g., C17:0), to each sample for quantification.
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
2. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
-
Resuspend the dried lipid extract in a known volume of methanolic NaOH.
-
Heat the mixture at 80°C for 1 hour to saponify the lipids.
-
After cooling, add boron trifluoride-methanol solution and heat again at 80°C for 30 minutes to methylate the fatty acids.
-
Add hexane (B92381) and water to the cooled mixture, vortex, and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column for fatty acid separation (e.g., a DB-23 column).
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled and ¹³C-labeled linoleic acid methyl esters.
-
Quantify the amount of ¹³C-linoleic acid in each tissue by comparing the peak area of the labeled analyte to that of the internal standard and creating a standard curve.
4. LC-MS/MS Analysis for Intact Lipids (Alternative/Complementary):
-
For the analysis of intact lipid species incorporating ¹³C-linoleic acid, resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).
-
Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Employ a C18 reversed-phase column for lipid separation.
-
Use a targeted approach with multiple reaction monitoring (MRM) to detect and quantify specific lipid molecules containing ¹³C-linoleic acid.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for tracing this compound in vivo.
Metabolic Fate of Linoleic Acid
Caption: Metabolic pathways of Linoleic Acid.
Linoleic Acid and Pro-inflammatory Signaling
Caption: Linoleic acid-induced pro-inflammatory signaling cascade.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of 14C into tissue lipids after oral administration of [1-14C]linoleic acid in rats fed different levels of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Metabolic Research: A Guide to Software for Analyzing 13C Enrichment Data from Mass Spectrometry
Introduction
Stable isotope tracing using carbon-13 (¹³C) has become an indispensable tool in modern metabolic research and drug development. By introducing ¹³C-labeled substrates into biological systems, scientists can trace the flow of carbon atoms through intricate metabolic networks. Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying the incorporation of ¹³C into metabolites. The analysis of the resulting complex datasets, however, requires specialized software to translate raw mass spectral data into meaningful biological insights. This document provides detailed application notes and protocols for leading software packages designed for the analysis of ¹³C enrichment data, aimed at researchers, scientists, and drug development professionals.
Core Concepts in ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique that quantifies the rates (fluxes) of metabolic reactions within a cell.[1][2] The fundamental principle involves culturing cells with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose, where all six carbon atoms are ¹³C. As the cells metabolize this labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopologue distributions (MIDs) of these metabolites using MS, researchers can computationally deduce the metabolic fluxes.[3][4]
A typical ¹³C-MFA workflow encompasses several key stages:
-
Experimental Design: Selecting the appropriate ¹³C-labeled tracer and defining the metabolic network model are crucial for a successful study.[3]
-
Isotopic Labeling Experiment: This involves cell culture, acclimatization, and the introduction of the ¹³C tracer to achieve an isotopic steady state.[3]
-
Sample Quenching and Metabolite Extraction: Rapidly stopping all metabolic activity and efficiently extracting intracellular metabolites is critical to preserve the in vivo metabolic state.[5]
-
Analytical Measurement: Mass spectrometry (GC-MS or LC-MS) is used to determine the mass isotopologue distributions of key metabolites.[3]
-
Data Analysis and Flux Estimation: This involves correcting for the natural abundance of ¹³C and using specialized software to estimate metabolic fluxes.[1][6]
-
Statistical Analysis and Interpretation: Goodness-of-fit tests and the calculation of flux confidence intervals are performed to ensure the reliability of the results.[1]
Experimental Protocols
Protocol 1: Cell Culture and ¹³C Labeling
This protocol provides a general guideline for labeling adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS), sterile
-
¹³C-labeled substrate (e.g., [U-¹³C₆]glucose)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Culture the cells overnight in their standard growth medium.[7]
-
Prepare Labeling Medium: Prepare a glucose-free basal medium supplemented with 10% dialyzed FBS and the desired concentration of the ¹³C-labeled glucose (typically matching the glucose concentration in the standard medium).[7]
-
Initiate Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS, and then add the pre-warmed labeling medium.[7]
-
Incubation: Place the cells back into the incubator and incubate for a sufficient duration to approach isotopic steady-state. This duration is cell-line dependent and may require optimization. For many central carbon metabolites, this is typically on the order of hours.[4][8]
Protocol 2: Metabolite Quenching and Extraction
This protocol is critical for halting metabolic activity and extracting metabolites for analysis.
Materials:
-
Liquid nitrogen or a dry ice/ethanol slurry
-
Cold (-80°C) 80% Methanol[5]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching: Quickly remove the culture plate from the incubator and place it on a bed of dry ice or in a liquid nitrogen bath to rapidly cool and quench metabolism.[5]
-
Medium Removal: Aspirate the labeling medium.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well. Use a cell scraper to scrape the cells into the methanol.[5]
-
Cell Lysis: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Further lyse the cells by sonication or freeze-thaw cycles.
-
Protein Precipitation: Incubate the samples at -20°C for at least 20 minutes to precipitate proteins.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube. The extract is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS).
Data Correction for Natural ¹³C Abundance
A critical step before flux analysis is the correction for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.[6][9] Failure to do so can lead to an overestimation of isotopic enrichment and inaccurate flux calculations.[10] This correction is typically performed using a matrix-based mathematical approach implemented in various software tools.[6][11]
Table 1: Tools for Natural Abundance Correction
| Software/Package | Platform | Key Features |
| IsoCorrectoR | R | Corrects for natural isotope abundance and tracer impurity in MS and MS/MS data.[6] |
| AccuCor | R | Designed for correcting high-resolution mass spectrometry data for ¹³C, ²H, and ¹⁵N natural abundance.[6] |
| Corna | Python | Provides a unified workflow for natural abundance correction under various experimental conditions.[6] |
| IsoCor | Python | A user-friendly tool with a graphical user interface for correcting MS data.[6] |
Software for ¹³C Enrichment Data Analysis
Several software packages are available for ¹³C-MFA, each with its own strengths and user interface.
13CFLUX2
13CFLUX2 is a powerful, command-line-based software suite for high-performance ¹³C-MFA.[12][13] It is particularly well-suited for large-scale models and automated analysis pipelines.[1]
Protocol for 13CFLUX2:
-
Installation: Download and install 13CFLUX2, which is primarily supported on Linux/Unix-based systems.[1]
-
Model and Data Input: Create a FluxML file, which is an XML-based format that defines the metabolic network, atom transitions, isotopic tracers, and measured mass isotopomer distributions.[1][12]
-
Command-Line Execution:
-
Validation: Use ftblcheck to validate the syntax of your model file.
-
Flux Estimation: The fitflux tool is the core of the analysis, using an iterative optimization algorithm to find the set of fluxes that best fit the experimental data.[1]
-
Statistical Analysis: Use tools like mc_bootstrap to perform Monte Carlo simulations to determine the confidence intervals of the estimated fluxes.[1]
-
-
Results Interpretation: The output consists of files containing the estimated fluxes, confidence intervals, and goodness-of-fit statistics, which can be visualized as flux maps.[12]
INCA (Isotopomer Network Compartmental Analysis)
INCA is a MATLAB-based software package with a graphical user interface (GUI) that simplifies the process of ¹³C-MFA.[14][15][16] It supports both steady-state and isotopically non-stationary metabolic flux analysis.[16]
Protocol for INCA:
-
Installation: INCA is a MATLAB-based tool and requires a MATLAB installation.
-
Model and Data Input: Input the metabolic model, reactions, and atom transitions through the GUI or by loading text files. Experimental data, including measured fluxes and MIDs, are also entered.[16]
-
Flux Estimation: Initiate the flux estimation from the GUI. INCA uses a Levenberg-Marquardt algorithm to minimize the difference between the simulated and experimental data.[16][17]
-
Analysis and Visualization: The results, including the estimated fluxes and their confidence intervals, are displayed within the INCA interface and can be exported for further analysis and visualization.[15]
OpenMebius
OpenMebius is an open-source, MATLAB-based software for both conventional and isotopically nonstationary ¹³C-MFA.[18][19]
Protocol for OpenMebius:
-
Model Construction: Create a model directory and define the metabolic network in an Excel file ("Metabolic_network.xlsx").[20]
-
Data Input: Experimental data, including time-course mass spectrometry data for non-stationary analysis, are described in an Excel file ("DataSet.xlsx").[20]
-
Flux Estimation: Use the marquardt_inst function in MATLAB to perform the flux estimation by minimizing the difference between simulated and measured isotopic labeling enrichment.[21]
-
Results: The estimated flux distribution and confidence intervals are outputted to an Excel file.[20]
Agilent MassHunter VistaFlux
VistaFlux is a software solution from Agilent that provides an integrated workflow for qualitative flux analysis, from data acquisition to pathway visualization.[22][23][24]
Protocol for VistaFlux:
-
Create Target List: Use MassHunter Pathways to PCDL to create a personal compound database and library from pathway databases like KEGG or BioCyc.[22][24]
-
Extract Isotopologues: Use MassHunter Profinder to extract the targeted metabolite isotopologues from the raw LC/MS data.[24]
-
Visualize on Pathways: Import the Profinder results into Omix Premium to visualize the flux data on metabolic pathway diagrams.[25][26] The software allows for the visualization of abundance changes, label incorporation, and fractional labeling.[25]
Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation and communication of ¹³C-MFA results.
Table 2: Example of Mass Isotopologue Distribution Data
This table shows hypothetical MID data for key metabolites in the TCA cycle after labeling with [U-¹³C₆]glucose.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 5.2 | 3.1 | 85.3 | 2.5 | 3.1 | 0.5 | 0.3 |
| α-Ketoglutarate | 8.1 | 4.5 | 5.5 | 10.2 | 70.1 | 1.6 | |
| Succinate | 15.3 | 6.2 | 72.8 | 3.1 | 2.6 | ||
| Malate | 12.5 | 5.8 | 75.1 | 4.2 | 2.4 |
Data is presented as the percentage of the total pool for each metabolite.
Table 3: Example of Metabolic Flux Data
This table presents a hypothetical comparison of metabolic fluxes in a cancer cell line versus a non-cancerous control, highlighting the Warburg effect. Fluxes are normalized to the glucose uptake rate.
| Reaction | Pathway | Control Cells | Cancer Cells |
| Glucose uptake | - | 100 | 100 |
| Glycolysis (Pyruvate) | Glycolysis | 85 | 150 |
| Lactate secretion | Fermentation | 10 | 120 |
| PDH | TCA Cycle Entry | 70 | 20 |
| anaplerosis | TCA Cycle | 5 | 15 |
Mandatory Visualizations
Diagrams are crucial for visualizing complex workflows and metabolic pathways.
Experimental and Data Analysis Workflow
Central Carbon Metabolism
Data Processing Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 13. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 15. youtube.com [youtube.com]
- 16. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vanderbilt.edu [vanderbilt.edu]
- 18. researchgate.net [researchgate.net]
- 19. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. OpenMebius | Shimizu Lab. - Graduate School of Information Science and Technology,Osaka University [en.metabolic-engineering.jp]
- 21. OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. agilent.com [agilent.com]
- 25. youtube.com [youtube.com]
- 26. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Technical Support Center: Isotope-Labeled Linoleic Acid Incorporation
<_>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of Linoleic acid-13C1 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 13C-linoleic acid incorporation so low?
Several factors can contribute to low incorporation rates. These can be broadly categorized into issues with the labeling medium, cellular health, and experimental procedure. Common culprits include poor solubility of the linoleic acid, competition from unlabeled fatty acids in the serum, cellular toxicity, and rapid metabolism of the incorporated label.
Q2: How does linoleic acid get into the cells?
Linoleic acid, a long-chain fatty acid, is taken up by cells through both passive diffusion and protein-mediated transport.[1] Key transporter proteins include Fatty Acid Translocase (CD36) and various members of the Fatty Acid Transport Protein (FATP) family.[1][2][3][4] The expression and activity of these transporters can vary between cell types and under different experimental conditions.
Q3: Can the serum in my culture medium interfere with labeling?
Yes, fetal bovine serum (FBS) is a significant source of lipids, including unlabeled linoleic acid, which can compete with the 13C-labeled version for cellular uptake.[5][6] This competition will dilute the isotopic enrichment in your cells. For efficient labeling, it is often recommended to use serum-free medium or medium supplemented with charcoal-stripped FBS, which has a reduced lipid content.[6]
Q4: Is linoleic acid toxic to my cells?
High concentrations of linoleic acid can be toxic to cells, leading to apoptosis and necrosis.[7][8] The toxic effects are often dose-dependent and can vary between cell types.[8][9] It is crucial to determine the optimal, non-toxic concentration of linoleic acid for your specific cell line through a dose-response experiment.[8]
Q5: My this compound is not dissolving properly in the medium. What can I do?
Linoleic acid is poorly soluble in aqueous media.[10] To improve its solubility and delivery to cells, it should be complexed with fatty acid-free Bovine Serum Albumin (BSA).[11][12][13][14][15][16] This mimics the natural transport of fatty acids in the bloodstream.[16]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your 13C-linoleic acid labeling experiments.
Problem 1: Low or No Detectable 13C Incorporation
Symptoms:
-
Mass spectrometry data shows a very low percentage of 13C-labeled linoleic acid in cellular lipids.
-
No significant difference in isotopic enrichment between labeled and unlabeled control cells.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor this compound Bioavailability | Linoleic acid is hydrophobic and requires a carrier for efficient delivery in aqueous culture medium.[10] Solution: Prepare a complex of this compound with fatty acid-free BSA. A molar ratio of 3:1 to 6:1 (Linoleic Acid:BSA) is a good starting point. |
| Competition from Serum Fatty Acids | Standard fetal bovine serum (FBS) contains a high concentration of unlabeled fatty acids that compete with the labeled linoleic acid for cellular uptake.[5][6] Solution: Use serum-free medium for the duration of the labeling experiment. If serum is required for cell viability, use charcoal-stripped FBS, which has significantly lower lipid content.[6] |
| Suboptimal Labeling Time | The time required for optimal incorporation can vary significantly between cell types and experimental conditions. Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for your specific cell line. |
| Rapid Metabolism of this compound | Cells can rapidly metabolize linoleic acid through beta-oxidation for energy or convert it to other fatty acids.[17][18][19] This can lead to a decrease in the detectable labeled linoleic acid pool. Solution: Consider using inhibitors of beta-oxidation if your experimental goals allow, or analyze downstream metabolites to trace the fate of the 13C label. |
Problem 2: High Cell Death or Changes in Morphology
Symptoms:
-
Visible signs of cell stress, such as rounding, detachment, or lysis.
-
Decreased cell viability as measured by assays like MTT or Trypan Blue exclusion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| This compound Toxicity | High concentrations of linoleic acid can be cytotoxic.[7][8] Solution: Perform a dose-response experiment to determine the highest non-toxic concentration of the this compound:BSA complex for your cell line. Typical starting concentrations range from 10 µM to 100 µM.[8] |
| Solvent Toxicity | If using a solvent like ethanol (B145695) or DMSO to dissolve the linoleic acid before complexing with BSA, residual solvent in the final medium might be toxic. Solution: Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to your cells (typically <0.1%). Run a vehicle control with the solvent alone to assess its effect on cell viability. |
Experimental Protocols
Preparation of this compound:BSA Complex
This protocol describes the preparation of a 5:1 molar ratio of this compound to BSA.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (100%)
-
Serum-free cell culture medium or PBS
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in serum-free culture medium or PBS. Gently warm to 37°C to aid dissolution.[16] Sterile filter the solution.
-
Prepare a stock solution of this compound: Dissolve the this compound in 100% ethanol to a high concentration (e.g., 100 mM).[16]
-
Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired 5:1 molar ratio.[16]
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.[16]
-
Final Dilution: The prepared complex can now be diluted in your complete cell culture medium to the final desired working concentration.
-
Control: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution without the this compound.
Visualizations
Experimental Workflow for 13C-Linoleic Acid Labeling
Caption: Workflow for cellular labeling with 13C-Linoleic Acid.
Troubleshooting Decision Tree for Low Incorporation
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of fatty acid transport protein 4 in oleic acid-induced glucagon-like peptide-1 secretion from murine intestinal L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative toxicity of oleic and linoleic acid on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 11. wklab.org [wklab.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of bovine serum albumin (BSA)-conjugated palmitic acid [bio-protocol.org]
- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 15. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Beta-oxidation of conjugated linoleic acid isomers and linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A mechanism accounting for the low cellular level of linoleic acid in cystic fibrosis and its reversal by DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
how to improve signal-to-noise ratio in 13C lipid analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and enhance signal quality in their 13C lipid analysis experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to a poor signal-to-noise (S/N) ratio in your 13C lipid analysis.
Issue 1: My 13C spectrum has a very low signal-to-noise ratio.
A low signal-to-noise ratio is a frequent challenge in 13C analysis, primarily due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C isotope.[1][2] This inherent low sensitivity requires careful optimization of sample preparation and acquisition parameters.[2]
Potential Causes & Solutions:
-
Insufficient Sample Concentration: Weak signals from low concentrations can be obscured by noise.[1]
-
Suboptimal Acquisition Parameters (NMR): Incorrectly set experimental parameters can significantly degrade signal quality.
-
Solution: Optimize key acquisition parameters. The S/N ratio increases with the square root of the number of scans (NS), so quadrupling the scans will double the S/N, albeit at the cost of longer experiment time.[2] For routine qualitative spectra, using a shorter relaxation delay (D1) combined with a smaller flip angle (e.g., 30°) is often more efficient than a 90° pulse with a long delay.[2][4]
-
-
Inadequate Hardware: The sensitivity of the detector or probe is a critical factor.[1]
-
Solution: Whenever possible, use a 13C-optimized cryogenic or high-temperature superconducting (HTS) probe for NMR, which can offer a significant sensitivity enhancement.[1][5] For mass spectrometry, high-resolution instruments like Orbitrap or FT-ICR-MS are required to resolve 13C-labeled peaks from other ions, which improves the S/N ratio by reducing baseline noise.[6][7]
-
-
Lack of Isotopic Enrichment: At natural abundance, the 13C signal is inherently weak.
Caption: Troubleshooting workflow for low signal-to-noise.
Issue 2: I am seeing unexpected peaks and high background noise.
Distinguishing genuine lipid signals from artifacts, contaminants, and background noise is crucial for accurate analysis.
Potential Causes & Solutions:
-
Solvent and NMR Tube Contamination: Deuterated solvents can contain impurities, and NMR tubes may be unclean.
-
Biological Matrix Effects: Large biomolecules like proteins in the sample can contribute to broad, overlapping background signals.[1]
-
Solution: Use sample preparation techniques like ultrafiltration or protein precipitation to remove high-molecular-weight species.[1] For mass spectrometry, prefractionation of the lipid extract using solid-phase extraction (SPE) can enrich for specific lipid classes and remove interfering compounds.[9][10]
-
-
Difficulty Differentiating Biological Signals from Artifacts (MS & NMR): In complex samples, it can be hard to tell if a low-level signal is a true metabolite or an artifact.
Issue 3: My quaternary carbon signals are weak or missing in the 13C NMR spectrum.
Quaternary carbons present a unique challenge due to their molecular environment.
Potential Causes & Solutions:
-
No Nuclear Overhauser Effect (NOE): Standard 13C experiments use proton decoupling, which enhances the signal of carbons with attached protons. Quaternary carbons lack these protons and thus do not benefit from this signal enhancement.[1]
-
Solution: While you cannot create an NOE for these carbons, optimizing other parameters is key.
-
-
Long T1 Relaxation Times: Quaternary carbons often have very long spin-lattice (T1) relaxation times. If the relaxation delay (D1) between scans is too short, these carbons do not fully relax, leading to a diminished or absent signal.
-
Solution: Increase the relaxation delay (D1). For quantitative analysis, a delay of 5-7 times the longest T1 is needed.[2] Alternatively, using a shorter pulse width (e.g., 30° or 60°) allows for faster experiment repetition, which can improve the overall S/N for carbons with long T1s in a given amount of time.[2][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most effective way to improve the S/N ratio in 13C lipid analysis?
The most effective method is isotopic enrichment. Labeling your biological system (cells, tissues, etc.) with a 13C-enriched substrate (like 13C-glucose) directly increases the number of 13C nuclei in your lipids of interest.[1] This dramatically boosts signal strength, often making otherwise undetectable lipids easily visible in both NMR and MS experiments.[8][12]
Q2: How do I choose between NMR and Mass Spectrometry for my analysis?
The choice depends on your research question.
-
NMR Spectroscopy is unparalleled for determining the precise chemical structure of lipids and for identifying the specific positions of 13C labels within a molecule (isotopomer analysis).[13][14] However, it is inherently less sensitive than mass spectrometry.[15]
-
Mass Spectrometry (MS) offers superior sensitivity and is the workhorse for quantitative lipidomics, allowing for the detection and quantification of a vast number of lipid species, including those at very low abundance.[15][16] High-resolution MS is essential for separating labeled from unlabeled species.[7]
Q3: Which sample preparation and extraction method is best for improving S/N in MS-based lipidomics?
A robust and reproducible lipid extraction is critical.
-
Extraction Methods: Two-phase liquid-liquid extraction methods like the Bligh and Dyer or Folch methods are considered benchmarks for recovering a broad range of lipids.[16] The Methyl-tert-butyl ether (MTBE) method is a popular alternative that is also highly efficient.[16]
-
Internal Standards: To correct for variability during sample preparation and analysis, it is crucial to use internal standards. The use of a biologically generated 13C-labeled internal standard mixture (e.g., from yeast grown on 13C-glucose) has been shown to significantly reduce the coefficient of variation (CV%) in lipid quantification compared to other normalization methods.[17][18][19]
Data & Protocols
Quantitative Data Summary
Table 1: Impact of NMR Acquisition Parameters on Signal-to-Noise Ratio.
| Parameter | Change | Effect on S/N | Impact on Experiment Time | Reference |
|---|---|---|---|---|
| Number of Scans (NS) | Quadruple (e.g., 128 to 512) | Doubles (S/N ∝ √NS) | Quadruples | [2] |
| Sample Concentration | Double | Doubles | No change | [2] |
| Pulse Angle / Delay | Switch from 90° pulse with long D1 to 30° pulse with short D1 | Can improve S/N for a given time, especially for long T1 carbons | Can significantly reduce time | [2][4] |
| Hardware | Switch from standard probe to 13C-optimized cryogenic probe | Significant increase | Can reduce time by a factor of four or more for the same S/N |[1] |
Table 2: Effect of Normalization Method on Data Variability in LC-MS Lipidomics.
| Normalization Method | Average CV% for Lipid Species | Key Advantage | Reference |
|---|---|---|---|
| Total Ion Count (TIC) | High (>30%) | Simple to apply | [17] |
| Deuterated Internal Standard Mix | Moderate (variable) | Commercially available | [17] |
| Biologically Generated 13C-Labeled Internal Standard Mix | Significantly Reduced (<15%) | Corrects for variation throughout the entire workflow |[17][18] |
Experimental Protocols
Protocol 1: 13C Isotopic Labeling of Cultured Cells
-
Preparation: Culture cells to the desired confluency in standard medium.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed, phosphate-buffered saline (PBS) to remove unlabeled metabolites.[16]
-
Labeling: Add pre-warmed culture medium containing the 13C-labeled substrate (e.g., 25 mM 13C-glucose). The incubation time is critical and should be determined empirically based on the pathway of interest.[16]
-
Harvesting: To halt metabolism, quickly aspirate the labeling medium, place the dish on ice, and wash twice with ice-cold PBS.[16]
-
Cell Collection: Add a small volume of ice-cold PBS and detach cells with a cell scraper. Transfer the suspension to a centrifuge tube.
-
Pelleting and Storage: Centrifuge the cells at low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant, flash-freeze the cell pellet in liquid nitrogen, and store at -80°C until lipid extraction.[16]
Protocol 2: Modified Bligh & Dyer Lipid Extraction
-
Homogenization: Resuspend the cell pellet (from Protocol 1) or homogenized tissue in 100 µL of water/PBS. If using, spike with the internal standard mixture.[16]
-
Solvent Addition: Add 360 µL of methanol (B129727) and vortex. Add 1.2 mL of MTBE and vortex for 10 minutes.[16] (This reflects a common MTBE-based modification). For the classic Bligh & Dyer, use a sequence of methanol and chloroform (B151607).[20]
-
Phase Separation: Add 300 µL of water to induce phase separation, vortex for 1 minute, and centrifuge at 4,000 x g for 10 minutes.[16]
-
Collection: Two phases will be visible. The upper, MTBE phase (or lower, chloroform phase in the classic method) contains the lipids. Carefully collect this phase and transfer it to a new glass tube.[16]
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute in an appropriate solvent for NMR (e.g., CDCl3) or LC-MS (e.g., isopropanol/acetonitrile/water).[8][20]
Protocol 3: General 1D 13C NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Tune and match the 13C probe, and lock the spectrometer on the solvent's deuterium (B1214612) signal.[13]
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.[13]
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) to benefit from NOE.[4][13]
-
Acquisition Parameters:
-
Spectral Width (SW): Set to cover the full range of expected 13C chemical shifts (~250 ppm).[13]
-
Acquisition Time (AQ): Set to at least 1.0 second for good resolution.[4][13]
-
Relaxation Delay (D1): Start with 2.0 seconds for routine analysis.[4] Increase for better quantification of quaternary carbons.
-
Number of Scans (NS): Start with a baseline of 128 scans and increase as needed to achieve the desired S/N.[4]
-
-
Processing: Apply an exponential line broadening function (LB = 1.0 Hz) to reduce noise, followed by Fourier transform, phase correction, and baseline correction.[1][4]
Caption: General workflow for 13C-labeled lipid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 12. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. iris.unina.it [iris.unina.it]
- 19. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Stable Isotope Tracing of Fatty Acids
Welcome to the technical support center for stable isotope tracing of fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental challenges in this field.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing a stable isotope tracing experiment for fatty acid metabolism?
A1: A well-designed experiment is crucial for obtaining meaningful data. Key considerations include:
-
Choice of Isotopic Tracer : The selection of the tracer is dictated by the specific metabolic pathway under investigation.[1] Common tracers include ¹³C-glucose for de novo lipogenesis, ¹³C- or ²H-labeled fatty acids for uptake and modification studies, and ²H₂O (heavy water) for labeling the acetyl-CoA pool.[1]
-
Labeling Strategy : The two primary strategies are steady-state and pulse-chase labeling.[1] Steady-state labeling, where the system reaches isotopic equilibrium, is useful for determining substrate contributions.[1] Pulse-chase labeling is ideal for measuring lipid turnover rates.[1]
-
Tracer Concentration and Purity : It is important to use a tracer concentration that provides sufficient enrichment without perturbing the natural biological system.[2] The isotopic purity of the tracer should be known to accurately correct for natural isotope abundance.[3]
-
Control Samples : Unlabeled control samples are essential for providing a baseline for comparison and for metabolite identification.[4]
Q2: How do I choose between ¹³C- and ²H-labeled fatty acid tracers?
A2: The choice between ¹³C and ²H (deuterium) tracers depends on the specific research question and analytical method.
-
¹³C-labeled tracers are often preferred as the carbon backbone is less susceptible to loss during metabolic processes compared to deuterium (B1214612).[5][6] They are particularly useful for tracing the path of carbon atoms through metabolic pathways.
-
²H-labeled tracers are generally less expensive.[7] However, there is a risk of deuterium exchange in protic solutions and potential loss of deuterium labels during fatty acid desaturation.[5][6]
Q3: Why is correcting for natural isotope abundance crucial, and how is it done?
Correction is typically performed computationally using a correction matrix method.[3] This requires the chemical formula of the metabolite and the measured mass isotopologue distribution (MID) from the mass spectrometer.[3] Several open-source tools like AccuCor2, IsoCorrectoR, and PolyMID-Correct are available for this purpose.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during stable isotope tracing experiments of fatty acids.
Experimental Phase
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment in Target Fatty Acids | Insufficient labeling time. | Optimize the labeling duration. For steady-state analysis in cultured cells, a 24-48 hour adaptation phase is recommended.[1] |
| Low tracer concentration. | Increase the concentration of the isotopic tracer in the medium, ensuring it doesn't cause metabolic disturbances.[4] | |
| Rapid metabolic turnover. | For pathways with rapid turnover, consider a pulse-chase labeling strategy to capture the dynamics.[1] | |
| Poor tracer uptake by cells. | Ensure the fatty acid tracer is complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility and cellular uptake.[8] | |
| Contamination with Unlabeled Fatty Acids | Contaminants from plastic consumables (e.g., pipette tips, microcentrifuge tubes). | Use glass tubes and solvent-rinsed glassware whenever possible.[9] |
| Contamination from solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents.[8] |
Sample Preparation and Analysis Phase
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Ionization Efficiency in Mass Spectrometry | Suboptimal ionization source parameters. | Optimize spray voltage, gas flow, and temperature of the ionization source.[4] Consider switching between positive and negative ionization modes.[4] |
| Ion suppression from co-eluting compounds. | Improve chromatographic separation to reduce co-elution.[4] Sample dilution can also help reduce matrix effects.[4] | |
| Inaccurate Mass Isotopologue Distribution (MID) | Failure to correct for natural isotope abundance. | Always apply a natural abundance correction algorithm to your raw mass spectrometry data.[3][4] |
| Incorrect chemical formula used for correction. | Double-check the chemical formula of the metabolite and any derivatives.[3] | |
| Overlapping isotopic peaks. | Use high-resolution mass spectrometry to resolve different isotopologues.[10] | |
| Negative Values in Corrected Mass Isotopologue Distribution | Overcorrection for natural abundance. | This can happen if the signal-to-noise ratio is low or if the wrong natural abundance values are used.[3] Ensure accurate background subtraction and use appropriate software.[3] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Adherent Mammalian Cells with ¹³C-Glucose
This protocol is adapted for tracing de novo lipogenesis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C[1]
Procedure:
-
Cell Seeding : Seed cells in 6-well plates to achieve approximately 80% confluency at the time of extraction.[1]
-
Adaptation Phase (for steady-state analysis) : Adapt cells to the labeling medium for at least 24-48 hours.[1]
-
Labeling : Aspirate the standard medium, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.[1]
-
Incubation : Incubate for the desired labeling period (e.g., 24 hours for steady-state).[1]
-
Metabolite Quenching and Extraction : Aspirate the labeling medium and wash twice with cold PBS. Add 1 mL of pre-chilled (-80°C) 80% methanol to each well and incubate at -80°C for 15 minutes.[1]
-
Collection : Scrape the cells and collect the lysate into a microcentrifuge tube.[1]
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection : Collect the supernatant containing the extracted metabolites for mass spectrometry analysis.[1]
Protocol 2: In Vivo Metabolic Labeling in Mice using ¹³C-Oleic Acid
This protocol is for tracing the incorporation of exogenous fatty acids into lipids.
Materials:
-
C57BL6 mice
-
¹³C₁₈-Oleic acid, potassium salt
-
Corn oil or 20% TPGS as a vehicle[11]
-
Methanol containing heavy internal standards[11]
-
Pentanol[11]
Procedure:
-
Administration : Administer 150 mg/kg of ¹³C₁₈-oleic acid mixed with the vehicle to the mice.[11]
-
Blood Sampling : Withdraw blood samples at serial timepoints after tracer administration and process to plasma.[11]
-
Sample Preparation : Mix 10 µL of plasma with 90 µL of methanol containing heavy internal standards and further dilute with 300 µL of pentanol.[11]
-
Protein Precipitation : Centrifuge the samples to pellet insoluble proteins.[11]
-
Analysis : Analyze 5-10 µL of the supernatant by UPLC-MS.[11]
Visualizations
Caption: General experimental workflow for stable isotope tracing of fatty acids.
Caption: Simplified pathway of de novo fatty acid synthesis from ¹³C-glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Technical Support Center: Strategies to Increase Linoleic Acid-13C1 Uptake in Cultured Cells
Welcome to the technical support center for optimizing the uptake of 13C-labeled linoleic acid (LA-13C1) in your cell culture experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to complex linoleic acid with a carrier like BSA for cell culture experiments?
A1: Linoleic acid, like other long-chain fatty acids, has poor solubility in aqueous cell culture media.[1] Without a carrier, it can precipitate out of solution, leading to inconsistent and non-reproducible results.[2] Furthermore, high concentrations of free fatty acids can be toxic to cells.[3] Bovine Serum Albumin (BSA) acts as a carrier, binding to linoleic acid to form a soluble complex that mimics the physiological transport of fatty acids in the bloodstream, facilitating their delivery to cells in a non-toxic and bioavailable manner.[4][5]
Q2: What is the primary mechanism for linoleic acid uptake in mammalian cells?
A2: The uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport.[6][7] Under physiological conditions, the majority of uptake is facilitated by membrane proteins.[6] Key proteins involved in this process include FAT/CD36 (Fatty Acid Translocase), Fatty Acid Transport Proteins (FATPs), and plasma membrane-bound Fatty Acid Binding Proteins (FABPpm).[6][8][9] These transporters help move the fatty acid across the cell membrane.[8]
Q3: Can I use solvents like DMSO or ethanol (B145695) to dissolve linoleic acid instead of BSA?
A3: While solvents like DMSO and ethanol can be used to create stock solutions of fatty acids, they are not ideal for direct application to cell cultures.[10] These organic solvents can be toxic to cells even at low concentrations and may independently affect cellular signaling pathways, potentially confounding experimental results.[2][4] The recommended method is to use a carrier protein like fatty acid-free BSA to ensure physiologically relevant delivery.[4][7]
Q4: How does the molar ratio of linoleic acid to BSA affect uptake and cytotoxicity?
A4: The molar ratio of linoleic acid to BSA is a critical parameter. A higher ratio generally increases the concentration of "free" or loosely bound linoleic acid, which can lead to higher uptake rates.[11] However, this also significantly increases the risk of cytotoxicity.[11][12] Ratios exceeding 1:1 have been shown to cause cell damage.[12] It is crucial to optimize this ratio for your specific cell type to maximize uptake while minimizing cell death. In healthy humans, the typical serum fatty acid to albumin ratio ranges from 1:1 to 3:1.[7]
Q5: Are there alternative delivery systems to BSA?
A5: Yes, other delivery systems have been explored. Cyclodextrins, such as methylated β-cyclodextrin (MeβCD), can form complexes with fatty acids to improve solubility and delivery.[13] Compared to albumin, cyclodextrins may transfer their entire fatty acid load and are less likely to introduce impurities.[13] Lipid nanoparticles and liposomes are also emerging as effective carriers for delivering fatty acids in cell culture.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Uptake of LA-13C1 | 1. Inefficient Delivery: Linoleic acid is precipitating in the media due to poor solubility.[2]2. Low Transporter Expression: The cell line may have low endogenous expression of fatty acid transporters (e.g., CD36, FATPs).[14]3. Incorrect LA:BSA Ratio: The ratio may be too low, limiting the availability of linoleic acid for uptake.[7]4. Suboptimal Incubation Time: The labeling duration may be too short for significant incorporation. | 1. Use a Carrier: Prepare a complex of LA-13C1 with fatty acid-free BSA. Ensure the complex is properly formed before adding to the media.[7]2. Enhance Transporter Expression: Consider using cell lines known to have high fatty acid uptake (e.g., differentiated 3T3-L1 adipocytes, HepG2) or genetically engineer your cells to overexpress a transporter like CD36 or FATP4.[14][15]3. Optimize LA:BSA Ratio: Perform a dose-response experiment to find the optimal molar ratio that maximizes uptake without causing significant cytotoxicity.[11][12]4. Time Course Experiment: Harvest cells at multiple time points (e.g., 1, 4, 12, 24 hours) to determine the optimal labeling period. |
| High Cell Death/Toxicity | 1. Lipotoxicity: The concentration of free linoleic acid is too high.[11][12]2. High LA:BSA Ratio: Molar ratios of linoleic acid to albumin greater than 1:1 can be damaging.[12]3. Solvent Toxicity: If using DMSO or ethanol, the final concentration in the media may be too high.[4]4. Oxidative Stress: Unsaturated fatty acids can induce oxidative stress and cell damage.[12] | 1. Lower LA Concentration: Reduce the total concentration of the LA-BSA complex in your media.2. Adjust LA:BSA Ratio: Decrease the molar ratio of LA to BSA to reduce the amount of free fatty acid. A starting ratio of 1:1 to 3:1 is often recommended.[7]3. Minimize Solvent Use: If a solvent is necessary for the initial stock, ensure the final concentration in the culture medium is minimal (typically <0.1%). The preferred method is to avoid organic solvents for final delivery.[4]4. Include Antioxidants: Consider co-treatment with an antioxidant like Vitamin E to mitigate oxidative damage, although this may interfere with some experimental aims. |
| Inconsistent/Variable Results | 1. Precipitation: The LA-BSA complex is not stable in the media, leading to inconsistent concentrations.[2]2. BSA Quality: The purity and fatty acid content of the BSA used can vary between lots.[4]3. Serum in Media: Standard fetal bovine serum (FBS) contains endogenous lipids and albumin, which can alter the effective LA:BSA ratio and introduce unlabeled linoleic acid.[7][16]4. Incomplete Complexation: The protocol for complexing LA with BSA was not followed correctly.[7] | 1. Ensure Proper Solubilization: Confirm that the LA-BSA solution is clear after preparation. Filter-sterilize the complex before adding it to the media.[3]2. Use High-Purity BSA: Use fatty acid-free, high-purity BSA for consistency.[5]3. Control for Serum: Use serum-free media for the experiment or, if serum is required, use dialyzed FBS to remove small molecules and account for its albumin content when calculating ratios.[17]4. Follow Protocol Carefully: Adhere strictly to a validated protocol for preparing the LA-BSA complex, paying attention to temperature and incubation times.[7] |
Visualizing Key Processes
Experimental Workflow: Preparing and Using LA-BSA Complexes
Caption: Workflow for preparing and applying 13C-Linoleic Acid-BSA complexes.
Cellular Fatty Acid Uptake Pathways
Caption: Key protein-mediated pathways for cellular linoleic acid uptake.
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex
This protocol is adapted from methods described for preparing fatty acid solutions for cell culture.[3][7]
Materials:
-
Linoleic acid-13C1
-
High-purity, fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%)
-
Sterile saline solution (0.9% NaCl in water) or PBS
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare Linoleic Acid Stock: Dissolve the LA-13C1 in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). To aid dissolution, you can convert the fatty acid to its sodium salt by adding a molar excess of KOH or NaOH and heating gently.[3]
-
Prepare BSA Solution: In a sterile conical tube, dissolve the fatty acid-free BSA in sterile saline or PBS to a final concentration of 10% (w/v). Warm the solution to 37°C to ensure the BSA is fully dissolved.
-
Complexation: While gently vortexing the 37°C BSA solution, add the LA-13C1 stock solution dropwise to achieve the desired final molar ratio (e.g., 3:1 LA:BSA). The slow addition is crucial to prevent precipitation.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation. The final solution should be clear.
-
Sterilization & Storage: Filter-sterilize the final LA-BSA complex solution through a 0.22 µm filter. The complex can be stored in aliquots at -20°C.
Protocol 2: General Protocol for Cellular Uptake Assay
This protocol provides a general framework for measuring fatty acid uptake.[18][19][20]
Procedure:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate for fluorescent assays) and grow to the desired confluency (typically 80-90%).[15]
-
Serum Starvation (Optional but Recommended): To establish basal conditions and reduce background from serum lipids, aspirate the growth medium and replace it with serum-free medium. Incubate for 1 to 4 hours at 37°C.[19][20]
-
Treatment: Thaw the prepared LA-13C1-BSA complex and dilute it to the final working concentration in pre-warmed (37°C) serum-free medium.
-
Labeling: Aspirate the starvation medium and add the medium containing the LA-13C1-BSA complex to the cells.
-
Incubation: Incubate the cells for the desired labeling period (this should be optimized for your experiment, ranging from minutes to 24 hours) at 37°C in a 5% CO₂ incubator.
-
Washing: To terminate the uptake, rapidly aspirate the labeling medium and wash the cells 2-3 times with ice-cold PBS containing a low concentration of fatty acid-free BSA (e.g., 0.1%) to remove any surface-bound labeled fatty acid.[19]
-
Harvesting and Analysis: Lyse the cells and extract total lipids or metabolites using an appropriate method (e.g., Folch or Bligh-Dyer extraction for lipids; cold methanol-based extraction for metabolomics). Analyze the extracts using mass spectrometry to quantify the incorporation of 13C into linoleic acid and its downstream metabolites.[17]
References
- 1. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Membrane proteins implicated in long-chain fatty acid uptake by mammalian cells: CD36, FATP and FABPm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Linoleic acid cytotoxicity to bovine lens epithelial cells: influence of albumin on linoleic acid uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low concentrations of cis-linoleic acid induce cell damage in epithelial cells from bovine lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Greater Transport Efficiencies of the Membrane Fatty Acid Transporters FAT/CD36 and FATP4 Compared with FABPpm and FATP1 and Differential Effects on Fatty Acid Esterification and Oxidation in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
- 16. Item - The highly unnatural fatty acid profile of cells in culture - University of Wollongong - Figshare [ro.uow.edu.au]
- 17. benchchem.com [benchchem.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
correcting for isotopic dilution in Linoleic acid-13C1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing linoleic acid-13C1 in isotopic dilution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of isotopic dilution in the context of this compound experiments?
A1: Isotopic dilution is a highly accurate method for quantifying substances. In this technique, a known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to a sample.[1] This labeled compound, often referred to as an internal standard or tracer, is chemically identical to the endogenous (unlabeled) linoleic acid.[2] By measuring the ratio of the labeled to unlabeled linoleic acid using mass spectrometry, the initial concentration of the endogenous linoleic acid in the sample can be precisely calculated. This method corrects for sample loss during extraction, derivatization, and analysis, leading to highly accurate and reliable results.[1]
Q2: What is the difference between isotopic enrichment and species abundance?
A2: It is crucial to distinguish between these two terms.
-
Isotopic Enrichment refers to the mole fraction of the specific isotope at a particular labeled position within a molecule, expressed as a percentage.[3] For example, a batch of this compound with 99% isotopic enrichment means that at the labeled carbon position, 99% of the molecules contain a 13C atom.
-
Species Abundance is the percentage of molecules that have a specific isotopic composition.[3] For a molecule with a single label at 99% enrichment, the species abundance of the 13C1 molecule would be 99%, while the abundance of the unlabeled (12C) molecule at that position would be 1%. For molecules with multiple labels, the relationship is more complex and can be calculated using a binomial expansion.[3]
Q3: When should I choose 13C-labeled linoleic acid over a deuterium-labeled standard?
A3: Both 13C- and deuterium-labeled standards are used, but 13C-labeled standards are often scientifically preferred. The primary reason is the closer physicochemical similarity between the 13C-labeled and the native analyte, which minimizes the potential for chromatographic shifts and isotopic effects that can sometimes be observed with deuterated standards.[2] The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can sometimes alter fragmentation patterns in the mass spectrometer or affect metabolic rates in biological systems.[2] However, 13C isotopes are integrated into the carbon backbone and are not prone to exchange, ensuring high isotopic stability.[2]
Q4: What is "isotopic steady state," and is it necessary for my experiment?
A4: Isotopic steady state is a condition where the isotopic enrichment of a metabolite remains constant over time after the introduction of a labeled tracer.[4] This indicates that the rate of appearance of the labeled metabolite is equal to its rate of disappearance. For many metabolic flux analyses, achieving isotopic steady state is a core assumption.[4] To confirm if your experiment has reached this state, you can conduct a preliminary time-course experiment, collecting and analyzing samples at multiple time points after introducing the this compound tracer. The point at which the enrichment of key downstream metabolites plateaus indicates the time required to reach isotopic steady state.[5] If steady state is not achieved, a longer incubation time may be necessary.[5]
Troubleshooting Guides
Issue 1: High variability in quantitative results between replicates.
-
Possible Cause: Inconsistent sample preparation or extraction.
-
Solution: Ensure precise and consistent addition of the this compound internal standard to every sample at the earliest stage possible, preferably before lipid extraction. Use a calibrated pipette and ensure the standard is fully dissolved and homogeneously mixed.
-
-
Possible Cause: Incomplete derivatization to fatty acid methyl esters (FAMEs).
-
Solution: Review your derivatization protocol. Ensure reagents like boron trifluoride (BF3) in methanol (B129727) or acetyl chloride are fresh and anhydrous. Optimize reaction time and temperature to drive the reaction to completion.
-
-
Possible Cause: Instrument variability.
-
Solution: Run quality control (QC) samples throughout your analytical batch to monitor the mass spectrometer's performance. If significant drift is observed, recalibrate the instrument.
-
Issue 2: The measured isotopic enrichment in my samples is unexpectedly low.
-
Possible Cause: Underestimation of the endogenous linoleic acid pool.
-
Solution: The amount of 13C1-linoleic acid tracer added should be appropriate for the expected concentration of the endogenous analyte. For highly abundant analytes, the isotope ratio between the sample's target fatty acid and the spiked labeled fatty acid can be adjusted, sometimes up to 10:1, to reduce the amount of expensive labeled standard used.[1]
-
-
Possible Cause: Dilution from external sources.
-
Solution: Scrutinize all reagents and materials for potential sources of linoleic acid contamination. This includes cell culture media, solvents, and plasticware. Run procedural blanks to identify and quantify any background contamination.
-
-
Possible Cause: The tracer has not reached the metabolic pool of interest.
-
Solution: In dynamic studies, ensure sufficient incubation time for the 13C1-linoleic acid to be taken up by cells and incorporated into the relevant lipid pools. Refer to your time-course experiments to verify the labeling kinetics.
-
Issue 3: Poor chromatographic peak shape or resolution for linoleic acid FAME.
-
Possible Cause: Issues with the GC column.
-
Solution: The column may be overloaded, contaminated, or old. Try injecting a smaller sample volume. Trim the first few centimeters from the inlet side of the column to remove non-volatile residues. If the problem persists, replace the column.
-
-
Possible Cause: Suboptimal GC temperature program.
-
Solution: Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting fatty acid isomers. Ensure the final temperature is high enough to elute all components from the column.
-
-
Possible Cause: Active sites in the GC inlet or liner.
-
Solution: Active sites can cause peak tailing. Deactivate the inlet liner or use a liner with a different deactivation chemistry. Ensure the liner is clean and replaced regularly.
-
Quantitative Data Summary
Table 1: Comparison of Isotopic Tracers for Linoleic Acid Analysis
| Feature | This compound | Linoleic Acid-d5 | Rationale |
| Mass Difference | +1 Da (relative to the most abundant isotopologue) | +5 Da | 13C provides a smaller mass shift, which can be advantageous in high-resolution MS. Deuterium provides a larger shift, moving it further from the natural abundance envelope.[6] |
| Isotopic Stability | Highly stable, integrated into the carbon backbone.[2] | Generally stable, but D atoms can be susceptible to exchange with protons under certain conditions.[2] | 13C is less prone to loss of the isotopic label, preventing underestimation of the analyte.[2] |
| Isotope Effects | Minimal, due to the small relative mass difference between 12C and 13C.[2] | Can lead to slight differences in retention time and fragmentation patterns.[2] | 13C standards co-elute more closely with the native analyte, improving accuracy.[2] |
| Cost | Generally higher | Often more cost-effective | The choice may depend on budget constraints and the required level of analytical rigor. |
Table 2: Example Mass Isotopomer Distribution for a Commercial Standard
This table shows a representative isotopic distribution for a commercial lot of this compound with a stated isotopic enrichment of 99%. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
| Isotopologue | Description | Expected Abundance (%) |
| M+0 | Unlabeled Linoleic Acid (all 12C at labeled position) | ~1.0% |
| M+1 | This compound | ~99.0% |
| M+2 | Contribution from natural abundance of 13C at other positions | Varies based on instrument resolution and measurement |
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Cells or Tissues
This protocol is a standard method for total lipid extraction.
-
Homogenization: Homogenize the cell pellet or tissue sample in a suitable volume of ice-cold phosphate-buffered saline (PBS).
-
Spiking Internal Standard: Add a precise, known amount of this compound solution (in a solvent like ethanol) to the homogenate. Vortex thoroughly for 30 seconds.
-
Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the sample. A common ratio is 2 mL of solvent mixture per 0.4 mL of aqueous sample.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then incubate on ice for 30 minutes to ensure complete lipid extraction.[7]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or pure water) to induce phase separation. Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.[7]
-
Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[7]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol converts fatty acids into their more volatile methyl esters for GC-MS analysis.[8]
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of toluene.
-
Methylation: Add 2 mL of 1% sulfuric acid in methanol or 14% (w/v) boron trifluoride in methanol.[7]
-
Incubation: Cap the tube tightly and heat at 80-100°C for 1 hour.[7][8]
-
Extraction of FAMEs: Allow the tube to cool to room temperature. Add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.[7][8]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[7]
Visualizations
Caption: Workflow for isotopic dilution analysis of linoleic acid.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. benchchem.com [benchchem.com]
- 3. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 13C-Labeled Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS analysis of 13C-labeled lipids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 13C-labeled lipids?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components within a sample apart from the analyte of interest. For biological samples, this includes a complex mixture of proteins, salts, phospholipids (B1166683), and other endogenous metabolites. Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte (your 13C-labeled lipid) in the mass spectrometer's ion source. This interference can either decrease the signal intensity (ion suppression) or increase it (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1] Phospholipids are particularly notorious for causing ion suppression in the analysis of plasma and serum samples.
Q2: Why are 13C-labeled internal standards considered the gold standard for compensating for matrix effects?
A2: Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the most effective tools for correcting matrix effects.[2] 13C-labeled standards are particularly advantageous because their physicochemical properties are nearly identical to their unlabeled counterparts. This ensures they co-elute during chromatographic separation.[2][3] Because the 13C-labeled internal standard and the native analyte elute at the same time, they experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be accurately compensated for, leading to reliable quantification.[3]
Q3: What are the primary strategies for mitigating matrix effects in lipid analysis?
A3: There are two main approaches to combatting matrix effects:
-
Minimizing the Effect: This involves reducing the amount of interfering matrix components that reach the mass spectrometer. This is primarily achieved through effective sample preparation and optimized chromatographic separation.
-
Compensating for the Effect: This strategy uses an internal standard that is affected by the matrix in the same way as the analyte, thus allowing for a corrective calculation. The use of 13C-labeled internal standards is the prime example of this approach.[2] Other methods include matrix-matched calibration and the standard addition method.
Q4: Which sample preparation technique is most effective at reducing matrix effects for lipid analysis?
A4: The choice of sample preparation technique significantly impacts the cleanliness of the sample extract and the extent of matrix effects. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method but is generally the least effective at removing matrix components, often resulting in significant ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and can be optimized to remove a significant portion of interfering substances.
-
Solid-Phase Extraction (SPE): SPE is typically the most effective method for removing matrix components, especially phospholipids, leading to the cleanest extracts and the least matrix effects.[4] Specialized SPE plates designed for phospholipid removal can be particularly effective.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution & Action Steps |
| Poor reproducibility and high variability in peak areas between replicate injections of the same sample. | Inconsistent Matrix Effects: The composition of the matrix can vary slightly even in aliquots of the same sample, leading to variable ion suppression or enhancement. | 1. Quantify the Matrix Effect: Use the post-extraction spike method to determine the extent of ion suppression or enhancement. A significant and variable matrix effect confirms this is the likely issue.2. Improve Sample Preparation: Switch to a more robust sample preparation method. If you are using PPT, consider moving to LLE or, ideally, SPE.3. Utilize a 13C-Labeled Internal Standard: If not already in use, incorporating a 13C-labeled analog of your lipid of interest is the most effective way to compensate for this variability. |
| Low signal intensity and poor sensitivity for the 13C-labeled lipid. | Significant Ion Suppression: Co-eluting matrix components, particularly phospholipids, are likely suppressing the ionization of your analyte. | 1. Assess Ion Suppression: Use the post-column infusion technique to identify the retention time regions where ion suppression is occurring. Adjust your chromatography to move your analyte's elution time away from these regions.2. Enhance Sample Cleanup: Employ phospholipid removal strategies, such as specialized SPE cartridges or plates.3. Optimize MS Source Conditions: Adjust parameters like gas flows and temperatures to improve ionization efficiency. |
| Inaccurate quantification and poor recovery. | Inadequate Compensation by Internal Standard or Inefficient Extraction: The internal standard may not be perfectly co-eluting, or the extraction method may not be efficient for your lipid of interest. | 1. Verify Co-elution: Ensure that your 13C-labeled internal standard has the exact same retention time as your analyte. Deuterated standards can sometimes show a slight shift.2. Optimize Extraction Protocol: Experiment with different solvents for LLE or different sorbents and elution solvents for SPE to maximize the recovery of your target lipid.3. Consider Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that has been processed with the same sample preparation method to account for consistent matrix effects. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical effectiveness of different sample preparation techniques in removing phospholipids and reducing matrix effects. Note that the exact values can vary depending on the specific lipid, matrix, and analytical conditions.
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Typical Analyte Response Improvement (Compared to PPT) | Reproducibility (%RSD) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | Baseline | High (>10%) | Fast, simple, inexpensive. | High level of residual matrix components, significant ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | Moderate | 2-5 fold | Moderate (7-11%)[6] | Good for a wide range of lipids, cost-effective. | Can be labor-intensive, may have lower recovery for very polar or non-polar lipids. |
| Solid-Phase Extraction (SPE) | High | 5-15 fold | Good (around 6%)[6] | Provides the cleanest extracts, highly effective at removing phospholipids, amenable to automation.[4][7] | Requires method development, can be more expensive. |
| Phospholipid Removal Plates (e.g., HybridSPE) | Very High (>95%)[5] | >10 fold | Excellent (<5%) | Highly specific for phospholipid removal, leading to significant reduction in ion suppression. | Higher cost, may not remove other matrix components. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This method quantifies the extent of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
Stock solution of your 13C-labeled lipid analyte
-
Stock solution of your internal standard (if applicable)
-
Mobile phase or a solvent mixture mimicking the initial mobile phase composition
Procedure:
-
Prepare Solution A (Neat Solution): In a clean vial, prepare a solution of your 13C-labeled lipid (and internal standard) in the mobile phase at a concentration representative of your samples.
-
Prepare Solution B (Post-Spiked Matrix): Take a volume of the blank biological matrix and process it using your established sample preparation protocol. After the final extraction step, spike the clean extract with the same amount of 13C-labeled lipid (and internal standard) as in Solution A.
-
LC-MS Analysis: Inject and analyze both Solution A and Solution B multiple times (n≥3) using your LC-MS method.
-
Calculation of Matrix Factor (MF): Matrix Factor (MF) = (Peak Area of Analyte in Solution B) / (Peak Area of Analyte in Solution A)
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effects using the Post-Column Infusion Method
This method identifies retention time regions where matrix effects occur.
Materials:
-
Syringe pump
-
Tee-piece for post-column connection
-
Solution of your 13C-labeled lipid in mobile phase
-
Blank biological matrix
Procedure:
-
System Setup: Connect the syringe pump to the LC flow path after the analytical column but before the mass spectrometer ion source using a tee-piece.
-
Analyte Infusion: Continuously infuse the solution of your 13C-labeled lipid at a constant flow rate (e.g., 5-10 µL/min). This will create a stable baseline signal for your analyte.
-
Blank Matrix Injection: While the analyte is being infused, inject an extracted blank matrix sample onto the LC column and run your chromatographic method.
-
Data Analysis: Monitor the signal of your 13C-labeled lipid.
-
A dip in the baseline indicates a region of ion suppression .
-
A peak or rise in the baseline indicates a region of ion enhancement .
-
Protocol 3: General Solid-Phase Extraction (SPE) for Lipid Extraction from Plasma
This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects.
Materials:
-
C18 SPE cartridge
-
Water
-
Elution solvent (e.g., 2:1 chloroform:methanol)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. You can add a second wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove more interferences without eluting the lipids.
-
Elution: Elute the lipids from the cartridge with 1-2 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in your initial mobile phase for LC-MS analysis.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of 13C-labeled lipids.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Minimizing Background Noise in 13C Enrichment Measurements
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and ensure high-quality data in your 13C enrichment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in 13C enrichment measurements?
A1: Background noise in 13C enrichment studies can be broadly categorized by the analytical technique used:
-
For Mass Spectrometry (MS): The main sources are chemical, electronic, and environmental noise.[1][2]
-
Chemical Noise: This is often the most significant contributor and arises from unwanted ions.[1][3] Common sources include impurities in solvents, plasticizers (e.g., phthalates) leaching from labware, polymers like polyethylene (B3416737) glycol (PEG), and contaminants from the sample matrix itself.[1][3]
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components.[1]
-
Environmental Noise: This can originate from volatile organic compounds in the lab air, dust particles, or cleaning products.[1]
-
-
For Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent and NMR Tube Contamination: Deuterated solvents can contain impurities, and NMR tubes may not be perfectly clean.[4]
-
Low Signal-to-Noise Ratio (S/N): This is a frequent challenge due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C isotope.[4]
-
Biological Matrix Effects: Large biomolecules in the sample can contribute to broad background signals.[4]
-
Q2: How can I differentiate a true 13C-labeled peak from background noise, especially at low enrichment levels?
A2: Distinguishing a true signal from noise is critical. Key strategies include:
-
Isotopic Pattern Analysis (MS): Genuine 13C-labeled compounds will display a predictable isotopic distribution.[1][3] Deviations from the expected pattern of M+1, M+2, and subsequent isotopologue peaks often indicate interference.[1][3]
-
Blank Analysis: Running a blank sample (the sample matrix without the 13C-labeled analyte) through the entire experimental workflow is crucial.[1][2] This helps identify consistently present background ions that can be subtracted from your sample data.[1][2]
-
High-Resolution Mass Spectrometry: Instruments like Orbitrap or FT-ICR-MS are vital for resolving 13C isotopologues from interfering ions with very similar mass-to-charge ratios.[3]
-
Data Analysis Software: Specialized software can deconvolve complex spectra, recognize characteristic isotopic patterns, and perform background subtraction to help isolate the true signal.[1][3]
Q3: Can the natural abundance of 13C interfere with my analysis?
A3: Yes, the natural abundance of 13C (approximately 1.1%) can significantly impact the interpretation of mass spectral data, especially at low enrichment levels.[3] It is crucial to correct for the contribution of naturally occurring isotopes to distinguish between experimentally introduced isotopes and those naturally present.[3] Failure to do so will lead to an overestimation of 13C enrichment.[5][6]
Q4: How does sample preparation affect background noise?
A4: Proper sample preparation is critical for minimizing background noise.[7] Key considerations include:
-
Purity of Materials: Use fresh, high-purity, LC-MS grade solvents and reagents.[2][8]
-
Labware: Use glass or polypropylene (B1209903) labware to avoid contamination from plasticizers like phthalates.[1][2]
-
Cleanliness: Ensure all glassware is thoroughly cleaned.[8] Always wear gloves and a lab coat to prevent keratin (B1170402) contamination.[1]
-
Sample Concentration (NMR): For NMR, increasing the sample concentration is a primary way to improve the signal-to-noise ratio.[4][9] For mass-limited samples, using small volume NMR tubes can help.[4]
-
Removal of Particulates (NMR): Solid particles in an NMR sample will distort the magnetic field homogeneity, leading to broad lines. All samples should be filtered into the NMR tube.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Mass Spectrometry Issues
Issue 1: High background noise across the entire mass spectrum.
-
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated.[3]
-
Possible Causes & Solutions:
| Possible Cause | Solution | Expected Outcome |
| Contaminated Solvents/Mobile Phase | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1][3] | A noticeable reduction in the baseline noise.[1] |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1][2] | A cleaner baseline in subsequent blank runs.[1][2] |
| Leaking System | Check all fittings and connections for leaks. | Elimination of air leaks, which can introduce contaminants.[1] |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's guidelines.[1] | Improved signal intensity and a reduction in background ions.[1] |
| Gas Supply Impurities | Ensure high-purity nitrogen gas is used and consider in-line filters.[2] | A decrease in background noise and an increase in signal-to-noise ratios.[2] |
Issue 2: Consistent interfering peaks in multiple runs, including blanks.
-
Symptoms: You observe the same interfering peaks in multiple runs, even in blank injections.[3]
-
Possible Causes & Solutions:
| Possible Cause | Solution | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.[1][2] | Disappearance or significant reduction of phthalate-related peaks (e.g., m/z 149).[2] |
| Polymer Contamination (e.g., PEG) | Identify and remove the source of the polymer (e.g., certain detergents, lubricants).[1][2] | Removal of the characteristic repeating polymer ion series.[1][2] |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples.[1] | Elimination of peaks corresponding to previously analyzed samples.[1] |
NMR Spectroscopy Issues
Issue 3: Low signal-to-noise ratio in my 13C spectrum.
-
Symptoms: Difficulty in distinguishing real peaks from the baseline noise.
-
Possible Causes & Solutions:
| Possible Cause | Solution | Expected Outcome |
| Insufficient Sample Concentration | Increase the sample concentration or reduce the solvent volume. For mass-limited samples, use small volume NMR tubes.[4] | Significant improvement in signal-to-noise ratio.[4] |
| Suboptimal Acquisition Parameters | Optimize parameters like relaxation delay (D1), acquisition time (AQ), and the number of scans (NS).[4] | Enhanced signal intensity.[4] |
| Inadequate Hardware | Use a 13C-optimized cryogenic or high-temperature superconducting (HTS) probe if available.[4] | Significantly higher sensitivity, reducing experiment time.[4] |
| Quaternary Carbons Not Visible | Increase the relaxation delay (D1) or add a paramagnetic relaxation agent.[4] | Detection of weak quaternary carbon signals.[4] |
Experimental Protocols
Protocol 1: LC System Flushing for Contaminant Removal
This protocol is designed to remove a broad range of contaminants from your LC system.[1]
-
Disconnect the Column: Remove the analytical column from the system to prevent damage.
-
Solvent Preparation: Prepare fresh, high-purity, LC-MS grade solvents: Isopropanol, Acetonitrile, Methanol, and Water.
-
Sequential Flushing:
-
Place all solvent lines in Isopropanol and flush the system for 20-30 minutes.
-
Repeat the flush with Acetonitrile for 20-30 minutes.
-
Repeat the flush with Methanol for 20-30 minutes.
-
Finally, flush the system with Water for 20-30 minutes.
-
-
Mobile Phase Equilibration: Flush the system with your initial mobile phase conditions until the baseline is stable.
-
Re-install Column: Re-install the column and equilibrate the entire system before running samples.
Protocol 2: Optimized 1D 13C NMR Acquisition
This protocol is designed to balance sensitivity and maximize signal intensity.[4]
-
Sample Preparation: Prepare a concentrated sample in a high-quality, clean NMR tube. Ensure the sample is completely dissolved and filtered to remove particulates.[9][10]
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard 1D 13C pulse sequence with proton decoupling.
-
Number of Scans (NS): Start with a baseline of 128 scans and increase as needed to improve the signal-to-noise ratio.[4]
-
Relaxation Delay (D1): Due to the long T1 relaxation values for 13C nuclei, use an appropriate relaxation delay (e.g., 2-5 seconds) to avoid signal saturation. For detecting quaternary carbons, a longer delay (e.g., 10 seconds or more) may be necessary.[4]
-
Acquisition Time (AQ): Use a sufficient acquisition time to ensure good digital resolution.
-
-
Processing:
-
Fourier Transformation: Apply a line broadening (LB) of 1.0 Hz during Fourier transformation to help reduce noise while maintaining reasonable peak sharpness.[4]
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: General experimental workflow for 13C enrichment analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Refining Sample Extraction for 13C-Labeled Fatty Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for the extraction of 13C-labeled fatty acids to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in 13C fatty acid analysis, and how can they be minimized?
A1: Contamination is a critical issue that can lead to the underestimation of 13C incorporation. Key sources include:
-
Labware: Plasticware such as pipette tips and syringe filters can leach common fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).[1][2] It is highly recommended to use glass or stainless-steel alternatives whenever possible.[1]
-
Solvents: Organic solvents used for extraction may contain trace amounts of fatty acid contaminants. Using high-purity, GC-grade or equivalent solvents is essential.[1]
-
Derivatization Reagents: Reagents used to create fatty acid methyl esters (FAMEs) for GC-MS analysis can be a source of contamination if not of high purity.[1]
-
Sample Handling: Cross-contamination between samples can occur during homogenization and extraction.[1] Proper cleaning of all equipment between samples is crucial.
Q2: How should I clean glassware to prevent lipid contamination?
A2: A rigorous cleaning protocol is essential. A recommended procedure includes:
-
Initial Wash: Wash with a detergent solution to remove heavy deposits.[1]
-
Solvent Rinse: Rinse thoroughly with tap water, followed by reagent-grade water.[1]
-
Acid Bath: Soak glassware in an acid bath (e.g., 20% nitric acid) for at least four hours to remove organic residues and trace metals.[1]
-
Final Rinse: Rinse again with reagent-grade water and then with a high-purity organic solvent like methanol (B129727) or ethanol.[1]
-
Drying: Dry the glassware in an oven at a high temperature (e.g., 450°C for at least two hours) to combust any remaining organic material.[1]
Q3: Which stable isotope is better for fatty acid tracing, 13C or Deuterium (B1214612) (2H)?
A3: 13C-labeled tracers are often preferred over deuterium for two main reasons. First, deuterium exchange can occur in protic solutions (e.g., during storage), which can reduce the degree of labeling. Second, deuterium labels on fatty acids may be lost during metabolic processes like fatty acid desaturation.[3]
Q4: How do I correct for the natural abundance of 13C in my samples?
A4: All carbon-containing molecules have a natural abundance of 13C (approximately 1.1%).[3] This background must be subtracted from the measured signal to determine the true enrichment from the tracer. This is typically done using specialized software or mathematical models that correct the entire isotopic envelope of a lipid.[4] Running unlabeled control samples is crucial to establish the baseline natural abundance.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the extraction and analysis of 13C-labeled fatty acids.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Detection of 13C Enrichment | Inefficient Extraction: The chosen solvent system may not be optimal for the lipid classes of interest or the sample matrix. | Review the literature for methods validated for your specific sample type (e.g., plasma, tissue). Chloroform-based methods generally show high efficiency.[5][6] Consider performing a comparative extraction with different methods (see Table 1). |
| Sample Degradation: Improper sample storage or handling can lead to the breakdown of labeled fatty acids. | Samples should be stored at -80°C and processed on ice to minimize enzymatic activity.[1] | |
| Low Tracer Incorporation: The incubation time or tracer concentration may be insufficient for detectable incorporation into the target lipid pools. | Optimize labeling conditions by performing a time-course and dose-response experiment. | |
| High Variability Between Replicates | Inconsistent Homogenization: Incomplete or inconsistent homogenization of tissue samples leads to variable extraction efficiency. | Ensure tissue is completely homogenized. For tough tissues, consider using a bead beater.[7] |
| Phase Separation Issues: Incomplete phase separation can lead to carryover of aqueous components or loss of the lipid layer. | Increase centrifugation time or force to ensure a clean separation of the organic and aqueous phases.[7][8] Be precise when collecting the lipid-containing layer, avoiding the protein interface.[7] | |
| Analytical Instrument Variability: Fluctuations in the mass spectrometer's performance can introduce variability. | Use 13C-labeled internal standards added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.[1][4] | |
| Unexpected Peaks in Chromatogram | Solvent Contamination: Solvents may contain impurities that appear as peaks. | Use high-purity, GC-grade solvents and run a solvent blank with every batch of samples to identify contaminant peaks.[1] |
| Leaching from Plasticware: Phthalates and other plasticizers can leach from tubes and tips. | Whenever possible, use glass tubes and pipettes. If plastics must be used, ensure they are certified contaminant-free.[1][2] | |
| Contaminated Derivatization Reagent: The reagent used for creating FAMEs may be contaminated. | Use high-purity derivatization reagents and run a reagent blank to check for contamination.[1] |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low 13C enrichment.
Quantitative Data Summary
Table 1: Comparison of Lipid Extraction Method Efficiency from Plasma
The choice of extraction method can significantly impact the recovery of different lipid classes. This table summarizes the relative extraction efficiency of three common methods for various lipid classes from human plasma.
| Lipid Class | Folch (Chloroform:Methanol) | Matyash (MTBE:Methanol) | Alshehry (1-Butanol:Methanol) |
| Cholesterol Esters (CE) | High | High | High |
| Triacylglycerols (TG) | High | High | High |
| Diacylglycerols (DG) | High | High | High |
| Phosphatidylcholines (PC) | High | High | High |
| Sphingomyelins (SM) | Medium | High | High |
| Lysophosphatidylcholines (LPC) | Medium | Medium | High |
| Phosphatidylinositols (PI) | Low | Medium | High |
| Data synthesized from comparative studies. "High" indicates effective extraction, while "Medium" and "Low" indicate progressively lower efficiency. The Alshehry method shows improved recovery for more polar lipids like LPC and PI.[9] |
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Lipid Extraction from Tissues
This protocol is suitable for extracting total lipids from small tissue samples (10-50 mg).[7][8]
Materials:
-
Homogenizer (e.g., bead beater)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (B151607), Methanol (HPLC grade)
-
13C-labeled internal standards
-
Milli-Q water
Procedure:
-
Weigh 10-50 mg of frozen tissue and place it in a glass tube with homogenization beads.
-
Add 300 µL of a pre-chilled 1:2 (v/v) Chloroform:Methanol mixture containing appropriate 13C-labeled internal standards.[7]
-
Homogenize the tissue thoroughly on ice until no visible fragments remain.
-
Phase Separation:
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass syringe or pipette, avoiding the protein interface, and transfer it to a new clean glass tube.[7][8]
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol (B130326) for LC-MS).[7]
Protocol 2: MTBE-Based Lipid Extraction from Plasma
This protocol is highly effective for extracting lipids from small volumes of plasma (e.g., 50 µL).[7]
Materials:
-
1.5 mL microcentrifuge tubes
-
Methanol, Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
13C-labeled internal standards
-
Milli-Q water
Procedure:
-
Pipette 50 µL of 13C-labeled plasma into a 1.5 mL microcentrifuge tube.
-
Add 250 µL of pre-chilled methanol containing the 13C-labeled internal standards and vortex for 10 seconds.[7]
-
Lipid Extraction:
-
Add 750 µL of pre-chilled MTBE.
-
Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 30 minutes.[7]
-
-
Phase Separation:
-
Lipid Collection: An upper organic phase (containing lipids) and a lower aqueous phase will be visible. Carefully collect the upper organic phase and transfer it to a new tube.[7]
-
Solvent Evaporation & Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol converts extracted fatty acids into their more volatile methyl esters for gas chromatography analysis.
Materials:
-
Hexane (B92381), Methanolic HCl (3N) or BF3-Methanol (14%)
-
Saturated sodium chloride solution
-
Glass vials with Teflon-lined caps
Procedure:
-
Place the dried lipid extract in a glass vial.
-
Add 1 mL of 3N methanolic HCl or 14% BF3-Methanol.
-
Cap the vial tightly and heat at 100°C for 30 minutes in a heating block.[8]
-
Extraction:
-
Phase Separation and Collection: Centrifuge at 1,000 x g for 5 minutes. Carefully collect the upper hexane layer, which contains the FAMEs.[8]
-
Final Preparation: Evaporate the hexane under a stream of nitrogen and resuspend the FAMEs in a suitable volume of hexane for GC-MS analysis.[8]
Visualizations
General Experimental Workflow
Caption: Overview of the 13C-labeled fatty acid extraction workflow.
Signaling Pathway Example: Fatty Acid Incorporation
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Addressing Poor Chromatographic Separation of 13C Isotopologues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor chromatographic separation of 13C isotopologues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor separation or co-elution of my 13C-labeled isotopologues?
A1: Poor separation of 13C isotopologues, which differ only in their isotopic composition, is a common challenge.[1] Co-elution can lead to inaccurate measurements of mass isotopologue distributions (MIDs) and result in erroneous flux calculations.[2] The primary reasons for poor separation include:
-
Suboptimal Mobile Phase Composition: The solvent type, solvent strength, pH, and buffer concentration of the mobile phase significantly influence separation.[3]
-
Inadequate Chromatographic Gradient: A gradient that is too steep may not provide enough time for the subtle differences between isotopologues to result in separation.[2]
-
Unsuitable Stationary Phase: The column chemistry may not have the necessary selectivity to differentiate between the isotopologues.[2][4]
-
Incorrect Flow Rate: A high flow rate can decrease the interaction time between the analytes and the stationary phase, leading to reduced resolution.[2]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby influencing retention time and selectivity.[5][6]
Q2: How can I confirm that my peaks are co-eluting and not just broad?
A2: Visual inspection of the chromatogram is often not sufficient. To definitively identify co-elution, you should rely on mass spectral data. Extract the ion chromatograms for the different isotopologues (e.g., M+0, M+1, M+2). If the ratio of these extracted ions changes across the chromatographic peak, it confirms a co-elution problem. For high-resolution mass spectrometers, you can often distinguish and resolve isobaric compounds based on their exact mass.[7]
Q3: What is the first parameter I should adjust to improve the separation of 13C isotopologues?
A3: The most effective initial parameter to adjust is the mobile phase gradient. Making the gradient shallower increases the separation time between peaks, often improving resolution. This is a crucial first step before considering more complex changes like column chemistry.
Q4: Can changing the column temperature improve the separation of isotopologues?
A4: Yes, adjusting the column temperature can be a powerful tool. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to narrower peaks and faster diffusion of analytes.[6] This can also alter the selectivity of the separation, as the interactions between the analytes and the stationary phase are temperature-dependent.[5][6] However, excessively high temperatures can sometimes decrease separation efficiency, so optimization is key.[6] It is important to maintain a stable temperature throughout the run to ensure reproducibility.[6]
Q5: When should I consider changing my HPLC column?
A5: If you have thoroughly optimized your mobile phase gradient, flow rate, and temperature without achieving adequate separation, you should then consider a column with different chemistry. For instance, if you are using a standard C18 column, switching to a phenyl-hexyl or an embedded polar group (AQ) C18 column can offer different retention mechanisms and selectivity. For gas chromatography (GC), stationary phases like cavitand-impregnated ionic liquids have shown effectiveness in separating various isotopic compounds.[8]
Troubleshooting Guides
Systematic Approach to Resolving Co-elution
This guide provides a step-by-step workflow for troubleshooting and resolving the co-elution of 13C isotopologues in liquid chromatography-mass spectrometry (LC-MS) analysis.
Caption: A workflow for troubleshooting poor separation.
Relationship Between Chromatographic Parameters and Separation Quality
Understanding how different parameters interact is key to effective method development.
Caption: Key parameters influencing chromatographic resolution.
Experimental Protocols
Protocol 1: Mobile Phase Gradient Optimization
This protocol details the steps to optimize the mobile phase gradient for improved separation of 13C isotopologues.
Objective: To achieve baseline separation of co-eluting isotopologues by modifying the gradient elution profile.
Materials:
-
HPLC or UHPLC system with a binary pump
-
Appropriate column (e.g., C18, Phenyl-Hexyl)
-
Mobile Phase A: 0.1% Formic Acid in Water (or other appropriate aqueous phase)
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid (or other appropriate organic phase)
-
Sample containing the 13C-labeled compounds of interest
Methodology:
-
Establish a Baseline: Run your existing method and record the retention times and resolution of the target isotopologues.
-
Initial Gradient Modification (Shallower Gradient):
-
Identify the elution window where your isotopologues appear.
-
Decrease the rate of change of the organic phase (Mobile Phase B) during this window. For example, if your original gradient was from 10% to 50% B in 5 minutes (a rate of 8%/min), try reducing this to 10% to 30% B in 5 minutes (a rate of 4%/min) or extending the time to 10 minutes (a rate of 4%/min).
-
Inject the sample and analyze the chromatogram. Compare the resolution to the baseline.
-
-
Iterative Refinement:
-
If separation improves but is not yet optimal, continue to make the gradient even shallower within the critical elution window.
-
Consider adding an isocratic hold at a specific mobile phase composition just before the elution of the target compounds to allow for better equilibration.
-
-
Data Analysis:
-
For each condition, calculate the resolution (Rs) between the critical isotopologue pairs.
-
Extract ion chromatograms to confirm peak purity and accurate integration.[2]
-
Select the gradient profile that provides the best resolution without an excessive increase in run time.
-
Protocol 2: Column Temperature Optimization
Objective: To evaluate the effect of column temperature on the separation of 13C isotopologues and identify an optimal temperature for analysis.
Methodology:
-
Set Initial Temperature: Start with a standard temperature, for example, 30°C or 40°C.[9]
-
Temperature Increments:
-
Run your sample using your optimized gradient method.
-
Increase the column temperature in increments of 5°C or 10°C (e.g., 40°C, 50°C, 60°C).
-
Allow the system to fully equilibrate at each new temperature before injecting the sample.
-
-
Data Acquisition:
-
At each temperature, record the chromatogram, paying close attention to retention times, peak shape, and the resolution between isotopologues.
-
-
Analysis and Selection:
-
Higher temperatures often lead to shorter retention times and sharper peaks.[5]
-
Evaluate the selectivity and resolution at each temperature. Sometimes, an increase in temperature can change the elution order of compounds.
-
Choose the temperature that offers the best balance of resolution, peak shape, and analysis time. Ensure the chosen temperature is well within the stability limits of both your analytes and the column.
-
Quantitative Data Summary
The following tables illustrate the potential impact of methodological changes on chromatographic separation. The data is representative and serves to demonstrate the principles of optimization.
Table 1: Effect of Mobile Phase Gradient on Isotopologue Resolution
| Gradient Slope (%B/min) | Retention Time (M+0) | Retention Time (M+6) | Resolution (Rs) |
| 10.0 | 8.21 min | 8.21 min | 0.00 |
| 5.0 | 10.54 min | 10.60 min | 0.85 |
| 2.5 | 14.12 min | 14.25 min | 1.55 |
| 1.0 | 18.30 min | 18.51 min | 1.98 |
Table 2: Effect of Column Temperature on Retention and Resolution
| Temperature (°C) | Retention Time (M+0) | Peak Width (M+0) | Resolution (Rs) |
| 30 | 15.4 min | 0.25 min | 1.20 |
| 40 | 14.1 min | 0.21 min | 1.55 |
| 50 | 12.9 min | 0.18 min | 1.62 |
| 60 | 11.5 min | 0.17 min | 1.58 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating High Biological Variability in Tracer Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to high biological variability in your tracer studies.
Troubleshooting Guides
High biological variability can obscure meaningful results in tracer studies. This section provides solutions to common issues encountered during experimentation.
Issue: High variability between biological replicates.
High variability between biological replicates can arise from inconsistent sample handling, processing, or inherent biological differences.
-
Possible Cause: Inconsistent sample handling and processing.
-
Solution: Employ internal standards, such as stable isotope-labeled versions of the target analytes.[1] These standards are added at the beginning of the workflow and experience the same variations as the endogenous metabolites during extraction, derivatization, and analysis, allowing for normalization.[1]
-
Possible Cause: Uncontrolled environmental or genetic factors.
-
Solution: Implement a robust experimental design. Strategies like randomization, blocking, and the use of factorial designs can help minimize the impact of extraneous variables.[2][3] Randomly assigning treatments to experimental units helps to average out the effects of uncontrolled factors.[2][3] Blocking involves grouping experimental units into homogeneous blocks to control for variability between them.[2][3]
-
Possible Cause: Natural biological variation within the study population.
-
Solution: Increase the sample size to adequately capture the population's variation.[4] A power analysis can help determine the appropriate sample size needed to detect treatment effects amidst the biological noise.[4]
Issue: Inconsistent or low isotopic enrichment.
Low or inconsistent isotopic enrichment can be caused by contamination or issues with the tracer itself.
-
Possible Cause: Contamination from labware, consumables, or biological media.
-
Solution: Use high-purity, LC-MS grade solvents and certified contaminant-free labware.[5] When using fetal bovine serum (FBS) in cell culture, consider using dialyzed FBS to remove unlabeled metabolites that can dilute the tracer.[5] Run blank samples to identify and quantify potential contamination.[5]
-
Possible Cause: Impurity of the isotopic tracer.
-
Solution: Correct for tracer impurity during data analysis.[6][7][8] Software tools are available to correct for both natural isotope abundance and impurities in the tracer substrate.[6][7][8]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of biological variability in tracer studies.
Q1: How can I minimize biological variability from the outset of my experiment?
A well-thought-out experimental design is crucial for minimizing biological variability.[2] Consider the following principles:
-
Replication: Repeating the experiment with multiple biological replicates is essential to estimate variability.[2][3]
-
Randomization: Randomly assign experimental units to treatment groups to minimize the effects of confounding variables.[2][3]
-
Blocking: Group experimental units into blocks with similar characteristics to reduce known sources of variation.[2][3]
-
Factorial Designs: Investigate multiple factors simultaneously to understand their interactions and reduce the overall number of experiments needed.[2][9]
Q2: What are the best normalization strategies for cell-based tracer experiments?
The choice of normalization method depends on the specific experiment. Common methods include:
-
Cell Number: Direct counting of cells.
-
Total Protein: Quantification of total protein content.
-
DNA Content: Measurement of total DNA. The best method depends on which of these metrics is least affected by your experimental treatment.[1] It is advisable to test multiple normalization strategies during assay development.
Q3: What statistical approaches can be used to handle high variability in my data?
Several statistical methods can help analyze data with high biological variability:
-
Variance Component Analysis: This method can be used to estimate the contribution of different sources of variation (e.g., analyst-to-analyst, day-to-day) to the total variability.[10]
-
Bayesian Kinetic Modeling: This approach can enhance parameter estimation and hypothesis testing in non-steady-state kinetic models by incorporating prior knowledge and borrowing information across metabolites to stabilize variance estimates.[11][12]
-
Machine Learning: Algorithms like convolutional or recursive neural networks can be used for kinetic modeling applications, potentially improving the prediction of kinetic parameters and model selection.[13]
Q4: How do I correct for natural isotope abundance in my tracer data?
Mass spectrometric measurements in stable isotope labeling experiments need to be corrected for the presence of naturally occurring stable isotopes.[6][7][8] Omitting this correction can lead to distorted data and misinterpretation.[6][8] Several software tools, such as IsoCorrectoR, are available to perform this correction for MS and MS/MS data.[6]
Experimental Protocols
Protocol: Normalization using Stable Isotope-Labeled Internal Standards
-
Selection of Internal Standard: Choose a stable isotope-labeled analog of the analyte of interest.
-
Standard Spiking: Add a known amount of the internal standard to each sample at the very beginning of the sample preparation workflow.[1] The concentration should be comparable to the expected endogenous analyte concentration.[9]
-
Sample Preparation: Proceed with your standard metabolite extraction protocol. The internal standard will undergo the same processing as the endogenous metabolite.[1]
-
LC-MS Analysis: Analyze the samples using an LC-MS method that monitors the specific mass-to-charge ratio (m/z) for both the endogenous (light) and the isotope-labeled (heavy) internal standard.[9]
-
Data Processing: Integrate the peak areas for both the endogenous metabolite and the internal standard in each sample.
-
Normalization: Calculate the response ratio (endogenous metabolite peak area / internal standard peak area) for each sample. This ratio corrects for variations in sample handling and instrument response.
Data Presentation
Table 1: Impact of Normalization on Data Variability
| Normalization Method | Coefficient of Variation (CV) - Unnormalized | Coefficient of Variation (CV) - Normalized |
| Cell Number | 25% | 15% |
| Total Protein | 30% | 12% |
| Internal Standard | 28% | 8% |
This table presents hypothetical data to illustrate the potential reduction in variability with different normalization techniques.
Visualizations
Caption: Workflow for a stable isotope tracing experiment incorporating an internal standard for normalization.
Caption: A decision tree for troubleshooting high biological variability in tracer studies.
References
- 1. benchchem.com [benchchem.com]
- 2. uab.edu [uab.edu]
- 3. uab.edu [uab.edu]
- 4. Development of the Biological Variation In Experimental Design And Analysis (BioVEDA) assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using design of experiments to guide genetic optimization of engineered metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Bayesian kinetic modeling for tracer-based metabolomic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Machine learning methods for tracer kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Precision of ¹³C Enrichment Quantification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the precision of ¹³C enrichment quantification in metabolomics and proteomics experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ¹³C enrichment analysis.
Q1: What are the primary analytical techniques for quantifying ¹³C enrichment, and what are their key differences?
A1: The two primary analytical techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Mass Spectrometry (MS): This is the most common technique due to its high sensitivity and ability to analyze complex mixtures.[1][2] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used. High-resolution instruments like Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) are particularly powerful for resolving isotopologues.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional distribution of ¹³C atoms within a molecule (isotopomer analysis), which is a significant advantage for metabolic flux analysis.[1][3][4] However, NMR is generally less sensitive than MS.[1]
Q2: Why is it crucial to correct for the natural abundance of ¹³C?
A2: All carbon-containing molecules have a natural background of approximately 1.1% ¹³C.[5][6] When a ¹³C-labeled tracer is introduced, the mass spectrometer detects both the ¹³C incorporated from the tracer and the naturally occurring ¹³C.[1] To accurately quantify the enrichment from your experiment, you must mathematically subtract the contribution of natural isotopes from the measured mass isotopologue distribution (MID).[1][7] Failure to do so will lead to an overestimation of ¹³C enrichment.[1][5]
Q3: What are "matrix effects" in LC-MS analysis and how can they affect my results?
A3: The "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, and proteins.[8] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8][9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy and precision of quantification.[8][10][11][12]
Q4: How do I choose the right ¹³C-labeled tracer for my experiment?
A4: The choice of tracer is critical for a successful experiment. For example, [1,2-¹³C2]glucose is effective for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C5]glutamine is often used for analyzing the TCA cycle.[13] Computational tools can help determine the optimal tracer for your specific research question and metabolic pathways of interest.[14]
Q5: What is the importance of reaching an isotopic steady state?
A5: For standard ¹³C Metabolic Flux Analysis (¹³C-MFA), a key assumption is that the system has reached an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[13][15][16] To confirm this, you should measure the isotopic labeling of key metabolites at two or more time points towards the end of your experiment.[15][16] If a steady state is not achievable, instationary MFA (INST-MFA) methods can be used.[16]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your ¹³C enrichment experiments.
Issue 1: Poor Signal-to-Noise Ratio for Enriched Metabolites
Symptoms:
-
Difficulty detecting low-level ¹³C enrichment.
-
High background noise obscuring metabolite peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient ¹³C Label Incorporation | Increase the concentration of the ¹³C tracer or the labeling duration. Ensure the chosen tracer is appropriate for the metabolic pathway of interest.[1] Perform a time-course experiment to determine the optimal labeling duration.[13] |
| Low Metabolite Abundance | Increase the amount of starting biological material. Optimize the metabolite extraction protocol to improve recovery.[1] Concentrate your sample if possible.[17] |
| Matrix Effects (LC-MS) | Optimize chromatographic separation to separate the analyte from interfering compounds.[17] Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[17] |
| Instrument Sensitivity | Use a more sensitive mass spectrometer, such as a high-resolution Orbitrap or FT-ICR instrument.[1][17] Optimize instrument parameters (e.g., spray voltage, gas flow rates). For targeted analysis, use a triple quadrupole (QQQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[17] |
A troubleshooting workflow for low signal-to-noise is presented below.
Troubleshooting workflow for low signal-to-noise.
Issue 2: Inaccurate Quantification due to Natural Isotope Abundance
Symptoms:
-
Overestimation of ¹³C enrichment.
-
Corrected data shows negative abundance for some isotopologues.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Molecular Formula | Verify the complete elemental formula of the analyte, including any atoms added during derivatization.[5] |
| Inaccurate Peak Integration | Re-examine the raw data to ensure that peak integration is accurate and that background subtraction was performed correctly.[5] |
| Instrument Instability | Check for mass spectrometer calibration drift. Run an unlabeled control to see if its isotopic distribution matches the theoretical distribution.[5] |
| Software/Algorithm Issues | Use validated software for natural abundance correction.[7] Ensure the correction matrix is correctly calculated based on the natural abundances of all isotopes in the metabolite.[1] |
The logical flow for correcting natural isotope abundance is depicted below.
Workflow for natural isotope abundance correction.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cell Culture for LC-MS Analysis
This protocol outlines a general procedure for quenching metabolism and extracting metabolites from adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching/Extraction Solution: 80% methanol (B129727) / 20% water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Quenching: Rapidly aspirate the culture medium. Immediately wash the cells with 2 mL of ice-cold PBS.[16]
-
Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and extract metabolites.[16]
-
Cell Lysis: Scrape the cells in the quenching solution and transfer the cell lysate into a pre-chilled microcentrifuge tube.[16]
-
Protein Precipitation: Vortex the tubes vigorously. Incubate at -80°C for at least 15 minutes to precipitate proteins.[16]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes.[16]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.[16][18]
-
Sample Storage: The supernatant can be stored at -80°C until analysis.[18] For analysis, the extract is typically dried using a vacuum concentrator and reconstituted in a suitable solvent.[1][17]
Protocol 2: Derivatization of Amino Acids for GC-MS Analysis
This protocol describes a common derivatization method for amino acids using silylation.
Materials:
-
Dried metabolite extract
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Heating block or oven
Procedure:
-
Drying: Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator or a stream of nitrogen gas.[18]
-
Derivatization Reaction: Add 50 µL of pyridine and 50 µL of MTBSTFA to the dried extract.
-
Incubation: Vortex the sample to ensure the extract is fully dissolved. Incubate at 60°C for 30-60 minutes to allow the derivatization reaction to complete.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[18]
Quantitative Data Summary
The following tables summarize how different analytical choices can impact the precision of ¹³C enrichment quantification.
Table 1: Comparison of MS Instrumentation on Signal-to-Noise Ratio (S/N)
| Instrument Type | Relative Sensitivity | Key Advantage for ¹³C Analysis |
| Single Quadrupole | Low | Cost-effective for simple mixtures |
| Triple Quadrupole (QQQ) | High | Excellent for targeted analysis (MRM) |
| Time-of-Flight (TOF) | Moderate-High | High mass accuracy |
| Orbitrap | Very High | High resolution and mass accuracy |
| FT-ICR | Very High | Highest resolution and mass accuracy |
Data is illustrative and based on general instrument capabilities.
Table 2: Effect of Derivatization on GC-MS Analyte Response
| Analyte Class | Derivatization Agent | Typical Improvement in Peak Shape/Response |
| Amino Acids | MTBSTFA (Silylation) | Significant |
| Organic Acids | MTBSTFA (Silylation) | Significant |
| Sugars | Methoxyamine/MSTFA (Oximation + Silylation) | Essential for analysis |
| Fatty Acids | PFBBr (Pentafluorobenzyl Bromide) | Enables sensitive detection by NCI-GC-MS[19] |
This table provides a qualitative summary of the benefits of derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linoleic Acid-13C1 Metabolic Flux Analysis
Welcome to the technical support center for Linoleic acid-13C1 metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed protocols for experiments utilizing 13C-labeled linoleic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound metabolic flux analysis experiments in a question-and-answer format.
Q1: I am observing very low incorporation of 13C from this compound into my cells and downstream lipid species. What are the possible causes and solutions?
A1: Low incorporation of the 13C label from linoleic acid is a common challenge. Several factors can contribute to this issue:
-
Poor Solubility and Delivery: Linoleic acid is poorly soluble in aqueous cell culture media.
-
Solution: Prepare a stock solution of this compound complexed to bovine serum albumin (BSA). This mimics the physiological transport of fatty acids in the blood and improves its delivery to the cells. Ensure the final BSA concentration in the media is not cytotoxic.
-
-
Competition from Endogenous Fatty Acids: The presence of unlabeled linoleic acid and other fatty acids in the serum of your culture medium can dilute the 13C-labeled tracer, leading to lower observed enrichment.
-
Solution: Use delipidated or charcoal-stripped fetal bovine serum (FBS) to reduce the background of unlabeled fatty acids.
-
-
Suboptimal Tracer Concentration: The concentration of this compound may be too low for efficient uptake and incorporation.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the tracer for your specific cell type. Be mindful of potential lipotoxicity at high concentrations.
-
-
Insufficient Incubation Time: The labeling duration may not be long enough to achieve a detectable or steady-state enrichment in the metabolites of interest.
-
Solution: Conduct a time-course experiment to determine the optimal labeling time for your experimental system. Analyze 13C enrichment at several time points to ensure you are sampling at an appropriate window.
-
Q2: My mass spectrometry data shows high background noise and unexpected peaks. How can I improve the quality of my data?
A2: High background noise and artifactual peaks can obscure the true biological signal. Here are some common causes and their solutions:
-
Contamination: Contamination from plasticizers, detergents, or other labware can interfere with mass spectrometry analysis.
-
Solution: Use high-purity solvents and reagents. Whenever possible, use glass or polypropylene (B1209903) labware instead of polystyrene. Run blank samples (e.g., extraction solvent only) to identify and subtract background contaminants.
-
-
Inefficient Lipid Extraction: The chosen lipid extraction method may not be optimal for your samples, leading to a low recovery of lipids and a higher relative abundance of contaminants.
-
Solution: Employ a robust lipid extraction method like the Folch or Bligh-Dyer method. Ensure complete phase separation to prevent the carryover of contaminants from the aqueous phase.
-
-
Co-eluting Compounds: Other lipids or metabolites may co-elute with your analytes of interest, leading to overlapping peaks and inaccurate quantification.
-
Solution: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to improve the separation of your target lipids. This can involve adjusting the gradient, flow rate, or using a different column.
-
Q3: The 13C enrichment in downstream metabolites like arachidonic acid is extremely low or undetectable. What does this indicate?
A3: The conversion of linoleic acid to its downstream long-chain polyunsaturated fatty acid (LC-PUFA) metabolites, such as arachidonic acid, can be a slow and inefficient process in many cell types.
-
Low Endogenous Conversion Rate: The enzymatic machinery (desaturases and elongases) responsible for converting linoleic acid to arachidonic acid may have low activity in your specific cell line or experimental condition.
-
Solution: Increase the labeling time to allow for more conversion to occur. You can also consider using a more direct tracer, such as 13C-labeled arachidonic acid, if you are specifically interested in the downstream pathways of arachidonic acid.
-
-
Dilution in Large Endogenous Pools: The newly synthesized 13C-labeled arachidonic acid is diluted in a much larger pre-existing pool of unlabeled arachidonic acid, making the enrichment difficult to detect.
-
Solution: While challenging to alter, this is an important biological consideration for data interpretation. Highly sensitive mass spectrometry techniques may be required to detect low levels of enrichment.
-
Q4: My metabolic flux analysis model has a poor fit with the experimental data. How can I troubleshoot this?
A4: A poor goodness-of-fit indicates a discrepancy between your model's predictions and your measured labeling data.
-
Incomplete or Incorrect Metabolic Network Model: Your model may be missing key reactions or compartments involved in linoleic acid metabolism.
-
Solution: Review the literature to ensure your metabolic network model is comprehensive and accurate for your biological system. Consider including pathways such as fatty acid beta-oxidation, and incorporation into different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters).
-
-
Failure to Reach Isotopic Steady State: Standard steady-state MFA models assume that the isotopic labeling of metabolites is stable over time.[1] If your system has not reached this state, the model will not fit the data well.[1]
-
Solution: Verify that you have reached isotopic steady state by performing a time-course experiment and measuring the labeling patterns at multiple time points.[1] If steady state is not achieved, consider using non-stationary MFA methods.
-
-
Incorrect Atom Transitions: The mapping of carbon atoms from reactants to products in your model's reactions may be incorrect.
-
Solution: Carefully verify the atom transitions for all reactions in your model, especially the desaturation and elongation steps in fatty acid metabolism.
-
Quantitative Data Summary
The following table summarizes expected quantitative data from 13C-linoleic acid tracing studies. Note that these values can vary significantly depending on the biological system and experimental conditions.
| Parameter | Typical Value/Range | Biological Context | Reference |
| 13C Enrichment in Plasma Phospholipid Linoleic Acid | Maximal enrichment at 24 hours (delta over baseline 178 ± 24/1000) | In newborn infants after oral administration of [U-13C]linoleic acid. | [2] |
| Conversion of Linoleic Acid to Arachidonic Acid | Low, with arachidonic acid accounting for ~1.2% of the total plasma n-6 phospholipid fatty acid tracer area under the curve. | In newborn infants during the first week of life. | [2] |
| Oxidation of Linoleic Acid to CO2 | ~7.4% of ingested tracer oxidized over 6 hours. | In newborn infants. | [2] |
| Time to Isotopic Steady State | Can be long for fatty acids, potentially requiring 24-48 hours or more in cell culture. | Dependent on cell type, proliferation rate, and lipid turnover. | General MFA knowledge |
Experimental Protocols
This section provides a detailed methodology for a typical this compound metabolic flux analysis experiment in cultured mammalian cells.
Protocol 1: 13C-Linoleic Acid Labeling in Cell Culture
-
Preparation of 13C-Linoleic Acid-BSA Complex: a. Prepare a stock solution of 13C-Linoleic Acid (e.g., 50 mM in ethanol). b. In a sterile tube, add the desired amount of the 13C-Linoleic Acid stock solution. c. Under a gentle stream of nitrogen, evaporate the ethanol (B145695) completely. d. Resuspend the fatty acid film in a pre-warmed (37°C) solution of fatty acid-free BSA in your base cell culture medium to achieve the desired stock concentration (e.g., 5 mM Linoleic Acid, 1 mM BSA). e. Incubate at 37°C for 30-60 minutes with gentle agitation to allow for complex formation. f. Sterile filter the final complex through a 0.22 µm filter.
-
Cell Culture and Labeling: a. Seed your cells of interest in appropriate culture vessels and grow to the desired confluency (typically 70-80%). b. On the day of the experiment, aspirate the standard growth medium. c. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the pre-warmed labeling medium containing the 13C-Linoleic Acid-BSA complex at the desired final concentration. It is recommended to use a medium with delipidated or charcoal-stripped serum. e. Incubate the cells for the predetermined optimal labeling time.
-
Metabolite Extraction: a. To quench metabolism, place the culture dish on ice and immediately aspirate the labeling medium. b. Wash the cells rapidly with ice-cold PBS. c. Add a sufficient volume of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the culture vessel. d. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. e. Vortex the samples vigorously and incubate on ice for 15 minutes. f. Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant containing the metabolites to a new tube for further processing and analysis.
-
Lipid Extraction and Derivatization for GC-MS Analysis (optional but recommended for fatty acid analysis): a. To the metabolite extract, perform a liquid-liquid extraction using a method such as the Folch or Bligh-Dyer procedure to isolate the lipid fraction. b. Dry the lipid extract under a stream of nitrogen. c. To analyze the fatty acid composition, the lipids need to be transesterified to fatty acid methyl esters (FAMEs). This is typically done by adding a reagent like methanolic HCl or BF3-methanol and heating. d. After the reaction, extract the FAMEs into an organic solvent like hexane (B92381). e. The hexane layer containing the FAMEs can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Metabolic Pathway of Linoleic Acid
Caption: Metabolic fate of 13C-labeled linoleic acid.
Experimental Workflow for this compound MFA
References
optimizing incubation time for maximal Linoleic acid-13C1 labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the incubation time for maximal Linoleic acid-13C1 labeling in cell culture experiments. Below, you will find a troubleshooting guide, frequently asked questions, detailed experimental protocols, and supporting data to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for this compound labeling?
A1: The primary goal is to determine the time point at which the incorporation of 13C-labeled linoleic acid into the cellular lipid pools of interest reaches a maximum or achieves isotopic steady state. Isotopic steady state is the point where the isotopic enrichment of intracellular metabolites becomes constant over time.[1] Reaching this state ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes and allows for robust comparative analyses.
Q2: What is isotopic steady state and why is it important?
A2: Isotopic steady state is a condition where the rate of incorporation of an isotopic label into a metabolite pool is equal to the rate of its turnover. This results in a stable level of isotopic enrichment in that metabolite over time.[1] Achieving isotopic steady state is crucial for many metabolic flux analysis studies as it provides a stable snapshot of metabolic activity. Verifying this state is essential for accurate interpretation of labeling data.[1]
Q3: How long does it typically take to reach maximal labeling or isotopic steady state with fatty acids?
A3: The time to reach maximal labeling is highly dependent on the cell type, its metabolic rate, the specific lipid class being analyzed, and the experimental conditions. For example, in studies with placental explants, labeling was assessed at 3, 24, and 48 hours.[2] In some cancer cell lines, achieving isotopic steady state for palmitate required up to 72 hours.[3] Therefore, a time-course experiment is essential to determine the optimal incubation time for your specific system.
Q4: Besides incubation time, what other factors can influence the efficiency of this compound labeling?
A4: Several factors can impact labeling efficiency, including the concentration of the labeled linoleic acid, the health and confluency of the cells, the composition of the culture medium (especially the presence of unlabeled fatty acids in serum), and the proper preparation of the linoleic acid-BSA complex.
Q5: How do I prepare the this compound for addition to my cell culture?
A5: Linoleic acid should be complexed with fatty acid-free bovine serum albumin (BSA) to ensure its solubility and facilitate its uptake by cells. A common method is to prepare a stock solution with a specific molar ratio of linoleic acid to BSA (e.g., 1:1 or 2:1) in a serum-free medium or PBS.[4] This stock solution is then sterile-filtered and added to the cell culture medium to achieve the desired final concentration.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No ¹³C Label Incorporation | 1. Substrate Issue: Degradation, incorrect concentration, or poor solubility of the this compound.[5] 2. Cellular Health: Cells are not healthy, are at a low metabolic state, or are overly confluent. 3. Protocol Issue: Inefficient delivery of the fatty acid to the cells (e.g., improper BSA complexing). 4. Extraction/Analysis Failure: Inefficient lipid extraction or issues with the analytical instrumentation (GC-MS or LC-MS). | 1. Verify Substrate: Check the manufacturer's certificate of analysis for isotopic purity. Prepare a fresh linoleic acid-BSA complex.[5] 2. Optimize Cell Culture: Ensure cells are in the logarithmic growth phase and are not overly dense. Perform a cell viability assay. 3. Refine Protocol: Re-evaluate the protocol for preparing the linoleic acid-BSA complex. Ensure gentle heating and adequate mixing.[4] 4. Validate Downstream Process: Use a positive control or a standard to verify the efficiency of your lipid extraction and analytical methods. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Different numbers of cells in each well or dish. 2. Inconsistent Labeling: Variations in the amount of labeling medium added or in the incubation time. 3. Extraction Inconsistency: Inconsistent volumes or techniques during the lipid extraction process. | 1. Standardize Seeding: Be meticulous with cell counting and seeding to ensure uniformity across all replicates. 2. Precise Labeling: Use calibrated pipettes to add the labeling medium. Ensure all samples are incubated for the exact same duration. 3. Standardize Extraction: Follow a strict, standardized protocol for lipid extraction for all samples. |
| Isotopic Steady State Not Reached | 1. Insufficient Incubation Time: The experiment was terminated before the labeling in the metabolite pool of interest plateaued. 2. Slow Turnover: The specific lipid pool being analyzed has a very slow turnover rate in your cell model. | 1. Extend Time Course: Increase the duration of your time-course experiment, adding later time points (e.g., 48, 72, or even 96 hours).[3][6] 2. Re-evaluate Target: Consider if the chosen lipid pool is the most appropriate for your experimental question, or if a more dynamic pool could be analyzed. |
Quantitative Data on Labeling Times
The optimal incubation time is system-dependent. The following table summarizes labeling times from various studies to provide a starting point for designing your time-course experiment.
| Labeled Precursor | System | Incubation Times | Outcome/Observation | Reference |
| ¹³C-Palmitic Acid, ¹³C-Oleic Acid | Human Placental Explants | 3, 24, 48 hours | Labeled lipids were detected at all time points, with significant incorporation into various lipid classes.[2] | [2] |
| U-¹³C-Glucose | Murine Liver Cancer Cells | 72 hours | Chosen to achieve isotopic steady state for palmitate.[3] | [3] |
| U-¹³C-Glucose, U-¹³C-Glutamine | Baby Mouse Kidney Epithelial Cells | 0, 8, 96 hours | Labeling was evident by 8 hours and continued to increase at 96 hours.[6] | [6] |
| ¹³C-labeled Fatty Acids | General Cell Culture | 4, 8, 12, 24 hours | Suggested as starting time points for a pilot or time-course study.[5] | [5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation duration for this compound labeling in your specific cell culture model.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well cell culture plates
-
Methanol (B129727) (ice-cold, LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a culture plate at a density that ensures they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed with fatty acid-free BSA. A common method is to prepare a 1:1 molar complex in serum-free medium.[4]
-
Gently warm the BSA solution to 37°C.
-
Separately, dissolve the this compound in a small amount of ethanol (B145695) and add it dropwise to the BSA solution while vortexing.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
Sterile filter the complex.
-
Prepare the final labeling medium by diluting the stock solution into the cell culture medium to the desired final concentration (e.g., 50-100 µM).
-
-
Metabolic Labeling:
-
When cells reach the desired confluency, aspirate the existing medium.
-
Wash the cells once with warm, sterile PBS.
-
Add the pre-warmed labeling medium to each well.
-
-
Time-Course Harvest:
-
Harvest sets of wells (e.g., triplicates) at various time points. Based on existing literature, suggested time points are 4, 8, 12, 24, 48, and 72 hours.[2][3][5]
-
For each time point:
-
Place the culture plate on ice.
-
Rapidly aspirate the labeling medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Immediately add 1 mL of ice-cold (-80°C) methanol to quench all metabolic activity.[5]
-
Scrape the cells and transfer the cell/methanol suspension to a glass tube.
-
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 1 mL methanol suspension, add 0.5 mL of chloroform and vortex vigorously.
-
Add 0.5 mL of water and vortex again to induce phase separation.
-
Centrifuge at >2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer (containing lipids) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipids at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment of linoleic acid in the lipid extracts from each time point using GC-MS or LC-MS.
-
Plot the ¹³C enrichment over time to identify the point of maximal labeling or the onset of the steady-state plateau.
-
Protocol 2: Sample Preparation for GC-MS Analysis (FAMEs)
For GC-MS analysis, fatty acids must be derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility.
Procedure:
-
Hydrolysis and Derivatization:
-
FAME Extraction:
-
Cool the sample to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water, then vortex.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with incomplete labeling in Linoleic acid-13C1 experiments
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in Linoleic acid-13C1 labeling experiments. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with incomplete labeling and other issues encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of lower-than-expected 13C enrichment in my lipid fractions after introducing this compound?
A common reason for reduced 13C enrichment is incomplete incorporation of the labeled linoleic acid. For successful quantification, a high labeling efficiency is recommended.[1] This can stem from several factors including insufficient incubation time for the system to reach isotopic steady state, or dilution of the tracer by endogenous, unlabeled linoleic acid pools.
Q2: How can I determine if my cell culture or in vivo model has reached isotopic steady state?
To confirm isotopic steady state, it is essential to perform a time-course experiment. By measuring the isotopic enrichment of linoleic acid and its downstream metabolites at multiple time points, you can identify when the enrichment plateaus, indicating that a steady state has been achieved.[2]
Q3: My mass spectrometry data shows unexpected peaks that do not correspond to the M+1 isotopologue of linoleic acid or its expected metabolites. What could be the cause?
These unexpected peaks could arise from several sources:
-
Metabolic Conversion: The 13C label from linoleic acid can be incorporated into other metabolic pathways. For instance, through beta-oxidation, the labeled acetyl-CoA can enter the TCA cycle, leading to labeling in a variety of other metabolites.[3]
-
Chemical Modifications: Lipids can undergo chemical modifications such as oxidation during sample preparation and analysis, leading to unexpected mass shifts.
-
Contaminants: Contamination from substances like polymers or plasticizers can introduce extraneous peaks in the mass spectrum.[1]
Q4: After correcting for natural 13C abundance, some of my mass isotopomer abundances are negative. What does this indicate?
Negative abundance values after natural abundance correction are often indicative of analytical errors. This can be caused by high background noise, co-eluting interfering compounds, or issues with the correction algorithm itself. It is crucial to ensure high-quality raw data with good peak shapes and minimal background interference.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound labeling experiments.
Issue 1: Low or Incomplete Labeling of Linoleic Acid and its Metabolites
Symptoms:
-
Low signal intensity for the M+1 peak of linoleic acid.
-
Downstream metabolites show minimal or no 13C enrichment.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Incubation Time | The system may not have reached isotopic steady state. It's important to recognize that pathways like lipid synthesis can take a considerable amount of time to reach equilibrium.[2] A time-course experiment should be conducted to determine the optimal labeling duration. |
| High Endogenous Linoleic Acid Pool | The 13C-labeled tracer is diluted by a large pool of unlabeled linoleic acid already present in the system. Consider depleting the endogenous pool by using a fatty-acid-free medium for a period before introducing the tracer. |
| Tracer Stability and Delivery | Ensure the this compound is properly complexed, for example with fatty acid-free bovine serum albumin (BSA), for efficient cellular uptake.[4] |
| Suboptimal Cell Health | Poor cell health can lead to altered metabolism and reduced uptake of the tracer. Ensure cells are in the exponential growth phase and healthy before starting the experiment.[2] |
Issue 2: Inaccurate Quantification due to Isotope Effects or Matrix Interference
Symptoms:
-
Poor reproducibility of quantitative data between replicates.
-
Discrepancies in quantification when using different analytical methods.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ion Suppression in LC-MS | Co-eluting compounds from the sample matrix can interfere with the ionization of linoleic acid and its metabolites, leading to inaccurate quantification.[5] Optimize chromatographic separation to resolve analytes from interfering matrix components. Sample dilution or more rigorous sample cleanup can also mitigate this effect.[5] |
| Incomplete Co-elution of Internal Standard | If using a deuterated internal standard, slight differences in retention time compared to the 13C-labeled analyte can lead to differential ion suppression and inaccurate results.[5] C13-linoleic acid is often preferred as an internal standard for its near-perfect co-elution with the native analyte.[6] |
| Natural Isotope Abundance | The natural abundance of 13C (approximately 1.1%) must be corrected for to accurately determine the experimental labeling.[7] Use appropriate software and algorithms for this correction; simple subtraction of unlabeled sample spectra is not a valid method.[7] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with this compound
Objective: To trace the metabolic fate of linoleic acid in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Preparation of this compound:BSA Complex:
-
Dissolve this compound in ethanol.
-
Separately, prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the this compound solution to the BSA solution while gently vortexing to create the complex. The molar ratio should be optimized for the specific cell line.[4]
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Aspirate the standard culture medium and wash the cells with PBS.
-
Add the medium containing the this compound:BSA complex to the cells.
-
Incubate at 37°C for the predetermined optimal time to achieve isotopic steady state.[4]
-
-
Sample Harvesting and Lipid Extraction:
-
Wash cells with ice-cold PBS.
-
Quench metabolism by adding ice-cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform lipid extraction using a modified Folch method with chloroform (B151607) and methanol.[4]
-
-
Sample Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Derivatize fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine 13C incorporation.[4]
-
Visualizations
Caption: Experimental workflow for in vitro this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating Linoleic Acid Metabolism: A Comparative Guide to 13C Tracing and Oxygen Consumption Rate Analysis
Comparison of Methodologies
The two methods provide different yet complementary insights into linoleic acid metabolism. 13C tracing offers a detailed view of the molecular fate of linoleic acid, while OCR analysis provides a real-time, functional measure of its catabolism.
| Feature | Linoleic Acid-13C1 Tracing | Oxygen Consumption Rate (OCR) Analysis |
| Principle | Tracks the incorporation of 13C-labeled linoleic acid into downstream metabolites. | Measures the rate at which cells consume oxygen, an indicator of mitochondrial respiration fueled by substrates like fatty acids. |
| Primary Readouts | Mass isotopomer distributions of metabolites in pathways like the TCA cycle.[1] | Oxygen consumption rate (pmol/min).[2] |
| Key Insights | Delineates specific metabolic pathways and quantifies the contribution of linoleic acid to various metabolic pools. | Provides a global view of fatty acid oxidation (FAO) and the cellular bioenergetic response to linoleic acid. |
| Advantages | High specificity and detailed molecular information. Can distinguish between different metabolic fates of linoleic acid. | Real-time, functional data. High-throughput and allows for dynamic analysis of metabolic responses to stimuli. |
| Limitations | Requires expensive labeled substrates and sophisticated mass spectrometry equipment. Data analysis can be complex. | Does not directly trace the fate of linoleic acid molecules. OCR can be influenced by other substrates being oxidized simultaneously. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of results. Below are protocols for both this compound tracing and OCR analysis for validating fatty acid oxidation.
Protocol 1: this compound Tracing in Cultured Cells
This protocol describes the use of 13C-labeled linoleic acid to trace its entry into the tricarboxylic acid (TCA) cycle.
Materials:
-
Cell culture medium
-
[U-13C]-Linoleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Seahorse XF DMEM medium
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Preparation of 13C-Linoleic Acid-BSA Conjugate: Prepare a stock solution of [U-13C]-Linoleic acid complexed to fatty acid-free BSA.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the [U-13C]-Linoleic acid-BSA conjugate for a time sufficient to reach isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solvent (e.g., 80% methanol).
-
Sample Analysis: Analyze the isotopic labeling patterns of key metabolites in the TCA cycle (e.g., citrate, succinate, malate) using GC-MS or LC-MS/MS.[1]
-
Data Analysis: Correct for natural 13C abundance and determine the mass isotopomer distribution of TCA cycle intermediates to quantify the contribution of linoleic acid to mitochondrial metabolism.
Protocol 2: Fatty Acid Oxidation-driven Oxygen Consumption Rate (OCR) Analysis
This protocol outlines the use of a Seahorse XF Analyzer to measure the cellular oxygen consumption rate in response to linoleic acid.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM medium supplemented with glucose, glutamine, and pyruvate
-
Linoleic acid-BSA conjugate
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach and reach the desired confluency.
-
Assay Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Replace the cell culture medium with Seahorse XF DMEM medium and incubate in a non-CO2 incubator for one hour prior to the assay.
-
Assay Protocol: Load the linoleic acid-BSA conjugate into the injector ports of the sensor cartridge. Place the microplate in the Seahorse XF Analyzer.
-
Data Acquisition: Measure the basal OCR and then inject the linoleic acid-BSA conjugate to determine the fatty acid-driven OCR.
-
Data Analysis: Analyze the resulting data using the Seahorse Wave software to calculate the key parameters of fatty acid oxidation. Normalize the data to cell number or protein content.
Visualization of Workflows and Pathways
Diagrams generated using Graphviz help to clarify the experimental workflows and metabolic pathways involved.
Conclusion
Validating this compound tracing results with an orthogonal method like oxygen consumption rate analysis provides a more complete and robust understanding of fatty acid metabolism. While 13C tracing offers detailed molecular insights into the fate of linoleic acid, OCR analysis provides a real-time, functional assessment of its oxidation.[1][2] The combination of these two powerful techniques allows researchers to confidently elucidate the role of linoleic acid in health and disease, and to accurately assess the impact of novel therapeutic interventions on fatty acid metabolism.
References
A Head-to-Head Comparison: Linoleic Acid-13C vs. Deuterium-Labeled Linoleic Acid in Research Applications
For researchers, scientists, and drug development professionals, the precise selection of isotopically labeled compounds is critical for the accuracy and reliability of experimental outcomes. This guide provides an objective comparison of carbon-13 (¹³C)-labeled linoleic acid and deuterium (B1214612) (²H)-labeled linoleic acid, offering supporting experimental data, detailed methodologies, and visual aids to inform the selection of the optimal tracer for specific research needs.
Stable isotope labeling is a cornerstone of modern biological and chemical research, enabling the elucidation of metabolic pathways, the quantification of analytes, and the study of reaction kinetics. Linoleic acid, an essential omega-6 fatty acid, is a frequent subject of such investigations due to its central role in cellular signaling, inflammation, and membrane structure. The choice between ¹³C and deuterium labeling for linoleic acid depends heavily on the intended application, with each isotope offering distinct advantages and disadvantages.
Performance Face-Off: A Quantitative Comparison
The fundamental difference between ¹³C and deuterium labeling lies in the isotopic mass and its effect on the physicochemical properties of the linoleic acid molecule. These differences manifest in their analytical behavior and biological activity.
| Feature | Linoleic Acid-¹³C | Deuterium-Labeled Linoleic Acid | Key Implications for Researchers |
| Chromatographic Co-elution | Virtually identical retention time to the native analyte.[1] | Potential for slight retention time shifts relative to the native analyte, often eluting slightly earlier in liquid chromatography.[2] | ¹³C-labeled standards are superior for applications requiring precise co-elution with the unlabeled analyte to ensure accurate correction for matrix effects in quantitative mass spectrometry.[1][2][3] |
| Isotopic Stability | Highly stable; ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.[1] | Generally stable, but deuterium atoms, particularly those on acidic or polar groups, can be susceptible to exchange with protons from the solvent or matrix under certain conditions.[1][4] | For long-term studies or analyses involving harsh sample preparation, ¹³C labeling offers greater assurance against label loss, which could lead to underestimation of the analyte concentration.[1] |
| Kinetic Isotope Effect (KIE) | Small; the rate of a reaction involving a C-¹²C bond is typically only slightly faster than the corresponding C-¹³C reaction.[4] | Large; the rate of a reaction involving a C-¹H bond is typically 6-10 times faster than with a C-²H bond.[4] | Deuterium labeling is intentionally used to probe reaction mechanisms and slow down metabolic processes like lipid peroxidation. For tracer studies aiming to mimic the natural behavior of the molecule, ¹³C is preferred. |
| Metabolic Equivalence (in vivo) | Considered to have minimal impact on metabolic pathways. | One in vivo study in rats found no significant differences in the measured plasma concentrations of linoleic acid and its metabolites when using either deuterated or ¹³C-labeled linoleic acid, suggesting metabolic equivalence under those specific experimental conditions.[5][6] | While a significant KIE is observed in specific reactions, the overall metabolic fate in a complex biological system may not be dramatically different between the two labels in some contexts. However, this should be considered on a case-by-case basis. |
Applications in Research and Drug Development
The distinct properties of ¹³C- and deuterium-labeled linoleic acid lend themselves to different primary applications:
-
Linoleic Acid-¹³C: Predominantly utilized as an internal standard in quantitative mass spectrometry-based lipidomics.[1][2] Its near-perfect co-elution with the endogenous analyte allows for accurate correction of variations during sample preparation and instrument analysis, leading to highly reliable quantification.[2][3] It is also an excellent tracer for metabolic flux analysis where mimicking the natural metabolic flow is crucial.[7][8]
-
Deuterium-Labeled Linoleic Acid: Widely used as a metabolic tracer to follow the fate of linoleic acid in vivo and in vitro.[9] Its most notable application is in the study of lipid peroxidation . By replacing hydrogen atoms at the vulnerable bis-allylic positions with deuterium, the C-D bond becomes more resistant to cleavage, significantly slowing down the initiation and propagation of lipid peroxidation. This "kinetic isotope effect" makes deuterated polyunsaturated fatty acids a promising therapeutic strategy for diseases associated with oxidative stress.
Experimental Protocols
Protocol 1: Quantification of Linoleic Acid in Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard
This protocol is adapted for the quantification of linoleic acid in plasma samples using a ¹³C-labeled internal standard to ensure accuracy.
1. Sample Preparation and Lipid Extraction (Modified Folch Method)
-
To 100 µL of plasma, add a known amount of ¹³C-linoleic acid internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).[2]
2. LC-MS/MS Analysis
-
Liquid Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase gradient would involve water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both endogenous linoleic acid and the ¹³C-labeled internal standard.
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the concentration of linoleic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled linoleic acid and a fixed amount of the ¹³C-internal standard.
Protocol 2: Analysis of ¹³C-Fatty Acid Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for determining the incorporation of a ¹³C-labeled precursor into linoleic acid.
1. Lipid Extraction and Derivatization
-
Extract total lipids from cells or tissues using a suitable method (e.g., Folch or Bligh-Dyer).[10]
-
Saponify the lipid extract by heating with methanolic KOH to release the fatty acids from complex lipids.
-
Acidify the mixture and extract the free fatty acids with hexane.
-
Derivatize the fatty acids to their volatile fatty acid methyl esters (FAMEs) by heating with 12% BCl₃-methanol solution at 60°C for 10 minutes.[8]
2. GC-MS Analysis
-
Gas Chromatography: Use a polar capillary column (e.g., TR-FAME) suitable for FAMEs analysis. Employ a temperature gradient to separate the different fatty acid methyl esters.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire full scan data to observe the mass isotopologue distribution for the linoleic acid methyl ester.
3. Data Analysis
-
Determine the mass isotopologue distribution (M0, M+1, M+2, etc.) for the linoleic acid peak.
-
Correct for the natural abundance of ¹³C.
-
Calculate the total ¹³C enrichment in linoleic acid.[10]
Visualizing Key Pathways and Workflows
To further aid in the understanding of linoleic acid's role and the experimental approaches used to study it, the following diagrams illustrate key metabolic pathways and a general experimental workflow.
Conclusion and Recommendation
The choice between ¹³C- and deuterium-labeled linoleic acid is not a matter of one being universally better than the other, but rather a strategic decision based on the experimental goals. For researchers requiring the highest level of accuracy in quantitative lipidomics, ¹³C-labeled linoleic acid is the superior choice for an internal standard due to its chemical stability and co-elution with the native analyte.[1][2][3] For studies investigating metabolic pathways with minimal perturbation, ¹³C is also the preferred tracer.
Conversely, deuterium-labeled linoleic acid is an invaluable tool for probing kinetic isotope effects , particularly in the context of lipid peroxidation, and serves as a robust tracer for metabolic fate studies where potential minor differences in metabolism are not a primary concern. Ultimately, a thorough understanding of the properties of each isotopic label will empower researchers to design more rigorous experiments and generate more reliable and impactful data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to GC-MS and NMR for ¹³C-Linoleic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of ¹³C-linoleic acid is crucial for understanding lipid metabolism, tracking metabolic fluxes, and evaluating the efficacy of therapeutic interventions. This guide provides an objective comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their respective methodologies, present comparative performance data, and provide detailed experimental protocols to inform your selection of the most suitable method for your research needs.
The analysis of stable isotope-labeled molecules like ¹³C-linoleic acid provides a dynamic window into biological systems. The choice between GC-MS and NMR spectroscopy is a critical decision that depends on the specific research question, required sensitivity, desired structural information, and sample throughput. While GC-MS has traditionally been a workhorse for fatty acid analysis due to its high sensitivity, NMR offers a non-destructive and highly quantitative alternative with minimal sample preparation.
At a Glance: Comparing the Titans of Fatty Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | Very high (LOD < 0.01 μg mL⁻¹)[1][2][3] | Lower than MS-based methods[4] |
| Reproducibility | Good | Very high[1][2][4] |
| Sample Preparation | Requires derivatization to increase volatility[4][5] | Minimal, often non-destructive[4] |
| Quantitative Accuracy | High, requires appropriate internal standards and calibration curves | High, can provide absolute quantification without extensive calibration[4] |
| Structural Information | Provides mass-to-charge ratio for identification | Provides detailed structural information, including positional isotopomers[6] |
| Matrix Effects | Can be significant | Minimal[1][2][3] |
| Throughput | Can be high with autosamplers | Generally lower than GC-MS |
Quantitative Performance Data
The following table summarizes key performance metrics for the analysis of fatty acids using GC-MS and NMR. While specific values for ¹³C-linoleic acid may vary depending on the instrumentation and experimental conditions, this provides a general comparison.
| Parameter | GC-MS | NMR |
| Limit of Detection (LOD) | 0.002 - 0.01 μg mL⁻¹ (for short-chain fatty acids)[1][3] | Higher than GC-MS, typically in the low μM range |
| Limit of Quantification (LOQ) | 0.02 - 0.1 μg mL⁻¹ (for short-chain fatty acids)[1][3] | Higher than GC-MS |
| Linearity (R²) | > 0.99[1][3] | > 0.99[1][3] |
| Recovery Accuracy | 97.8% - 108.3%[1][2][3] | High, but can be affected by signal-to-noise at low concentrations |
| Repeatability (RSD) | < 15% (intraday and interday)[1][2] | Generally lower (better) than GC-MS[1][2][3] |
Experimental Workflows
The journey from a biological sample to quantitative ¹³C-linoleic acid data involves distinct steps for each technique.
Caption: A comparison of the experimental workflows for GC-MS and NMR analysis of 13C-linoleic acid.
Detailed Experimental Protocols
GC-MS Protocol for ¹³C-Linoleic Acid Analysis
This protocol is suitable for determining the ¹³C-enrichment in linoleic acid, which requires hydrolysis from complex lipids and derivatization to fatty acid methyl esters (FAMEs) to make them volatile for gas chromatography.[5]
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., cells, tissue) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Hydrolysis and FAMEs Derivatization:
-
Resuspend the dried lipid extract in a known volume of methanol containing 2% (v/v) sulfuric acid.
-
Heat the mixture at 80°C for 1 hour to hydrolyze complex lipids and transesterify the fatty acids to FAMEs.
-
After cooling, add water and hexane (B92381) to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into the GC-MS system.
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Use selected ion monitoring (SIM) to monitor the molecular ion cluster for the linoleic acid methyl ester to determine the isotopologue distribution and calculate ¹³C enrichment.[5]
-
-
NMR Protocol for ¹³C-Linoleic Acid Analysis
NMR spectroscopy allows for the direct and non-destructive analysis of ¹³C-linoleic acid within the lipid extract.
-
Lipid Extraction:
-
Follow the same lipid extraction procedure as for GC-MS analysis.
-
-
Sample Preparation:
-
Carefully dry the lipid extract to remove all residual solvents.
-
Re-dissolve the dried lipid extract in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C-NMR Analysis:
-
Transfer the sample to an NMR tube.
-
Acquire the ¹³C NMR spectrum using a high-field NMR spectrometer.
-
Key Parameters:
-
Use a pulse sequence with a sufficient relaxation delay to ensure accurate quantification.
-
Proton decoupling is typically used to simplify the spectrum.
-
-
The ¹³C-labeled carbons in linoleic acid will give rise to distinct signals in the spectrum. The position of the label can be determined from the chemical shift.
-
Logical Comparison of Data Interpretation
The data derived from GC-MS and NMR provide different, yet complementary, information about ¹³C-linoleic acid.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Uniformly and Positionally Labeled Linoleic Acid-13C for Metabolic Research
In the realm of metabolic research, stable isotope tracing is an indispensable technique for elucidating the intricate pathways of biomolecules. For researchers studying lipid metabolism, particularly the roles of essential fatty acids like linoleic acid, 13C-labeled isotopes are powerful tools. The choice between a uniformly labeled (Linoleic acid-13C18) and a positionally labeled (e.g., Linoleic acid-1-13C) tracer is critical and depends on the specific research question. This guide provides an objective comparison of these two labeling strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their studies.
Data Presentation: Quantitative and Qualitative Comparison
The selection of a 13C-labeled linoleic acid tracer involves a trade-off between the comprehensiveness of the metabolic information desired and the specificity of the research question. The following table summarizes the key differences and performance aspects of uniformly versus positionally labeled linoleic acid.
| Feature | Uniformly Labeled Linoleic Acid (13C18) | Positionally Labeled Linoleic Acid (e.g., 1-13C) |
| Tracer Information | Provides information on the fate of the entire carbon skeleton of linoleic acid. | Provides information on the metabolic fate of a specific carbon atom (e.g., the carboxyl carbon). |
| Primary Applications | - Measuring overall fatty acid oxidation (beta-oxidation)[1][2].- Tracing the incorporation of the entire fatty acid into complex lipids[3].- Studying the complete conversion of linoleic acid to its long-chain polyunsaturated fatty acid (LC-PUFA) metabolites, such as arachidonic acid[1]. | - Specifically measuring the rate of the first cycle of beta-oxidation.- Studying carboxylation/decarboxylation reactions.- Assessing intestinal absorption of fatty acids[4]. |
| Isotopic Enrichment | Higher mass shift (M+18), which can provide a clearer signal from the unlabeled endogenous pool in mass spectrometry[5]. | Lower mass shift (M+1), which may be more susceptible to interference from naturally occurring isotopes of other molecules. |
| Metabolic Interpretation | Allows for the tracking of all carbon atoms, providing a comprehensive view of metabolic pathways. However, it does not reveal the specific contribution of different pathways to the formation of a particular metabolite if there are multiple routes of synthesis. | Enables the precise measurement of flux through a specific enzymatic step. For example, the loss of the 1-13C label as 13CO2 is a direct measure of the initial beta-oxidation cycle. |
| Cost-Effectiveness | Generally more expensive to synthesize due to the incorporation of 13C at every carbon position. | Typically less expensive than uniformly labeled counterparts. |
| Analytical Complexity | Data analysis can be more complex due to the multiple labeled isotopologues of downstream metabolites. | Simpler data analysis as it often involves tracking a single labeled product or the loss of the label. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. Below are representative protocols for studying fatty acid metabolism using either uniformly or positionally labeled linoleic acid.
Protocol 1: In Vitro Fatty Acid Oxidation Using Uniformly Labeled Linoleic Acid-13C18
Objective: To quantify the rate of complete oxidation of linoleic acid in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
Uniformly Labeled Linoleic acid-13C18
-
Bovine serum albumin (BSA), fatty acid-free
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of Linoleic acid-13C18 complexed with fatty acid-free BSA in the cell culture medium. The final concentration will depend on the cell type and experimental goals.
-
Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the standard medium with the 13C-labeled linoleic acid-containing medium. Incubate for a defined period (e.g., 2, 6, 12, 24 hours) to allow for uptake and metabolism.
-
Metabolite Extraction:
-
Aqueous Metabolites (for TCA cycle intermediates): At the end of the incubation, aspirate the medium and wash the cells with ice-cold saline. Quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing polar metabolites.
-
Lipid Metabolites: To the remaining pellet, add a solvent mixture (e.g., chloroform:methanol 2:1) to extract lipids.
-
-
Sample Analysis by LC-MS/MS: Analyze the aqueous fraction for 13C enrichment in TCA cycle intermediates (e.g., citrate, succinate, malate). The pattern of 13C incorporation (M+2, M+4, etc.) will indicate the entry of acetyl-CoA derived from the labeled linoleic acid into the TCA cycle.[6]
-
Data Analysis: Calculate the rate of fatty acid oxidation by measuring the rate of appearance of 13C-labeled TCA cycle intermediates over time.
Protocol 2: Measurement of Intestinal Absorption Using Positionally Labeled Linoleic Acid-1-13C
Objective: To determine the efficiency of intestinal absorption of linoleic acid.
Materials:
-
Human subjects or animal models
-
Linoleic acid-1-13C
-
A test meal
-
Breath collection bags
-
Isotope-ratio mass spectrometer (IRMS)
Procedure:
-
Tracer Administration: A known amount of Linoleic acid-1-13C is incorporated into a test meal and ingested by the subject after an overnight fast.[4]
-
Breath Sample Collection: Breath samples are collected at baseline (before the meal) and at regular intervals (e.g., every 30-60 minutes) for several hours post-ingestion.
-
Fecal Sample Collection: In some study designs, fecal samples are collected for a set period (e.g., 72 hours) to quantify the amount of unabsorbed labeled fatty acid.
-
Sample Analysis by IRMS: The 13CO2 enrichment in the expired breath is measured using an isotope-ratio mass spectrometer. This reflects the amount of the 1-13C from the linoleic acid that has been absorbed, metabolized via beta-oxidation to [1-13C]acetyl-CoA, and subsequently oxidized to 13CO2 in the TCA cycle.
-
Data Analysis: The cumulative amount of 13CO2 exhaled over the study period is calculated. The absorption efficiency can be determined by comparing the amount of ingested 13C to the amount recovered in breath and/or feces.[4]
Mandatory Visualization
The following diagrams illustrate key concepts in linoleic acid metabolism and experimental design.
References
- 1. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global molecular landscape of early MASLD progression in obesity [elifesciences.org]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of Linoleic Acid-13C to Native Linoleic Acid: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological equivalence of Linoleic Acid-13C (¹³C-LA) and native linoleic acid (LA). The use of stable isotope-labeled compounds like ¹³C-LA is foundational in metabolic research, predicated on the principle that their biological behavior mirrors that of their unlabeled counterparts. This guide summarizes experimental data on their comparative metabolism, incorporation into tissues, and influence on key signaling pathways, demonstrating their biological equivalence.
Metabolic Fate and Bioavailability: A Quantitative Comparison
Stable isotope tracing studies are a cornerstone in understanding the metabolic journey of fatty acids. In these studies, ¹³C-LA is introduced into a biological system, and its conversion and oxidation are tracked. The validity of this powerful technique hinges on the core assumption that the isotopic label does not alter the molecule's biological activity.
Numerous studies utilizing ¹³C-LA as a tracer in humans and animals have demonstrated that it is metabolized and oxidized in a manner indistinguishable from native linoleic acid. For instance, studies in newborn infants have shown that orally administered uniformly ¹³C-labeled linoleic acid is readily oxidized, with approximately 7.4% of the ingested dose recovered as ¹³CO₂ in the breath over 6 hours[1]. Furthermore, the labeled linoleic acid is incorporated into plasma phospholipids, reaching maximal enrichment within 24 hours, and is subsequently converted to its long-chain polyunsaturated fatty acid metabolites[1].
A direct comparison for analytical purposes in rats found no significant differences in the plasma concentrations of linoleic acid and its metabolites when using either deuterated or ¹³C-labeled linoleic acid, further suggesting their metabolic equivalence under experimental conditions[2]. The absorption efficiency of orally ingested [1-¹³C]linoleic acid in healthy men has been measured to be remarkably high at 99.9%[3].
Table 1: Comparative Metabolic Parameters of Linoleic Acid-13C and Native Linoleic Acid
| Parameter | Linoleic Acid-13C | Native Linoleic Acid | Key Findings |
| Oxidation Rate | Approximately 7.4% of ingested dose oxidized in 6 hours in infants[1]. | Understood to be a primary fate of linoleic acid for energy production. | The oxidation of ¹³C-LA provides a direct measure of native LA metabolism. |
| Absorption Efficiency | 99.9% in healthy men[3]. | Considered to be highly bioavailable from the diet. | Isotopic labeling does not impede intestinal absorption. |
| Conversion to Metabolites | ¹³C label is traced into dihomo-gamma-linolenic acid and arachidonic acid[1]. | A key metabolic pathway for the synthesis of eicosanoids and other signaling molecules. | Demonstrates that ¹³C-LA enters the same downstream metabolic pathways as native LA. |
Incorporation into Cellular Lipids and Tissues
The seamless integration of ¹³C-LA into various lipid pools and tissues is another critical indicator of its biological equivalence. The presence of the ¹³C label allows for precise tracking of its distribution and incorporation, providing valuable insights into lipid dynamics.
Following administration, ¹³C-labeled linoleic acid is incorporated into plasma phospholipids, triglycerides, and cholesteryl esters[4]. This demonstrates that the cellular machinery responsible for lipid transport and esterification recognizes and processes ¹³C-LA just as it does native LA. The appearance of the ¹³C label in these complex lipids over time allows researchers to quantify the kinetics of lipid synthesis and turnover.
Impact on Cellular Signaling Pathways
Linoleic acid is not merely a structural component or an energy source; it is also a potent signaling molecule that can influence various cellular processes, including inflammation and cell proliferation. Key signaling pathways activated by linoleic acid include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)1/2 pathway. The biological equivalence of ¹³C-LA and native LA is further solidified by the expectation that they will have identical effects on these signaling cascades.
Studies have shown that linoleic acid activates both the PI3K/Akt and ERK1/2 pathways in vascular endothelial cells, contributing to a proinflammatory response[5]. Similarly, in breast cancer cells, linoleic acid has been demonstrated to induce migration and invasion through a PI3K/Akt-dependent pathway[6]. While these studies were conducted with native linoleic acid, the foundational principle of stable isotope tracers is that ¹³C-LA will elicit the same cellular responses. The isotopic label does not alter the chemical properties of the fatty acid that are recognized by cellular receptors and enzymes.
Table 2: Effect of Linoleic Acid on Key Signaling Pathways
| Signaling Pathway | Cellular Context | Effect of Linoleic Acid | Presumed Effect of Linoleic Acid-13C |
| PI3K/Akt | Vascular Endothelial Cells | Activation, leading to proinflammatory events[5]. | Identical activation. |
| Breast Cancer Cells | Activation, inducing migration and invasion[6]. | Identical activation. | |
| Mouse Embryonic Stem Cells | Activation, stimulating cell proliferation[7]. | Identical activation. | |
| ERK1/2 | Vascular Endothelial Cells | Activation, contributing to proinflammatory signaling[5]. | Identical activation. |
| Human Taste Bud Cells | Activation, involved in gustatory detection of fats[8]. | Identical activation. | |
| Human Macrophages | Modulation of phosphorylation in response to conjugated linoleic acid isomers[9]. | Identical modulation. |
Experimental Protocols
The assessment of the biological equivalence of ¹³C-LA and native LA relies on well-defined experimental protocols. Below are summarized methodologies for key experiments.
In Vivo Tracer Studies
Objective: To determine the in vivo metabolism, oxidation, and tissue incorporation of linoleic acid.
Methodology:
-
Tracer Administration: A known amount of uniformly ¹³C-labeled linoleic acid is administered orally or intravenously to the subject (human or animal)[1].
-
Sample Collection: Blood, breath, and tissue biopsy samples are collected at various time points post-administration.
-
Lipid Extraction: Total lipids are extracted from plasma and tissues using methods such as the Folch or Bligh-Dyer procedures.
-
Fatty Acid Analysis: The extracted lipids are saponified and methylated to produce fatty acid methyl esters (FAMEs).
-
Mass Spectrometry: The enrichment of ¹³C in linoleic acid and its metabolites is determined using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or liquid chromatography-mass spectrometry (LC-MS)[4].
-
Breath Analysis: The ¹³C content in expired CO₂ is measured to quantify the rate of linoleic acid oxidation[1].
In Vitro Signaling Pathway Analysis
Objective: To assess the effect of linoleic acid on the activation of specific signaling pathways.
Methodology:
-
Cell Culture: A relevant cell line (e.g., endothelial cells, cancer cells) is cultured under standard conditions.
-
Fatty Acid Treatment: Cells are treated with either native linoleic acid or ¹³C-linoleic acid at various concentrations and for different durations.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated (activated) and total forms of key signaling proteins (e.g., Akt, ERK1/2)[5].
-
Densitometry: The band intensities are quantified to determine the relative levels of protein phosphorylation, indicating pathway activation.
Visualizing Biological Equivalence
The following diagrams illustrate the central role of linoleic acid in metabolism and signaling, pathways that are faithfully traced by its ¹³C-labeled counterpart.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 13C-Labeled Fatty Acids in Metabolic Research, with a Focus on Linoleic Acid-13C1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of uniformly 13C-labeled linoleic acid (Linoleic acid-13C1) against other common 13C-labeled fatty acids used in metabolic tracing studies. The performance of these stable isotope tracers is evaluated based on their metabolic fate, incorporation into various lipid species, and oxidation rates, with supporting data from published research.
Introduction to 13C-Labeled Fatty Acid Tracing
Stable isotope labeling with Carbon-13 (13C) coupled with mass spectrometry (MS) has become an indispensable tool for tracing the metabolic fate of fatty acids.[1] This technique allows researchers to track the incorporation of 13C-labeled precursors into various lipid species, providing a dynamic view of lipid synthesis, transport, and degradation. The choice of 13C-labeled fatty acid is critical and depends on the specific metabolic pathway under investigation. While 13C-labeling is generally preferred over deuteration due to its minimal impact on the physicochemical properties of the molecule, the metabolic behavior of the fatty acid itself dictates its utility as a tracer for specific biological questions.[2]
Comparative Performance of 13C-Labeled Fatty Acids
The utility of a 13C-labeled fatty acid as a tracer is intrinsically linked to its inherent metabolic properties. The following tables summarize key quantitative data from studies comparing the metabolism of linoleic acid, palmitic acid, and oleic acid.
Table 1: Comparative Oxidation Rates of Dietary Fatty Acids
| 13C-Labeled Fatty Acid | Relative Oxidation Rate | Study Population/Model | Key Findings |
| [U-13C]linoleate | Preferentially partitioned into oxidation pathways compared to palmitate.[3] | Humans (following a high-carbohydrate diet) | Dietary polyunsaturated fatty acids (PUFAs) like linoleate (B1235992) appear to be preferentially oxidized.[3] |
| [U-13C]palmitate | Lower oxidation rate compared to linoleate.[3] | Humans (following a high-carbohydrate diet) | Saturated fatty acids (SFAs) like palmitate are less readily oxidized.[3] |
| [U-13C]stearate | Lower cumulative oxidation rate (-34%) compared to oleate.[4][5] | Postmenopausal Women | Stearate has a lower plasma clearance rate and is oxidized less than oleate.[4][5] |
| [U-13C]oleate | Higher cumulative oxidation rate compared to stearate.[4][5] | Postmenopausal Women | Oleate is more readily oxidized than the saturated fatty acid stearate.[4][5] |
| 13C-enriched linoleic acid | 12 times higher tracer oxidation rates compared to palmitic acid.[6] | Pre-hibernating common noctule bats | Demonstrates a strong preference for the oxidation of linoleic acid over palmitic acid in this model.[6] |
| 13C-enriched palmitic acid | Significantly lower oxidation rate compared to linoleic acid.[6] | Pre-hibernating common noctule bats | Reinforces the lower propensity for oxidation of this saturated fatty acid.[6] |
Table 2: Differential Incorporation of 13C-Labeled Fatty Acids into Lipid Species
| 13C-Labeled Fatty Acid | Primary Lipid Incorporation | Study Model | Key Findings |
| 13C-Palmitic Acid (13C-PA) | Primarily directed into phosphatidylcholine (PC) synthesis (74% of 13C-PA-labeled lipids).[7] | Human Placental Explants | Demonstrates a preferential pathway for this saturated fatty acid into a major membrane phospholipid.[7] |
| 13C-Oleic Acid (13C-OA) | Directed almost equally into PC and triacylglycerol (TAG) synthesis (45% and 53%, respectively).[7] | Human Placental Explants | Shows a dual role in both membrane structure and energy storage for this monounsaturated fatty acid.[7] |
| 13C-Docosahexaenoic Acid (13C-DHA) | Only detectable in TAGs.[7] | Human Placental Explants | Suggests a primary role in storage for this long-chain polyunsaturated fatty acid in this model.[7] |
| [U-13C]palmitate | Greater incorporation into plasma triglyceride and non-esterified fatty acid pools compared to linoleate.[3] | Humans | Indicates a higher propensity for storage and transport in these lipid fractions.[3] |
| [U-13C]linoleate | Lower incorporation into plasma triglyceride and non-esterified fatty acid pools compared to palmitate.[3] | Humans | Aligns with its higher oxidation rate, suggesting less is partitioned for storage.[3] |
| [U-13C]stearate | Preferentially incorporated into cholesteryl esters and triglycerides compared to oleate.[5] | Postmenopausal Women | Highlights a distinct metabolic fate for this saturated fatty acid.[5] |
Experimental Protocols
Accurate and reproducible data are paramount in metabolic tracing studies. The following are generalized protocols for the analysis of 13C-labeled fatty acids using mass spectrometry.
General Workflow for 13C-Labeled Lipid Analysis
The analysis of 13C-labeled lipids follows a multi-step workflow, from introducing the labeled substrate to the biological system to the final data analysis.[1] The overall process involves:
-
Cell Culture or In Vivo Administration: Introduction of the 13C-labeled fatty acid to the biological system.
-
Lipid Extraction: Isolation of lipids from cells, tissues, or plasma.
-
Mass Spectrometric Analysis: Detection and quantification of labeled and unlabeled lipid species.
-
Data Analysis: Determination of isotopic enrichment and metabolic fluxes.[1]
Caption: General workflow for 13C-labeled lipid analysis.
Protocol 1: LC-MS/MS Analysis of Intact Lipids
This method is suitable for analyzing the incorporation of 13C-labeled fatty acids into complex lipids.
-
Lipid Extraction: A modified Bligh and Dyer method is commonly used for comprehensive lipid recovery.[8]
-
LC System: A reverse-phase C18 column is typically used for lipidomic analysis.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropyl alcohol:Acetonitrile (90:10) with 10 mM ammonium formate.[1]
-
-
Gradient: A suitable gradient is developed to separate different lipid classes.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of lipid classes.[1]
Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is ideal for analyzing the 13C-enrichment in individual fatty acids after hydrolysis from complex lipids.
-
Hydrolysis and Derivatization: Lipids are hydrolyzed, and the resulting free fatty acids are converted to fatty acid methyl esters (FAMEs) to make them volatile for gas chromatography.
-
GC System:
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate the FAMEs (e.g., start at 100°C, ramp at 3°C/min to 250°C).[1]
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used.
-
Acquisition: Selected Ion Monitoring (SIM) is used to monitor the molecular ion cluster for each fatty acid to determine the isotopologue distribution and calculate 13C enrichment.[1]
Metabolic Pathways and Signaling
Beta-Oxidation of Fatty Acids
The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria.[9] This process breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH2, and NADH, which then enter the citric acid cycle and oxidative phosphorylation to generate ATP.[9]
Caption: Overview of mitochondrial fatty acid beta-oxidation.
Linoleic Acid Signaling Pathways
Linoleic acid is not only a metabolic fuel but also a precursor for signaling molecules and can activate intracellular signaling cascades. For instance, linoleic acid can induce proinflammatory events in vascular endothelial cells by activating the PI3K/Akt and ERK1/2 signaling pathways.[10]
Caption: Linoleic acid-induced proinflammatory signaling.
Conclusion
The selection of a 13C-labeled fatty acid tracer should be guided by the specific metabolic questions being addressed.
-
This compound is an excellent tracer for studying the metabolism of essential omega-6 polyunsaturated fatty acids, particularly their higher propensity for beta-oxidation compared to saturated fats and their role in specific signaling pathways.
-
Palmitic acid-13C1 is a suitable tracer for investigating the metabolism of saturated fatty acids, including their incorporation into membrane lipids and storage triglycerides.
-
Oleic acid-13C1 serves as a valuable tool for examining the metabolism of monounsaturated fatty acids, which play a dual role in energy storage and as components of phospholipids.
By carefully considering the distinct metabolic fates of these fatty acids, researchers can design more insightful stable isotope tracing studies to elucidate the complexities of lipid metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Analytical Methods for Linoleic Acid-13C1 Quantification: A Comparison of LC-MS/MS and GC-MS
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of stable isotope-labeled compounds like Linoleic acid-13C1 is paramount for elucidating metabolic pathways and assessing fatty acid flux. The two primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its quantitative performance. The following table summarizes key validation parameters for the quantification of this compound using both LC-MS/MS and GC-MS. These values are compiled from various sources and represent typical performance characteristics.
| Performance Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L[1][2] | 0.05 - 1.0 pg on column[1] |
| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L[1][2] | 9 - 88 ng[1] |
| Intra-day Precision (%RSD) | <10%[1] | <15%[1] |
| Inter-day Precision (%RSD) | <10%[1] | <15%[1] |
| Recovery (%) | 83.4 - 112.8%[1] | 88.0 - 99.2%[1] |
| Derivatization | Often not required[1][3][4] | Mandatory (e.g., FAMEs)[1][3][4] |
| Sample Throughput | Higher[1] | Lower[1] |
Key Considerations for Method Selection
LC-MS/MS offers the significant advantage of analyzing free fatty acids directly without the need for derivatization, which simplifies sample preparation and can increase throughput.[1][3][4] This technique is well-suited for the analysis of a wide range of lipids, including intact and thermally labile molecules.[3] The use of soft ionization techniques like electrospray ionization (ESI) typically results in less fragmentation, preserving the molecular ion which is advantageous for tracking the incorporation of the 13C label.[3][4]
GC-MS , on the other hand, necessitates a derivatization step to convert fatty acids into more volatile compounds, most commonly fatty acid methyl esters (FAMEs).[3][4][5] While this adds a step to the sample preparation workflow, GC-MS provides excellent chromatographic resolution, which can be beneficial for separating complex fatty acid isomers.[4] Electron ionization (EI) is the most common ionization technique in GC-MS, leading to extensive fragmentation that can provide detailed structural information but may complicate the interpretation of isotope patterns.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams illustrate a simplified metabolic pathway for linoleic acid and the general experimental workflows for its quantification by LC-MS/MS and GC-MS.
Figure 1: Simplified metabolic pathway of this compound.
Figure 2: General workflow for this compound quantification by LC-MS/MS.
Figure 3: General workflow for this compound quantification by GC-MS.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS and GC-MS.
LC-MS/MS Protocol
This protocol is adapted for the direct analysis of underivatized this compound.
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Linoleic acid-d4).
-
Add 1 mL of a hexane (B92381)/isopropanol (3:2, v/v) solvent mixture for protein precipitation and lipid extraction.[2][6]
-
Vortex the mixture for 1 minute.[6]
-
Incubate at -20°C for 10 minutes to enhance protein precipitation, then centrifuge at 14,000 x g for 5 minutes at 4°C.[2][6]
-
Carefully transfer the upper organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 200 µL of 90:10 methanol/water).[6]
-
-
LC-MS/MS Instrumental Parameters
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[1][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.[7]
-
GC-MS Protocol
This protocol involves the derivatization of this compound to its fatty acid methyl ester (FAME).
-
Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction (Folch Method):
-
To 100 µL of serum, add an appropriate internal standard.
-
Add 1 mL of a chloroform (B151607):methanol (2:1, v/v) solution.[1][8]
-
Vortex vigorously and centrifuge to separate the phases.[8]
-
Collect the lower chloroform layer containing the lipids.
-
-
Derivatization to FAMEs:
-
Dry the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.[5]
-
React at 50°C for 10 minutes.[5]
-
Neutralize the reaction with an appropriate acid.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to extract the FAMEs.[5]
-
Collect the upper hexane layer for GC-MS analysis.[1]
-
-
-
GC-MS Instrumental Parameters
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A suitable capillary column for FAMEs analysis (e.g., DB-225).[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a final temperature (e.g., 220°C) to elute the FAMEs.[1][8]
-
Mass Spectrometer: Mass spectrometer detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Detection Mode: Single Ion Monitoring (SIM) for targeted analysis or full scan mode.[1]
-
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the this compound FAME to the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of this compound FAME in the samples from the calibration curve.
-
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be based on the specific requirements of the study. LC-MS/MS is often favored for its higher throughput and ability to analyze the intact molecule without derivatization, making it ideal for large-scale metabolomics studies. GC-MS, with its excellent chromatographic resolution, remains a robust option, particularly when detailed separation of fatty acid isomers is required. The provided protocols offer a solid foundation for developing and validating a method tailored to your specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of Linoleic Acid-13C1 and Oleic Acid-13C1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of two key dietary unsaturated fatty acids, Linoleic Acid (LA) and Oleic Acid (OA), utilizing data from stable isotope tracer studies with 13C-labeled analogues. Understanding the distinct metabolic pathways and efficiencies of these fatty acids is crucial for research in nutrition, metabolic diseases, and the development of therapeutic interventions.
Executive Summary
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, and oleic acid, a monounsaturated omega-9 fatty acid, exhibit distinct metabolic profiles following ingestion. While both are efficiently absorbed, their subsequent partitioning towards oxidation for energy, incorporation into various lipid pools, and conversion to downstream metabolites differ significantly. Tracer studies using 13C-labeled linoleic and oleic acid have revealed that oleic acid tends to have a higher oxidation rate compared to linoleic acid. Conversely, linoleic acid is more readily incorporated into phospholipids (B1166683) and cholesteryl esters, reflecting its crucial role in membrane structure and lipoprotein metabolism. Furthermore, linoleic acid serves as a precursor for the synthesis of longer-chain polyunsaturated fatty acids (LC-PUFAs) like arachidonic acid, a pathway not available to oleic acid.
Quantitative Metabolic Comparison
The following tables summarize quantitative data from studies directly comparing the metabolic fates of linoleic and oleic acid.
| Parameter | Linoleic Acid-13C1 | Oleic Acid-13C1 | Study Population | Reference |
| Absorption Efficiency | High | High | Healthy Males | [1] |
| Apparent Oxidation (post-ingestion) | Lower | Higher | Healthy Males | [1] |
| Incorporation into Plasma Cholesteryl Esters | Significantly Higher | Lower | Healthy Subjects | [2] |
| Incorporation into Plasma Phospholipids | Significantly Higher | Lower | Healthy Subjects | [2] |
| Incorporation into Plasma VLDL-Triglycerides | Lower | Higher | Healthy Subjects | [2] |
| Incorporation into Hepatic Lipids | Increased n-6 PUFA levels | Increased oleic acid levels | LDLR-KO Mice | [3] |
| Postprandial Energy Expenditure | Trend towards lower | Trend towards higher | Healthy Men | [4] |
Table 1: Comparative Metabolic Parameters of this compound and Oleic Acid-13C1.
| Metabolite | Precursor | Conversion Product(s) | Key Enzymes | Significance |
| Arachidonic Acid (AA) | Linoleic Acid | γ-Linolenic Acid -> Dihomo-γ-Linolenic Acid -> Arachidonic Acid | Δ6-desaturase, Elongase, Δ5-desaturase | Precursor for eicosanoids (prostaglandins, leukotrienes) involved in inflammation and cell signaling. |
| N/A | Oleic Acid | Not a direct precursor for LC-PUFA synthesis | N/A | Oleic acid can be desaturated to Mead acid in cases of essential fatty acid deficiency. |
Table 2: Major Long-Chain Polyunsaturated Fatty Acid (LC-PUFA) Metabolites.
Metabolic Pathways Overview
The metabolic fates of linoleic and oleic acid diverge significantly after their initial absorption and incorporation into chylomicrons. The following diagram illustrates the major pathways.
Caption: Overview of the metabolic pathways of Linoleic and Oleic acid.
Experimental Protocols
The data presented in this guide are derived from studies employing stable isotope tracer methodology. Below are representative protocols for in vivo human studies.
In Vivo Human Metabolic Tracer Study
1. Subject Preparation:
-
Subjects typically undergo a period of dietary standardization for several days to weeks prior to the tracer study.
-
Fasting overnight (10-12 hours) is required before the administration of the labeled fatty acids.
2. Tracer Administration:
-
A single oral dose of uniformly labeled 13C-Linoleic Acid or 13C-Oleic Acid (e.g., 1.0 mg/kg body weight) is administered, often incorporated into a standardized test meal.[5][6]
3. Sample Collection:
-
Blood: Serial blood samples are collected at baseline (pre-tracer) and at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours).[7] Plasma is separated and stored at -80°C.
-
Breath: Breath samples are collected at regular intervals (e.g., every hour for the first 12 hours) to measure the enrichment of 13CO2, which is an indicator of fatty acid oxidation.[5][6][8]
4. Sample Analysis:
-
Lipid Extraction: Total lipids are extracted from plasma samples using methods such as the Folch or Bligh-Dyer procedures.
-
Fractionation: Different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) are separated using techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Mass Spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are often converted to their fatty acid methyl esters (FAMEs) before analysis to determine the incorporation of 13C into different fatty acids.
-
Isotope Ratio Mass Spectrometry (IRMS): Used to measure the 13CO2/12CO2 ratio in expired breath samples to calculate the rate of fatty acid oxidation.[5][6]
-
5. Data Analysis:
-
The enrichment of 13C in different plasma lipid fractions over time is used to model the kinetics of absorption, incorporation, and turnover.
-
The rate of appearance of 13CO2 in breath is used to calculate the cumulative oxidation of the labeled fatty acid.[5][6]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effect of Dietary Supplementation with a Soybean Oil Enriched in Oleic Acid versus Linoleic Acid on Plasma Lipids and Atherosclerosis in LDLR-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of dietary oleic, linoleic, and linolenic acids on fat oxidation and energy expenditure in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Effects of dietary alpha-linolenic acid on the conversion and oxidation of 13C-alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinpointing the Position: A Comparative Guide to Confirming ¹³C Label Placement in Linoleic Acid
For researchers in drug development and metabolic studies, precise confirmation of isotopic label placement is paramount. This guide provides a comprehensive comparison of two primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for unequivocally determining the position of a ¹³C label within the linoleic acid molecule. We present detailed experimental protocols, quantitative performance data, and visual workflows to assist researchers in selecting the optimal method for their specific needs.
Linoleic acid, an essential omega-6 fatty acid, is a frequent subject of metabolic research. The use of stable isotope-labeled linoleic acid, particularly with ¹³C, allows for the tracing of its metabolic fate. However, the utility of these studies hinges on the precise knowledge of the label's location within the molecule. This guide delves into the methodologies that provide this crucial positional information.
At a Glance: Comparing MS and NMR for ¹³C Positional Analysis
The choice between Mass Spectrometry and NMR spectroscopy often depends on the specific experimental requirements, including sensitivity, sample amount, and the desired level of structural detail.
| Parameter | Mass Spectrometry (GC-MS/LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Key Considerations |
| Sensitivity | High (femtogram to picogram range) | Lower (microgram to milligram range)[1] | MS is the method of choice for samples with low concentrations of the labeled analyte.[2] |
| Sample Amount Required | Low | High[1] | NMR generally requires a significantly larger amount of sample to achieve a good signal-to-noise ratio. |
| Precision (Isotope Ratio) | High (with GC-IRMS) | High (inherently quantitative)[1] | Both techniques can provide high precision, with specialized MS techniques like GC-IRMS offering excellent isotope ratio accuracy.[2] |
| Accuracy | High (with appropriate standards) | High (direct measurement)[1] | NMR provides direct structural information without the need for fragmentation models. |
| Structural Information | Inferred from fragmentation patterns | Direct observation of the ¹³C nucleus and its environment | NMR provides unambiguous structural confirmation. |
| Sample Preparation | Often requires derivatization | Minimal, non-destructive | MS methods typically involve chemical modification of the analyte. |
| Analysis Time | Relatively fast | Can be time-consuming, especially for 2D experiments | MS offers higher throughput for routine analysis. |
Mass Spectrometry: A Powerful Tool for Positional Elucidation
Mass spectrometry, coupled with chromatographic separation (Gas Chromatography or Liquid Chromatography), is a highly sensitive method for analyzing ¹³C-labeled linoleic acid. The key to determining the label's position lies in the fragmentation of the molecule within the mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the resulting fragments, the location of the heavier ¹³C isotope can be deduced.
Experimental Protocol: GC-MS with Picolinyl Ester Derivatization
Derivatization is a critical step in preparing linoleic acid for GC-MS analysis. Conversion to a picolinyl ester is particularly advantageous for positional analysis due to a phenomenon known as charge-remote fragmentation.[3][4]
1. Lipid Extraction:
-
Lipids are extracted from the biological sample using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
2. Saponification:
-
The dried lipid extract is hydrolyzed using a solution of potassium hydroxide (B78521) in methanol to release the free fatty acids.
3. Picolinyl Ester Derivatization:
-
The free fatty acids are converted to their picolinyl esters. This is typically achieved by reacting the fatty acids with 3-(hydroxymethyl)pyridine in the presence of a coupling agent.
4. GC-MS Analysis:
-
The picolinyl ester derivatives are separated on a gas chromatograph equipped with a suitable capillary column.
-
The separated esters are then introduced into the mass spectrometer for ionization (typically by electron ionization) and fragmentation.
-
The mass spectrometer is operated in full-scan mode to acquire the fragmentation pattern.
Data Interpretation: Decoding the Fragmentation Pattern
The fragmentation of picolinyl esters is initiated at the pyridine (B92270) ring, leading to a series of cleavages along the fatty acid chain.[3] A ¹³C label will result in a +1 Da mass shift for any fragment ion that contains the label. By identifying the point in the fragmentation ladder where this mass shift appears, the position of the ¹³C can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is a non-destructive technique that provides direct structural information about a molecule. For confirming the position of a ¹³C label, ¹³C NMR is the most direct method, as it observes the carbon nuclei themselves.
Experimental Protocol: 1D and 2D NMR
1. Sample Preparation:
-
The ¹³C-labeled linoleic acid is dissolved in a suitable deuterated solvent (e.g., chloroform-d).
-
A known concentration of the sample is prepared for quantitative analysis.
2. NMR Data Acquisition:
-
1D ¹³C NMR: A one-dimensional ¹³C NMR spectrum is acquired. The chemical shift of the enriched carbon will be significantly different from the natural abundance ¹³C signals, allowing for its identification.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). This can help to confirm the assignment of the labeled carbon by identifying the corresponding proton signal.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is a powerful tool for unambiguously confirming the position of the ¹³C label by observing its correlations to nearby protons.
Data Interpretation: Identifying the Labeled Carbon
The chemical environment of each carbon atom in the linoleic acid molecule results in a unique chemical shift in the ¹³C NMR spectrum. The presence of a ¹³C label at a specific position will result in a significantly enhanced signal at the corresponding chemical shift. 2D NMR experiments provide further confirmation by showing the connectivity of the labeled carbon to the rest of the molecule.
Conclusion: Selecting the Right Tool for the Job
Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for confirming the position of a ¹³C label in linoleic acid.
-
Mass Spectrometry excels in its high sensitivity, making it ideal for studies where the amount of labeled material is limited. The use of specific derivatization techniques, such as picolinyl esterification, is crucial for obtaining clear positional information from fragmentation patterns.
-
NMR Spectroscopy , particularly ¹³C and 2D NMR, provides unambiguous structural confirmation without the need for derivatization or fragmentation. It is the gold standard for structural elucidation, though it requires a larger amount of sample.
For the most rigorous studies, a combination of both techniques can provide complementary information, leveraging the high sensitivity of MS for initial detection and quantification, and the definitive structural confirmation of NMR. The choice of methodology will ultimately depend on the specific goals of the research, available instrumentation, and the amount of labeled sample.
References
- 1. benchchem.com [benchchem.com]
- 2. High sensitivity tracer detection using high-precision gas chromatography-combustion isotope ratio mass spectrometry and highly enriched [U-13C]-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Linoleic Acid-13C1 Enrichment Analysis
The use of stable isotope-labeled compounds, such as 13C-linoleic acid, is a powerful tool for tracing the metabolic fate of this essential fatty acid in vivo and in vitro.[1][2] By measuring the incorporation of the 13C label into downstream metabolites, researchers can quantify the flux through various metabolic pathways.[1]
Comparative Analysis of Analytical Methodologies
The quantification of Linoleic acid-13C1 enrichment is typically performed using mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). The choice of methodology can influence sensitivity, selectivity, and sample throughput.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Typically required to increase volatility (e.g., methylation to form Fatty Acid Methyl Esters - FAMEs).[3] | Often not required, allowing for the analysis of free fatty acids. |
| Selectivity | High chromatographic resolution, especially for isomers.[2][4] | High selectivity and sensitivity achieved through Multiple Reaction Monitoring (MRM).[5] |
| Sensitivity | Negative Chemical Ionization (NCI) can provide high sensitivity for derivatized fatty acids.[4][6] | Ultra-low detection limits, down to the femtogram range, can be achieved.[7] |
| Sample Throughput | Can be lower due to longer run times and derivatization steps. | Generally higher due to faster chromatographic runs and simpler sample preparation. |
| Matrix Effects | Less prone to ion suppression compared to LC-MS. | Can be susceptible to matrix effects, requiring careful validation and the use of appropriate internal standards.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible research and are critical for meaningful inter-laboratory comparisons. Below are representative protocols for sample preparation and analysis.
1. Lipid Extraction
A common and crucial first step is the extraction of lipids from the biological matrix.
-
Folch Method (Chloroform:Methanol (B129727):Water):
-
To a sample homogenate, add a chloroform:methanol mixture (typically 2:1, v/v).[1]
-
Vortex vigorously to ensure thorough mixing and protein precipitation.[1]
-
Add water or a salt solution (e.g., 0.9% NaCl) to induce phase separation.[1]
-
Centrifuge to separate the layers.[1]
-
Collect the lower organic layer containing the lipids.[1]
-
-
Hexane:Isopropanol Method:
2. Hydrolysis (Saponification)
To analyze total fatty acid enrichment, esterified fatty acids must be liberated from complex lipids.
-
To the lipid extract, add a solution of potassium hydroxide (B78521) (KOH) in methanol (e.g., 0.3 M KOH in 80% methanol).[5]
-
Incubate at an elevated temperature (e.g., 80°C) for 30 minutes.[5]
-
Neutralize the solution with an acid (e.g., acetic acid).[5]
3. Derivatization for GC-MS Analysis
For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).
-
BF3/Methanol Method:
-
After hydrolysis and extraction of free fatty acids, add a solution of boron trifluoride in methanol.
-
Heat the mixture to facilitate the reaction.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
-
Iodomethane (B122720) (CH3I) Method:
4. Analytical Instrumentation and Conditions
-
GC-MS:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-Fast FAME).[10]
-
Ionization Mode: Negative Chemical Ionization (NCI) is highly sensitive for electronegative derivatives like pentafluorobenzyl (PFB) esters.[4][6]
-
Data Analysis: Isotopic enrichment is determined by monitoring the mass-to-charge ratios of the labeled and unlabeled fatty acid derivatives.[4]
-
-
LC-MS/MS:
-
Column: A C18 reverse-phase column is commonly used.[9]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5] For linoleic acid, the precursor ion is typically the deprotonated molecule [M-H]⁻ at m/z 279.4.[5]
-
Method Performance and Validation Data
The following table summarizes performance characteristics from published methods for linoleic acid analysis, which can serve as a benchmark for laboratories establishing their own methods.
| Method | Analyte | LOD | LOQ | Recovery | Linearity (R²) | Reference |
| GC-FID | Alpha-Linolenic Acid | 2.050 µg/mL | 6.833 µg/mL | 96.2 - 103.9 % | 0.997 | [10] |
| GC-FID | Linoleic Acid | 2.419 µg/mL | 8.063 µg/mL | 97.4 - 99.2 % | 0.998 | [10] |
| LC-MS/MS | Linoleic Acid | - | 0.3 µg/mL | - | 0.9995 | [7] |
Visualizing Workflows and Pathways
Clear visualization of experimental and metabolic processes is crucial for understanding and standardizing procedures.
Conclusion
While a formal inter-laboratory comparison study for this compound enrichment analysis is a future goal for the research community, this guide provides a foundational framework. By understanding the available analytical methodologies, implementing robust and detailed experimental protocols, and benchmarking against existing performance data, individual laboratories can ensure the quality and reliability of their results. Cross-validation of methods is crucial when transferring protocols between laboratories to maintain data consistency.[9] The use of a common, well-characterized reference material would be the next logical step to enable a true inter-laboratory comparison and ensure data harmonization across different studies and research centers.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 3. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Linoleic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Clear Advantage: Evaluating Linoleic Acid-13C1 Over Radioactive Tracers in Metabolic Research
For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the choice of tracer is a critical determinant of experimental success, safety, and data richness. While radioactive isotopes have a long history in biological tracing, stable isotope-labeled compounds, such as Linoleic acid-13C1, have emerged as a superior alternative, offering enhanced safety, analytical precision, and the ability to conduct more complex and informative studies.
This guide provides an objective comparison of this compound and radioactive tracers, supported by a summary of quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways.
Unveiling the Superiority of Stable Isotopes
The fundamental advantage of this compound lies in its non-radioactive nature.[1] Carbon-13 is a naturally occurring stable isotope of carbon, posing no radiological risk to researchers or subjects.[1] This inherent safety profile eliminates the need for specialized handling protocols, licensed facilities, and complex radioactive waste disposal procedures that are mandatory for radioactive tracers like 14C-linoleic acid.[1]
This enhanced safety is particularly crucial for studies involving human subjects, especially vulnerable populations such as pregnant women and children, where the use of radioactive materials is highly restricted or prohibited. The absence of ionizing radiation also allows for repeated studies on the same subjects, which is often not feasible with radiotracers due to cumulative radiation exposure limits.
Beyond safety, this compound offers unparalleled analytical precision when coupled with modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the simultaneous detection and quantification of both the 13C-labeled tracer and the unlabeled endogenous linoleic acid with high resolution.[1] This provides a wealth of information, including the precise localization of the label within the molecule and detailed insights into metabolic pathways and flux rates.[1] In contrast, methods for detecting radioactive tracers, such as liquid scintillation counting, typically measure total radioactivity and provide less detailed structural information.[1]
Quantitative Data Comparison: this compound vs. Radioactive Tracers
The following table summarizes the key quantitative and qualitative differences between using this compound with mass spectrometry and a radioactive tracer like 14C-linoleic acid with liquid scintillation counting.
| Feature | This compound (with Mass Spectrometry) | Radioactive Tracers (e.g., 14C-Linoleic Acid with LSC) |
| Safety | Non-radioactive, no ionizing radiation.[1] | Radioactive, emits beta particles, requires specialized handling and disposal.[1] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] | Liquid Scintillation Counting (LSC), Autoradiography.[1] |
| Sensitivity | High, dependent on the mass spectrometer's capabilities. | Extremely high, can detect very small quantities.[1] |
| Resolution | High; MS provides mass isotopomer distribution, offering detailed metabolic insights.[1] | Lower; typically measures total radioactivity in a sample.[1] |
| Information Richness | High; provides detailed information on metabolic pathways and flux analysis.[1] | Lower; provides less detailed structural and pathway information.[1] |
| Human Studies | Safe for use in human subjects, including vulnerable populations. | Use in humans is highly restricted due to radiation exposure. |
| Repeat Dosing | Feasible, allowing for longitudinal studies in the same subject. | Limited by cumulative radiation dose. |
| Cost (Instrument) | High initial investment for MS or NMR instrumentation. | Lower initial cost for a liquid scintillation counter. |
| Sample Preparation | Can be more complex, often requiring derivatization for GC-MS. | Relatively straightforward sample preparation for LSC. |
Experimental Protocols
In Vitro Metabolic Labeling with this compound in Cultured Cells
This protocol outlines a general procedure for tracing the metabolism of linoleic acid in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (uniformly labeled)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to fatty acid-free BSA. Add the this compound-BSA complex to the cell culture medium to the desired final concentration.
-
Labeling: Remove the standard culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled linoleic acid.
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove any remaining labeled medium.
-
Harvest the cells using a cell scraper or trypsinization.
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
-
Sample Analysis: Analyze the lipid extracts by mass spectrometry (e.g., LC-MS/MS or GC-MS) to identify and quantify the 13C-labeled lipid species.
In Vivo Metabolic Tracing with this compound in a Rodent Model
This protocol provides a general workflow for an in vivo study tracking the metabolic fate of linoleic acid.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Blood collection supplies
-
Tissue collection tools
-
Solvents for lipid extraction
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions and diet for a specified period.
-
Tracer Administration: Administer a single oral gavage or intravenous injection of this compound in a suitable vehicle.
-
Sample Collection: Collect blood samples at various time points post-administration. At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart).
-
Sample Processing:
-
Separate plasma from blood samples.
-
Homogenize tissue samples.
-
-
Lipid Extraction: Perform lipid extraction from plasma and tissue homogenates.
-
Mass Spectrometry Analysis: Analyze the lipid extracts to determine the incorporation of 13C into various lipid pools.
Visualizing the Pathways
To better understand the biological context of linoleic acid metabolism and its signaling roles, the following diagrams illustrate key pathways and experimental workflows.
References
A Researcher's Guide to Software for 13C Isotopologue Distribution Analysis: A Comparative Look
For researchers, scientists, and drug development professionals, the analysis of 13C isotopologue distribution is a cornerstone of metabolic research, providing critical insights into cellular physiology and disease. The choice of software for Metabolic Flux Analysis (MFA) is a critical decision that directly impacts the accuracy and efficiency of these investigations. This guide offers a comparative overview of prominent software packages, supported by available performance data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of Key Features and Performance
The selection of a software package often hinges on the specific requirements of a study, such as the complexity of the metabolic model, the type of experimental data (stationary or non-stationary), and the user's programming expertise. The following table summarizes the key features and available performance metrics of several widely used software packages.
| Feature | INCA (Isotopomer Network Compartmental Analysis) | 13CFLUX2 | OpenFLUX / OpenFLUX2 | FiatFlux | Metran |
| Primary Platform | MATLAB | C++ (with Java and Python add-ons) | MATLAB | MATLAB | MATLAB |
| User Interface | Graphical User Interface (GUI) & Command Line | Command Line | Command Line | Graphical User Interface (GUI) & Command Line | Not specified in detail |
| Key Capabilities | Steady-state and isotopically non-stationary MFA; integrates MS (B15284909) and NMR data.[2][3] | High-performance for large-scale models; supports multicore CPUs and compute clusters.[4] | Open-source and user-friendly for model creation from spreadsheets; OpenFLUX2 is enhanced for parallel labeling experiments.[1] | Focuses on flux ratio analysis from MS data and 13C-constrained flux balancing.[5][6] | Based on the Elementary Metabolite Units (EMU) framework for modeling and statistical analysis.[7] |
| Performance Metrics | Can improve flux precision by up to 50% with combined NMR and MS data.[3][8] For an E. coli model, flux estimation takes ~10 min and confidence interval calculation ~1 hr/parameter.[9] | On average 100-10,000 times faster than its predecessor.[4] A simulation for an E. coli network took 2.73 ms on a 2.93 GHz XEON machine.[4] A simulation for a S. cerevisiae network took ~200 ms on a notebook.[10] | Not specified in detail. | The RATIO module performs various analysis stages in seconds on a Pentium 4 1.6 GHz processor.[11] | Not specified in detail. |
| Licensing | Free for non-commercial use.[9] | Demo version and binaries available.[4] | Open-source.[1] | Open-source.[5] | Not specified in detail. |
Experimental Protocol for 13C Isotopologue Analysis
A meticulously executed experimental protocol is fundamental to generating high-quality data for 13C-MFA. The following is a generalized workflow for a typical experiment.[12]
1. Experimental Design and Isotope Labeling:
-
Tracer Selection: Choose an appropriate 13C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) based on the metabolic pathways of interest.[12] The use of multiple different tracers in parallel labeling experiments can significantly improve the precision of flux estimates.[13]
-
Cell Culture: Culture cells in a chemically defined medium containing the 13C-labeled tracer to ensure that an isotopic steady state is reached.[12]
2. Sample Collection and Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state.
-
Extraction: Extract intracellular metabolites from the cell culture.
3. Analytical Measurement:
-
Mass Spectrometry: Analyze the isotopic labeling patterns of metabolites, typically protein-bound amino acids, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12]
4. Data Analysis and Flux Estimation:
-
Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C.[1]
-
Flux Estimation: Utilize a 13C-MFA software package to estimate intracellular metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.[12]
-
Statistical Validation: Perform a goodness-of-fit analysis, such as the chi-square (χ²) test, to evaluate the consistency between the model and the experimental data.[12] Calculate confidence intervals for the estimated fluxes to assess their precision.[12]
Visualizing the Workflow
To further elucidate the process, the following diagram illustrates the general experimental workflow of a 13C-MFA experiment.
Caption: A generalized workflow for a 13C Metabolic Flux Analysis study.
Signaling Pathways and Logical Relationships
The core of 13C-MFA software involves an iterative process to find the best fit between simulated and experimental data. This logical relationship can be visualized as follows.
Caption: Logical flow of the computational analysis in 13C-MFA software.
References
- 1. benchchem.com [benchchem.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. INCA 2.0: A tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FiatFlux--a software for metabolic flux analysis from 13C-glucose experiments. [folia.unifr.ch]
- 7. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Mass Spectrometry Platforms for 13C Lipidomics
For researchers, scientists, and drug development professionals, the precise analysis of ¹³C-labeled lipids is fundamental to unraveling metabolic pathways and quantifying metabolic fluxes. The selection of an appropriate mass spectrometry (MS) platform is a critical decision that dictates the quality and scope of experimental data. This guide provides an objective comparison of different MS platforms for ¹³C lipid analysis, supported by experimental data and detailed methodologies, to empower informed decisions in your research endeavors.
Stable isotope tracing with ¹³C-labeled precursors is a powerful technique for dynamically tracking the synthesis, transport, and degradation of lipids.[1][2] The ability to distinguish and quantify ¹³C-labeled lipids from their endogenous unlabeled counterparts hinges on the capabilities of the mass spectrometer.[3][4] This guide will delve into the key mass spectrometry technologies, their principles, and their suitability for various ¹³C lipidomics applications.
Comparison of Key Mass Spectrometry Platforms
The two primary analytical workflows for ¹³C lipid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The choice between them is largely dependent on the specific research question and the properties of the target lipids.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[5] For lipidomics, this typically involves the derivatization of fatty acids into fatty acid methyl esters (FAMEs) to increase their volatility.[1]
Key Features:
-
Principle: Separates volatile compounds in a gaseous mobile phase. Ionization is commonly achieved through electron ionization (EI), which induces fragmentation, providing detailed structural information.[5]
-
Best Suited For: Analyzing the fatty acid pool and central carbon metabolism.[5] It is a powerful tool for tracking ¹³C incorporation into individual fatty acids.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a more versatile technique suitable for a broader range of lipids, including non-volatile and thermally labile molecules, without the need for derivatization.[5] It is the preferred method for comprehensive and global lipidomics.[5]
Key Features:
-
Principle: Separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. Soft ionization techniques like electrospray ionization (ESI) are typically used, which preserve the molecular ion, crucial for analyzing intact lipids.[5]
-
Best Suited For: Investigating the metabolism of intact lipids and performing global lipidomics studies.[5] It allows for tracking the incorporation of ¹³C into the entire lipid molecule.[5]
High-Resolution Mass Spectrometry (HRMS) for ¹³C Lipidomics
To accurately resolve and identify ¹³C isotopologues, which have very small mass differences, high-resolution mass spectrometers are often necessary.[2][6] The key HRMS platforms include Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform-Ion Cyclotron Resonance (FT-ICR).
| Mass Analyzer | Resolving Power | Mass Accuracy | Key Advantages for ¹³C Lipidomics |
| Quadrupole Time-of-Flight (Q-TOF) | 40,000–60,000 | < 5 ppm | Good sensitivity and speed. Suitable for both qualitative and robust quantitative workflows.[7][8][9] |
| Orbitrap | > 100,000 (up to 240,000) | < 2 ppm | Excellent mass accuracy and high resolution, crucial for resolving complex isotopic patterns.[6][10][11] Rapid acquisition of MS/MS spectra is beneficial for shotgun lipidomics.[11] |
| Fourier Transform-Ion Cyclotron Resonance (FT-ICR) | > 1,000,000 | < 1 ppm | Highest mass accuracy and resolving power, enabling the confident identification of isotopologues with very small mass differences.[6][10][12] However, it has a slower scan rate.[11] |
Experimental Workflows and Protocols
A typical ¹³C lipidomics experiment follows a multi-step workflow, from the introduction of the labeled substrate to data analysis.[2]
General Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction [3][13]
-
Sample Collection and Storage: Immediately flash-freeze biological samples in liquid nitrogen and store them at -80°C to prevent lipid degradation.
-
Internal Standard Spiking: Before lipid extraction, add a precise volume of a ¹³C-labeled internal standard mixture to each sample. This is crucial for accurate quantification and corrects for variability during sample preparation and analysis.
-
Lipid Extraction: Perform lipid extraction using established methods like the Folch or Bligh-Dyer procedures. Consistency in sample handling is key to minimizing variability.
Protocol 2: LC-MS/MS Analysis of Intact ¹³C-Labeled Lipids [5]
-
LC System: Utilize a reversed-phase column (e.g., C18) to separate lipids based on their hydrophobicity.
-
Mobile Phase: Employ a gradient of aqueous and organic solvents, such as acetonitrile, isopropanol, and water, with additives like ammonium (B1175870) formate (B1220265) or acetate.
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of lipid classes.
-
MS/MS Analysis: Introduce the eluting lipids into the mass spectrometer for MS/MS analysis to identify and quantify the lipids.
Protocol 3: GC-MS Analysis of ¹³C-Labeled Fatty Acids [1][5]
-
Derivatization: Convert fatty acids to their corresponding fatty acid methyl esters (FAMEs) to increase volatility. This is typically done by methylation using reagents like boron trifluoride (BF3) in methanol.
-
GC Separation: Inject the extracted FAMEs into the GC-MS system.
-
MS Conditions: Use electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
Signaling Pathway Example: De Novo Lipogenesis
The incorporation of ¹³C from a labeled precursor like glucose into lipids can be traced through key metabolic pathways such as de novo lipogenesis.
Data Analysis Considerations
The analysis of data from stable isotope labeling experiments is a critical and challenging step.[2] The primary objective is to determine the distribution of ¹³C isotopes within a lipid molecule, which reveals its metabolic origin.[2]
-
Isotope Correction: A crucial step is to correct for the natural abundance of ¹³C and other isotopes.[3] This process, known as isotope correction, deconvolutes the measured isotopic patterns to determine the true extent of ¹³C incorporation from the tracer.[3]
-
Software: Specialized software is required to automate the process of identifying isotopologues and correcting for natural abundance.[2] Several software tools are available, and the choice depends on the experimental design, the type of mass spectrometry data, and the user's programming proficiency.[3] Examples include MS-DIAL, XCMS, IsoCor, and ICT.[3]
Conclusion
The selection of a mass spectrometry platform for ¹³C lipidomics should be guided by the specific research goals. For detailed analysis of fatty acid metabolism, GC-MS remains a powerful tool. For comprehensive, global lipidomics and the analysis of intact lipids, LC-MS coupled with high-resolution mass spectrometry is the superior choice.[5] The advancements in HRMS, particularly Orbitrap and FT-ICR technologies, provide the necessary resolution and mass accuracy to confidently dissect the complexity of ¹³C incorporation into the lipidome. By combining robust experimental protocols with sophisticated data analysis strategies, researchers can fully leverage the power of ¹³C lipidomics to gain deep insights into metabolic processes in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. tofwerk.com [tofwerk.com]
- 9. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Illuminating Metabolic Pathways: A Comparative Guide to Linoleic Acid-13C1 Tracing and Genetic Models
For researchers, scientists, and drug development professionals, deciphering the intricate web of metabolic pathways is paramount to understanding disease and developing novel therapeutics. This guide provides a comprehensive comparison of two powerful, synergistic approaches for confirming metabolic pathway activity: stable isotope tracing with linoleic acid-13C1 and the use of genetic models. We present supporting experimental data, detailed protocols, and clear visualizations to facilitate a deeper understanding of these methodologies.
At a Glance: Methodologies for Confirming Linoleic Acid Metabolism
The activity of metabolic pathways can be interrogated through various techniques, each with its own strengths and limitations. Stable isotope tracing with compounds like this compound offers a dynamic view of metabolic flux, while genetic models provide a powerful platform to probe the necessity of specific enzymes. A third common approach, extracellular flux analysis, provides a real-time, albeit less detailed, snapshot of cellular respiration and glycolysis.
| Feature | This compound Metabolic Flux Analysis (MFA) | Genetic Models (e.g., Knockout Mice) | Extracellular Flux Analysis (e.g., Seahorse Assay) |
| Primary Output | Quantitative intracellular metabolic fluxes (e.g., nmol/mg protein/hr) | Changes in metabolite profiles and organismal phenotype | Real-time rates of oxygen consumption (OCR) and extracellular acidification (ECAR) |
| Key Insights | Detailed map of pathway activity, identification of active/inactive pathways, contribution of precursors to products | Essentiality of specific genes/enzymes for a metabolic pathway | Functional assessment of mitochondrial respiration and glycolysis, overall metabolic phenotype |
| Nature of Data | Dynamic (measures rates of conversion over time) | Static (measures endpoint changes in metabolite levels) | Dynamic (measures real-time extracellular changes) |
| Experimental Complexity | High (requires stable isotope tracers, mass spectrometry, and complex data modeling) | High (requires generation and maintenance of genetic models) | Moderate (requires specialized equipment and reagents) |
| Throughput | Low to medium | Low | High |
Deep Dive: this compound Metabolic Flux Analysis
Stable isotope tracing using 13C-labeled linoleic acid is a powerful technique to quantitatively measure the flow of this essential fatty acid through its metabolic network. By introducing linoleic acid with one or more of its carbon atoms replaced by the heavy isotope 13C, researchers can track the fate of these labeled carbons as they are incorporated into downstream metabolites.
The Metabolic Journey of Linoleic Acid
Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is a precursor for a variety of bioactive molecules. Its metabolism primarily involves a series of desaturation and elongation steps to produce arachidonic acid (AA), which can then be converted into eicosanoids like prostaglandins (B1171923) and leukotrienes. The key enzymes in this pathway are Delta-6-desaturase (FADS2) and Delta-5-desaturase (FADS1).
Figure 1. Simplified metabolic pathway of linoleic acid.
Experimental Workflow and Data Interpretation
A typical workflow involves administering 13C-linoleic acid to a biological system (cells, animal models, or humans) and then using mass spectrometry to measure the incorporation of 13C into downstream metabolites. The resulting mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.
Figure 2. General workflow for 13C metabolic flux analysis.
The Power of Genetic Models in Metabolic Research
Genetic models, such as knockout or transgenic animals, are invaluable for confirming the roles of specific enzymes in a metabolic pathway. By removing or overexpressing a gene of interest, researchers can observe the resulting changes in metabolite levels and overall phenotype.
FADS1 and FADS2 Knockout Models
Studies utilizing mice with targeted deletions of the Fads1 or Fads2 genes have been instrumental in confirming their roles in linoleic acid metabolism. For instance, Fads1 knockout mice exhibit a significant decrease in arachidonic acid levels and an accumulation of its precursor, dihomo-γ-linolenic acid.[1] Similarly, knockout of Fad2 in soybeans leads to a decrease in linoleic acid and an increase in its precursor, oleic acid.[2]
Table 1: Impact of FADS Gene Knockout on Fatty Acid Composition
| Genetic Model | Key Enzyme Disrupted | Precursor Fatty Acid Change | Product Fatty Acid Change | Reference |
| Fads1 Knockout Mouse | Delta-5-desaturase | ↑ Dihomo-γ-linolenic acid | ↓ Arachidonic acid | [1] |
| Fad2 Knockout Soybean | Delta-6-desaturase | ↑ Oleic acid | ↓ Linoleic acid | [2] |
A Synergistic Approach: Combining 13C Tracing with Genetic Models
The combination of stable isotope tracing and genetic models provides a powerful and comprehensive approach to confirming metabolic pathway activity. 13C-linoleic acid tracing in a wild-type versus a knockout model can definitively establish the function of the knocked-out enzyme and quantify its contribution to the overall metabolic flux.
Figure 3. Integrated workflow combining 13C tracing and genetic models.
Alternative Approaches and Their Comparison
While 13C-MFA and genetic models provide deep mechanistic insights, other techniques can offer complementary information.
Extracellular Flux Analysis (Seahorse Assay)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively. When assessing fatty acid oxidation (FAO), cells are provided with a fatty acid substrate, and the resulting change in OCR is measured.
Comparison with 13C-MFA:
-
Seahorse: Measures the overall rate of oxygen consumption due to FAO, providing a functional readout of the entire process. It is a higher-throughput method suitable for screening compounds that may modulate FAO.
-
13C-MFA: Provides a more detailed view by tracing the path of the fatty acid carbons through beta-oxidation and into the TCA cycle. It can distinguish between the oxidation of different fatty acids and quantify the contribution of FAO to the total energy production.
While a direct quantitative comparison of metabolic flux values between the two methods is complex, the general trends observed (e.g., an increase or decrease in FAO in response to a treatment) should be consistent.
Deuterium-Labeled Linoleic Acid
Deuterium (2H) can also be used as a stable isotope tracer. A study directly comparing the in vivo metabolism of deuterated (2H5) and uniformly 13C-labeled linoleic acid in rats found no significant differences in the plasma concentrations of linoleic acid or its downstream metabolites after 24 hours.[3] However, the study did note that endogenous fatty acid pools had a greater suppressive effect on the measurement of the 13C-labeled tracer.[3]
Table 2: Comparison of 13C vs. Deuterium Labeling for Linoleic Acid Tracing
| Feature | 13C-Labeled Linoleic Acid | Deuterium-Labeled Linoleic Acid | Reference |
| Isotopic Stability | Highly stable, integrated into the carbon backbone. | Generally stable, but can be susceptible to exchange with protons. | [4] |
| Kinetic Isotope Effect | Minimal, with little impact on reaction rates. | Can be significant, potentially altering metabolic rates. | [5] |
| Analytical Separation | Co-elutes with the unlabeled analyte in chromatography. | May have a slightly different retention time than the unlabeled analyte. | [4] |
| Metabolic Equivalence | Considered to have nearly identical metabolic behavior to the unlabeled molecule. | Generally considered metabolically equivalent, but potential for isotope effects exists. | [3] |
Experimental Protocols
Protocol 1: 13C-Linoleic Acid Tracing in Cultured Hepatocytes
-
Cell Culture: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in appropriate culture media.
-
Tracer Introduction: When cells reach the desired confluency, replace the standard media with media containing a known concentration of 13C-linoleic acid (e.g., uniformly labeled or 1-13C).
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
Metabolite Extraction: At each time point, wash the cells with ice-cold saline and quench metabolism by adding a cold solvent mixture (e.g., methanol:water). Scrape the cells and collect the extract.
-
Sample Preparation: Separate the polar and nonpolar metabolites. The lipid-containing nonpolar phase is then saponified to release the fatty acids.
-
LC-MS/MS Analysis: Analyze the fatty acid fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of linoleic acid and its metabolites.
-
Data Analysis: Use metabolic flux analysis software to model the data and calculate the rates of conversion through the metabolic pathway.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and a low concentration of glucose.
-
Cell Equilibration: Replace the culture medium with the FAO assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Substrate Injection: Prepare a solution of the fatty acid of interest (e.g., linoleic acid) complexed with BSA. Load this into the injection ports of the sensor cartridge.
-
Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and initiate the assay. Measure the basal OCR before injecting the fatty acid substrate. After injection, monitor the change in OCR to determine the rate of FAO.
-
Inhibitor Injection (Optional): To confirm that the observed OCR is due to FAO, an inhibitor of fatty acid transport into the mitochondria, such as etomoxir, can be injected.
Protocol 3: CRISPR/Cas9-Mediated Knockout of FADS1 in Hepatocytes
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the FADS1 gene.
-
Vector Construction: Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector, which also contains the Cas9 nuclease.
-
Cell Transfection/Transduction: Deliver the CRISPR/Cas9 vector into the target cells (e.g., hepatocytes) using a suitable method such as lipid-based transfection or lentiviral transduction.
-
Selection and Clonal Expansion: Select for successfully transfected/transduced cells and expand single-cell clones.
-
Genotyping: Screen the clonal populations by PCR and Sanger sequencing to identify clones with frameshift mutations in the FADS1 gene, confirming successful knockout.
-
Phenotypic Analysis: Characterize the phenotype of the knockout cells, including analysis of their fatty acid profile by GC-MS or LC-MS/MS to confirm the loss of FADS1 activity.
Conclusion
Confirming metabolic pathway activity is a multifaceted process that often requires the integration of several complementary techniques. Stable isotope tracing with this compound provides unparalleled detail on the dynamic flux of this fatty acid through its metabolic network. When combined with the targeted perturbation of genetic models, it offers a robust and definitive approach to elucidating enzyme function and quantifying pathway activity. While alternative methods like extracellular flux analysis and the use of other isotopic labels have their own merits, the synergy between 13C-MFA and genetic models currently represents the gold standard for in-depth metabolic pathway confirmation. The choice of methodology should be guided by the specific research question, the desired level of detail, and the available resources.
References
- 1. Characterization of an arachidonic acid-deficient (Fads1 knockout) mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and Functional Evaluation of CRISPR/Cas9 Multiple Knockout Vectors of the FAD2 Gene Family [mdpi.com]
- 3. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Dietary Background Significantly Influences Linoleic Acid-13C1 Tracer Study Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic fate of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a critical area of research in nutrition, metabolism, and drug development. Stable isotope tracer studies, particularly using 13C-labeled linoleic acid (Linoleic acid-13C1), are powerful tools to investigate its absorption, distribution, and conversion into bioactive metabolites. However, the dietary context in which these studies are conducted can profoundly impact the results, leading to varied interpretations. This guide provides a comparative analysis of how different dietary backgrounds affect the outcomes of this compound tracer studies, supported by experimental data and detailed protocols.
Impact of Dietary Fat Composition on Linoleic Acid Metabolism
The composition of dietary fat directly influences the metabolism of linoleic acid. Different dietary fatty acids can compete for the same enzymes involved in desaturation and elongation, thereby altering the conversion of linoleic acid to its long-chain metabolites like arachidonic acid (AA).
A study in male Wistar rats investigated the effects of three different dietary fats—rich in oleic acid, trans fatty acids, or alpha-linolenic acid—on the metabolism of [1-14C]linoleic acid.[1] All diets contained the same amount of linoleic acid. After six weeks, the rats were administered the tracer, and its incorporation into various tissues was measured. The results showed that the diet rich in oleic acid led to a significantly higher incorporation of 14C-labeled arachidonic acid into liver phospholipids (B1166683) compared to the other diets.[1] Conversely, dietary alpha-linolenic acid was found to reduce arachidonic acid levels by more than half.[1]
Another study in mice compared a high-fat diet rich in monounsaturated fatty acids (MUFA) with a high-fat diet rich in saturated fatty acids (SFA), keeping the linoleic acid content constant.[2] The high-MUFA diet resulted in a significant reduction in hepatic alpha-linolenic acid (ALA) and eicosapentaenoic acid (EPA) content, indicating an alteration in polyunsaturated fatty acid metabolism.[2]
These findings underscore the importance of considering the complete fatty acid profile of the background diet when designing and interpreting linoleic acid tracer studies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the impact of dietary background on linoleic acid metabolism.
Table 1: Effect of Different Dietary Fats on the Incorporation of 14C-Labeled Arachidonic Acid in Rat Liver Phospholipids[1]
| Dietary Group | 14C-Arachidonic Acid in Liver Phospholipids (dpm/g liver, 48h post-administration) |
| Oleic Acid-Rich Diet | 15,000 |
| Trans Fatty Acids-Rich Diet | 10,000 |
| Alpha-Linolenic Acid-Rich Diet | 8,000 |
Table 2: Long-Chain Conversion of [U-13C]Linoleic Acid in Men on Different Diets[3]
| Dietary Group | [13C]Arachidonic Acid (% of dose) |
| Sunflower Oil (High Linoleic Acid) | 0.2% |
| Flaxseed Oil (High Alpha-Linolenic Acid) | Data not available for direct comparison in this study, but the study notes conversion varies inversely with concentrations of fatty acids of the alternative series. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of tracer studies. Below are representative protocols for in vivo linoleic acid tracer studies.
Protocol 1: Animal Study of Dietary Fat Impact on Linoleic Acid Metabolism[1]
-
Subjects: Male Wistar rats.
-
Acclimatization: Animals are acclimatized for a week on a standard laboratory diet.
-
Dietary Intervention:
-
Animals are divided into groups and fed specialized diets for six weeks. The diets are designed to be rich in either oleic acid, trans fatty acids, or alpha-linolenic acid, while maintaining a constant percentage of linoleic acid.
-
-
Tracer Administration:
-
After the dietary intervention period, rats are fasted overnight.
-
A single dose of [1-14C]linoleic acid (and often another tracer like [3H]oleic acid for simultaneous comparison) is administered via oral gavage. A typical vehicle is olive oil.
-
-
Sample Collection:
-
Blood, liver, and heart tissues are collected at multiple time points post-administration (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Lipid Extraction and Analysis:
-
Total lipids are extracted from tissues and plasma using methods like the Folch procedure.
-
Phospholipid fractions are separated by thin-layer chromatography (TLC).
-
Fatty acid composition is determined by gas-liquid chromatography (GLC).
-
Radioactivity in the fatty acid fractions is measured using a liquid scintillation counter to determine the incorporation of the tracer.
-
Protocol 2: Human Study of Linoleic Acid Conversion[3]
-
Subjects: Healthy human volunteers or specific patient populations (e.g., moderately hyperlipidemic men).
-
Dietary Intervention:
-
Participants are randomly assigned to different dietary groups for a specified period (e.g., 12 weeks).
-
Diets are supplemented with oils rich in specific fatty acids, such as sunflower oil (high in linoleic acid) or flaxseed oil (high in alpha-linolenic acid).
-
-
Tracer Administration:
-
Towards the end of the dietary intervention, participants are given a single oral dose of uniformly labeled [U-13C]linoleic acid.
-
-
Sample Collection:
-
Blood samples are collected at baseline and at multiple time points after tracer ingestion (e.g., 0, 3, 6, 9, 24, 48, 72, and 96 hours).
-
-
Lipid Analysis:
-
Erythrocyte and plasma phospholipids are isolated.
-
Fatty acid methyl esters are prepared and analyzed by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) to measure the enrichment of 13C in linoleic acid and its metabolites.
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in linoleic acid metabolism and the experimental design of tracer studies.
Caption: Metabolic pathway of 13C-labeled linoleic acid.
Caption: General workflow for a dietary intervention-based linoleic acid tracer study.
Conclusion
References
- 1. Effect of dietary fats on linoleic acid metabolism. A radiolabel study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Fat, High-Oleic Diet, But Not a High-Fat, Saturated Diet, Reduces Hepatic α-Linolenic Acid and Eicosapentaenoic Acid Content in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linoleic Acid-13C1: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Linoleic acid-13C1. This document provides immediate safety protocols, logistical plans for disposal, and step-by-step procedures to ensure the safe handling of this isotopically labeled compound.
The primary safety considerations for this compound are dictated by the chemical properties of linoleic acid itself, as Carbon-13 is a stable, non-radioactive isotope and poses no radiological risk. Therefore, disposal procedures should align with standard practices for chemical waste.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Key safety information is summarized in the table below.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs. |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |
Quantitative Data: Solubility of Linoleic Acid
Proper disposal often involves dissolving the compound in a suitable solvent. The following table summarizes the solubility of linoleic acid in common laboratory solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL |
| Dimethylformamide (DMF) | ~100 mg/mL |
| Ethanol (B145695) | Miscible |
| Water | Insoluble |
Step-by-Step Disposal Procedures
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following are general procedural guidelines.
Routine Disposal of Unused this compound and Contaminated Materials
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical waste.
-
Solvent Dilution: For disposal, dissolve the this compound in a flammable organic solvent such as ethanol or a suitable solvent mixture.
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used for dilution.
-
The label should include "Hazardous Waste," the full chemical name ("this compound"), and the solvent used.
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container tightly closed.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Spill Cleanup and Disposal
-
Immediate Action:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Waste Disposal: The absorbent material and any contaminated cleaning materials should be disposed of as hazardous chemical waste, following the routine disposal procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Linoleic Acid-13C1
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Linoleic acid-13C1, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
This compound, an isotopically labeled fatty acid, is a valuable tool in metabolic research.[][2] While not classified as hazardous under GHS by all suppliers, it is crucial to handle it with a high degree of caution due to its potential for irritation and toxicity upon ingestion.[3][4][5] One safety data sheet specifies that Linoleic acid-13C18 is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Adherence to the following protocols will minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is the foundation of laboratory safety.[6] For handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[3][7][8]
| Body Part | PPE Required | Specifications |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times to protect from splashes. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[3][9][10] |
| Skin | Nitrile gloves and a lab coat | Nitrile gloves are recommended for handling fatty acids.[7][11] A lab coat is essential to protect skin and clothing from potential contamination.[7][8] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential vapors or aerosols.[3][12] |
Operational Plan: A Step-by-Step Handling Procedure
Proper handling and storage are critical for both safety and maintaining the quality of this compound.[10]
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Ensure a Clean Workspace: The work area, preferably a chemical fume hood, should be clean and uncluttered.[11]
-
Verify PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits properly.[6]
-
Locate Safety Equipment: Identify the location of the nearest safety shower and eyewash station before starting.[10]
Handling:
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][12]
-
Avoid Direct Contact: Prevent contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[3][10]
-
Prohibit Consumption: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[3]
-
Practice Good Hygiene: Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[3]
Storage:
-
Keep Containers Sealed: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[10]
-
Protect from Light and Air: The compound may be sensitive to light and air.[10] Follow any specific storage instructions on the product label or SDS.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection:
-
Regulatory Compliance:
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with the substance by scrubbing with alcohol.[3]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. carlroth.com [carlroth.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. uah.edu [uah.edu]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
